molecular formula C12H23NaO13 B2936053 Sodium lactobionate CAS No. 27297-39-8

Sodium lactobionate

Cat. No.: B2936053
CAS No.: 27297-39-8
M. Wt: 398.29 g/mol
InChI Key: SYHQNAQDMATZMZ-UHFFFAOYSA-M
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Description

Sodium lactobionate is a useful research compound. Its molecular formula is C12H23NaO13 and its molecular weight is 398.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium lactobionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lactobionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

27297-39-8

Molecular Formula

C12H23NaO13

Molecular Weight

398.29 g/mol

IUPAC Name

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

InChI

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1

InChI Key

SYHQNAQDMATZMZ-UHFFFAOYSA-M

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+]

solubility

not available

Origin of Product

United States

Foundational & Exploratory

"sodium lactobionate chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of sodium lactobionate (B10762962). The information is intended to support research, development, and quality control activities involving this versatile excipient.

Chemical and Physical Properties

Sodium lactobionate is the sodium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It is a white to off-white crystalline powder.[2][3] This compound is valued in the pharmaceutical industry for its functions as a stabilizer, antioxidant, and formulation excipient.[1][]

Physicochemical Properties

A summary of the key physicochemical properties of sodium lactobionate is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₂H₂₁NaO₁₂ (anhydrous)[5]
Molecular Weight 380.28 g/mol (anhydrous)[5]
Appearance White to pale yellow crystalline powder[2][3][6]
Melting Point Approximately 125 °C with decomposition[2][3][6]
Specific Optical Rotation +23.0° to +29.0° (anhydrous substance)[2][3]
pKa 3.8 (for lactobionic acid)[7]
Solubility

The solubility of sodium lactobionate in various solvents is summarized in Table 2. Quantitative data for solubility is not widely available in the literature; therefore, descriptive terms from pharmacopeial monographs are provided.

SolventSolubilityReferences
WaterFreely soluble[1][2][3][6]
Glacial Acetic AcidSlightly soluble[2][3][6]
Anhydrous Ethanol (B145695)Slightly soluble[2][3][6]
Methanol (B129727)Slightly soluble[2][3][6]
AcetoneNearly insoluble[8]
EtherNearly insoluble[8]

Chemical Structure

The chemical structure of sodium lactobionate consists of a galactose moiety linked to a gluconate moiety via an ether bond. The sodium ion is associated with the carboxylate group of the gluconic acid.

G cluster_lactobionate Sodium Lactobionate Structure C1 C O1 O C1->O1 O2 O⁻ C1->O2 C2 CH(OH) C1->C2 C3 CH(OH) C2->C3 C4 CH(OH) C3->C4 C5 CH C4->C5 C6 CH₂(OH) C5->C6 O_ether O C5->O_ether C1_gal CH O_ether->C1_gal C2_gal CH(OH) C1_gal->C2_gal O_ring O C1_gal->O_ring C3_gal CH(OH) C2_gal->C3_gal C4_gal CH(OH) C3_gal->C4_gal C4_gal->C1_gal C5_gal CH C5_gal->C4_gal C6_gal CH₂(OH) C5_gal->C6_gal C5_gal->O_ring Na Na⁺

Caption: Chemical structure of Sodium Lactobionate.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of sodium lactobionate.

Synthesis of Sodium Lactobionate from Lactose (B1674315)

This protocol describes the catalytic oxidation of lactose to produce sodium lactobionate.[5]

Materials:

  • Lactose

  • Distilled water

  • 0.5% Au/ZnO catalyst

  • 1N Sodium Hydroxide (B78521) (NaOH) solution

  • Methanol

Procedure:

  • Dissolve 9 kg of lactose in 90 L of distilled water in a suitable reaction vessel.

  • Add the 0.5% Au/ZnO catalyst to the lactose solution.

  • Mechanically stir the mixture and introduce oxygen into the reactor.

  • Maintain the reaction at a normal pressure and a temperature of 85°C.

  • Continuously monitor the pH and maintain it at 10 by the controlled addition of 1N NaOH solution.

  • After 10 hours, stop the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation.

  • Add methanol to the concentrated solution to induce crystallization.

  • Cool the solution to 5°C to complete the crystallization process.

  • Collect the sodium lactobionate crystals by filtration.

Purification of Sodium Lactobionate

The following protocols describe common methods for the purification of lactobionic acid and its salts.[9][10]

  • Dissolve the crude sodium lactobionate in a minimal amount of water.

  • With vigorous stirring, add cold 96% (v/v) ethanol to the solution to reach a final ethanol concentration of 70-96% (v/v).

  • Continue stirring to allow for complete precipitation.

  • Collect the precipitated sodium lactobionate by centrifugation or filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

This method is used to convert sodium lactobionate to lactobionic acid, which can then be re-neutralized to form a highly purified sodium salt.[7][11]

  • Prepare a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H) by washing with deionized water, followed by treatment with 5% hydrochloric acid to convert it to the H⁺ form. Wash with deionized water until the eluate is neutral.

  • Pack the resin into a chromatography column.

  • Dissolve the sodium lactobionate sample in deionized water.

  • Load the sample onto the column at a controlled flow rate.

  • Elute the column with deionized water. The eluate will be a solution of lactobionic acid.

  • The lactobionic acid solution can be carefully neutralized with a high-purity sodium hydroxide solution to yield pure sodium lactobionate.

Analytical Methods

This method is suitable for determining the purity of lactobionic acid and its salts.[10]

  • Column: Aminex HPX-87C carbohydrate column or a suitable reverse-phase C18 column.

  • Mobile Phase: 0.450 mM Sulphuric acid in water.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 75°C.[10]

  • Detector: Refractive Index (RI).

  • Sample Preparation: Dissolve the sample in deionized water, and centrifuge or filter through a 0.45 µm filter before injection.

A qualitative method for the identification of sodium lactobionate.[2][3]

  • Plate: TLC silica (B1680970) gel plate.

  • Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and methanol.

  • Application: 5 µL of a 10 mg/mL solution in water.

  • Development: Over 3/4 of the plate.

  • Detection: Spray with an ammonium (B1175870) molybdate (B1676688) solution and heat at 110°C for 15 minutes. The principal spot should correspond in position and color to a reference standard.

Workflow and Signaling Pathways

As an excipient, sodium lactobionate does not have a direct signaling pathway. Instead, its utility can be visualized through its synthesis and purification workflow, which is critical for ensuring its quality in drug formulations.

G cluster_synthesis Synthesis of Sodium Lactobionate cluster_purification Purification Lactose Lactose Solution Reaction Catalytic Oxidation (85°C, pH 10, O₂) Lactose->Reaction Catalyst Au/ZnO Catalyst Catalyst->Reaction Crude_SL Crude Sodium Lactobionate Solution Reaction->Crude_SL Filtration Filtration Crude_SL->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization (Methanol, 5°C) Concentration->Crystallization Final_Product Pure Sodium Lactobionate Crystals Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of sodium lactobionate.

References

"in vivo and in vitro studies of sodium lactobionate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vivo and In Vitro Studies of Sodium Lactobionate (B10762962)

Introduction

Sodium lactobionate, the sodium salt of lactobionic acid, is a disaccharide formed from gluconic acid and galactose.[1] It is widely recognized for its applications in the pharmaceutical, cosmetic, and food industries.[1][2] In the medical field, it is a key component in organ preservation solutions due to its ability to provide osmotic support and prevent cell swelling during hypothermic storage.[1] Its properties as an antioxidant, a stabilizer in drug formulations, and a gentle exfoliant in dermatological products have prompted extensive research.[1][][4] This guide provides a comprehensive overview of the in vivo and in vitro studies investigating the efficacy, mechanisms, and applications of sodium lactobionate, with a focus on organ preservation and dermatology.

In Vivo Studies of Sodium Lactobionate

In vivo research has been crucial in validating the therapeutic and protective effects of sodium lactobionate, particularly in complex biological systems.

Organ Preservation

A primary application of sodium lactobionate is in organ preservation solutions, most notably the Sodium Lactobionate Sucrose (B13894) (SLS) solution. Studies have compared its efficacy against the standard University of Wisconsin (UW) solution.

Key Findings:

  • Liver Preservation: In rat models, a simplified SLS solution demonstrated superior 20-hour liver preservation compared to the UW solution. The addition of chlorpromazine (B137089) to the SLS solution significantly improved survival rates post-transplantation.[5] However, for 24-hour preservation of canine livers, the UW solution showed better animal survival, suggesting that sucrose in SLS may not be an ideal substitute for raffinose (B1225341) for canine liver preservation.[6] A clinical trial comparing high-sodium versus high-potassium lactobionate/raffinose solutions for human liver preservation found no significant differences in liver function, rejection episodes, or primary non-function, indicating that a sodium-based solution is a viable option.[7]

  • Kidney Preservation: For canine kidney preservation, the SLS solution performed as well as or even slightly better than the UW solution.[6][8]

  • Heart Preservation: In a rabbit heterotopic heart transplantation model, the UW solution (a K+ Lactobionate-based fluid) provided better functional recovery and higher adenosine (B11128) diphosphate (B83284) content compared to a Na+ Lactobionate-based solution after 6 hours of cold storage.[9]

Quantitative Data Summary

Organ Animal Model Preservation Solution Preservation Time 7-Day Survival Rate Reference
LiverRatUW Solution20 hours1 of 14 (7%)[5]
LiverRatSLS20 hours4 of 14 (29%)[5]
LiverRatSLS + Chlorpromazine (1 mg/L)20 hours7 of 8 (88%)[5]
LiverCanineUW Solution24 hoursNot specified, but superior to SLS[6]
LiverCanineSLS + Chlorpromazine (1 mg/L)24 hoursNot specified, but inferior to UW[6]
HeartRabbitUW Solution6 hoursN/A (Functional recovery was better)[9]
HeartRabbitNa+ Lactobionate Solution6 hoursN/A (Functional recovery was lower)[9]

Experimental Protocol: Rat Liver Preservation and Transplantation

  • Donor Animal Preparation: A donor rat is anesthetized.

  • In Situ Flushing: The liver is flushed in situ through the portal vein with either the UW solution or the SLS solution (containing 1 mg/L of chlorpromazine).[5][6]

  • Organ Harvest and Storage: The liver is excised and stored hypothermically (at 4°C) in the same preservation solution for a specified duration (e.g., 20 hours).[5][9]

  • Orthotopic Transplantation: The preserved liver is transplanted into a recipient rat.[5]

  • Assessment of Graft Function: Post-transplantation, animal survival is monitored for at least 7 days. Liver function is assessed by measuring levels of circulating liver enzymes (e.g., lactic dehydrogenase) and bilirubin.[5][7]

Dermatological Applications

Lactobionic acid (the active form of sodium lactobionate in acidic formulations) is used in cosmetics for its anti-aging and moisturizing properties.

Key Findings:

  • Skin pH Reduction: A moisturizer containing 10% lactobionic acid was shown to significantly reduce skin surface pH without causing irritation or impairing the skin barrier.[10][11] This acidification is a strategy used in managing certain inflammatory dermatoses.[10]

  • Anti-aging Effects: A controlled usage study demonstrated that lactobionic acid provides significant anti-aging benefits, including improvements in skin firmness and thickness and a reduction in mild irritation.[4] These effects are attributed to its antioxidant and matrix metalloproteinase (MMP) inhibiting properties.[4]

Quantitative Data Summary

Parameter Treatment Duration Result Reference
Skin Surface pH10% Lactobionic Acid Emulsion1 hourSignificant reduction in pH[10][11]
Skin Firmness & Thickness8% Lactobionic Acid Cream12 weeksSignificant increase[4]
Skin Irritation8% Lactobionic Acid Cream12 weeksSignificant reduction in pre-existing mild irritation[4]

In Vitro Studies of Sodium Lactobionate

In vitro models have been instrumental in elucidating the cellular and biochemical mechanisms of sodium lactobionate.

Mechanisms in Organ Preservation

Key Findings:

  • Reduced Enzyme Leakage: In rat liver preservation studies, the effluent from livers stored in SLS with chlorpromazine had significantly lower levels of lactic dehydrogenase (LDH), an indicator of cellular injury, compared to livers stored in UW or SLS alone.[5]

  • pH Maintenance: The pH drop in the effluent was significantly less in the SLS + chlorpromazine group, indicating better maintenance of cellular homeostasis.[5]

  • Energy Metabolism: In rabbit heart preservation, hearts stored in UW solution had significantly higher levels of adenosine diphosphate (ADP) and total adenine (B156593) nucleotides compared to those stored in a sodium lactobionate solution, suggesting better preservation of the cellular energy pool.[9]

Quantitative Data Summary

Parameter Organ Model Preservation Solution Result Reference
LDH in Effluent (IU/L)Rat LiverUW Solution525 +/- 78[5]
LDH in Effluent (IU/L)Rat LiverSLS492 +/- 44[5]
LDH in Effluent (IU/L)Rat LiverSLS + Chlorpromazine (1 mg/L)290 +/- 39[5]
Effluent pHRat LiverUW Solution6.42 +/- 0.12[5]
Effluent pHRat LiverSLS6.64 +/- 0.18[5]
Effluent pHRat LiverSLS + Chlorpromazine (1 mg/L)7.07 +/- 0.02[5]
Total Adenine NucleotideRabbit HeartUW SolutionSignificantly higher than Na+ Lactobionate[9]
Dermatological and Cellular Effects

Key Findings:

  • Safety and Irritation: In vitro skin irritation tests using cell culture techniques (fibroblasts and keratinocytes) confirmed the low irritation potential of a 10% lactobionic acid emulsion, aligning with in vivo results.[10][11]

  • Antioxidant Activity: Lactobionic acid demonstrated significant antioxidant activity in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging and lipid peroxidation inhibition assays.[12] This antioxidant property may help prevent skin changes related to aging.[4]

  • Prebiotic Properties: Lactobionic acid showed a prebiotic effect, particularly promoting the growth of the probiotic bacterium Lactobacillus fermentum.[13][14]

  • MMP Inhibition: Studies have identified lactobionate as an inhibitor of matrix metalloproteinase (MMP) enzymes.[4] Excessive MMP activity contributes to the degradation of the skin's extracellular matrix, leading to wrinkles and laxity.[4]

Quantitative Data Summary

Activity Assay/Model Concentration Result Reference
AntioxidantDPPH ScavengingNot specifiedSatisfying antioxidant activity[12]
AntioxidantRapeseed Oil Oxidation10 mg/cm³19.6% reduction in peroxide value[14]
PrebioticBacterial Growth16 mg/cm³Particularly evident effect on Lactobacillus fermentum[13][14]
MMP InhibitionNot specifiedNot specifiedLactobionate inhibits MMPs[4]

Experimental Protocol: In Vitro Skin Irritation Test

  • Cell Culture: Human keratinocyte and fibroblast cell lines are cultured under standard conditions.[10]

  • Treatment: Cells are exposed to the test substance (e.g., an emulsion containing 10% lactobionic acid) for a defined period.[10]

  • Cytotoxicity Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The results are compared to negative and positive controls to determine the irritation potential of the substance. A satisfactory safety profile is indicated by high cell viability after exposure.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Matrix Metalloproteinase (MMP) Inhibition Lactobionate has been shown to inhibit MMPs, which are key enzymes in the degradation of collagen and other extracellular matrix proteins.[4] This inhibition is a crucial mechanism for its anti-aging effects on the skin.

MMP_Inhibition UV UV Radiation / Inflammation MMP Increased MMP Expression & Activity UV->MMP Induces Degradation Matrix Degradation (Wrinkles, Laxity) MMP->Degradation Causes Collagen Collagen & Elastin (Skin Matrix) Collagen->Degradation Lactobionate Sodium Lactobionate Lactobionate->MMP Inhibits

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by Sodium Lactobionate.

NF-κB Signaling Pathway (Note on D-sodium lactate) A study on bovine mammary epithelial cells demonstrated that D-sodium lactate (B86563) (a related, but distinct, compound) can exacerbate lipopolysaccharide (LPS)-induced inflammation by promoting the activation of the NF-κB signaling pathway via histone lactylation.[15] While this study was not on sodium lactobionate, it points to a potential area of research regarding the immunomodulatory effects of lactate-containing molecules.

NFkB_Pathway LPS LPS Cell Bovine Mammary Epithelial Cell LPS->Cell Stimulates Lactate Increased Intracellular D-Lactate Cell->Lactate H3K18la Histone Lactylation (H3K18la) Lactate->H3K18la p300 p300/CBP p300->H3K18la Mediates NFkB NF-κB Pathway Activation H3K18la->NFkB Promotes Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Leads to

Caption: Postulated NF-κB activation by D-sodium lactate in bovine cells.[15]
Experimental Workflows

Workflow for In Vivo Organ Preservation and Transplantation This workflow outlines the key steps in evaluating the efficacy of a preservation solution like SLS in an animal model.

Organ_Preservation_Workflow A Donor Organ Retrieval B In Situ Flush with Preservation Solution (e.g., SLS or UW) A->B C Hypothermic Storage (e.g., 4°C for 20h) B->C D Orthotopic Transplantation into Recipient C->D E Reperfusion D->E F Post-Operative Monitoring & Assessment E->F G Measure Animal Survival (e.g., 7 days) F->G H Assess Graft Function (Blood analysis, Histology) F->H

Caption: Standard experimental workflow for organ preservation studies.

Conclusion

In vivo and in vitro studies have firmly established sodium lactobionate as a valuable compound with diverse applications. In organ preservation, sodium lactobionate-based solutions, particularly when modified with agents like chlorpromazine, are effective for the storage of livers and kidneys, offering a simplified alternative to more complex solutions.[5][6] In dermatology, its role as a gentle, non-irritating acidifying and moisturizing agent with proven anti-aging effects through antioxidant and MMP-inhibiting mechanisms is well-supported.[4][10] The existing body of research provides a strong foundation for its use, while ongoing investigations into its influence on cellular signaling pathways and its potential as a prebiotic continue to reveal new therapeutic and functional possibilities. Future research should focus on optimizing organ-specific preservation solutions and further exploring its immunomodulatory and drug delivery capabilities.

References

Sodium Lactobionate: A Comprehensive Technical Guide to its Chelating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid that has garnered significant attention for its versatile applications in the pharmaceutical, cosmetic, and food industries. A key attribute contributing to its functionality is its potent ability to chelate metal ions. This technical guide provides an in-depth exploration of sodium lactobionate as a chelating agent, detailing its mechanism of action, quantitative data on its metal-binding affinities, experimental protocols for evaluating its chelating activity, and its current and potential therapeutic applications.

Introduction

Lactobionic acid is a disaccharide formed from the oxidation of lactose, comprising a gluconic acid moiety linked to a galactose unit. Its sodium salt, sodium lactobionate, is highly valued for its antioxidant, moisturizing, and stabilizing properties.[1][2] Central to these functions is its capacity to form stable complexes with multivalent metal ions, a process known as chelation. This property is particularly crucial in biological systems where free transition metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage.[3][4][5] By sequestering these metal ions, sodium lactobionate mitigates their pro-oxidant activity, making it a valuable ingredient in organ preservation solutions, pharmaceutical formulations, and potentially in the treatment of metal overload disorders.[5]

Mechanism of Chelation

Sodium lactobionate's chelating ability stems from the numerous hydroxyl (-OH) groups and the carboxylate (-COO⁻) group in its molecular structure. These groups act as electron-donating ligands that can coordinate with a central metal ion, forming multiple coordinate bonds to create a stable, ring-like structure known as a chelate. This sequestration of the metal ion effectively shields it from participating in detrimental redox reactions.

The primary antioxidant mechanism of sodium lactobionate is the inhibition of the Fenton reaction. By chelating ferrous (Fe²⁺) and ferric (Fe³⁺) ions, it prevents them from catalyzing the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH).[3][4]

ChelationMechanism cluster_0 Chelation of Metal Ion cluster_1 Inhibition of Oxidative Stress Metal_Ion Metal Ion (e.g., Fe²⁺/Fe³⁺) Chelation Metal_Ion->Chelation Sodium_Lactobionate Sodium Lactobionate Sodium_Lactobionate->Chelation Chelated_Complex Stable Chelate Complex Chelation->Chelated_Complex Forms Chelated_Complex_2 Stable Chelate Complex Fenton_Reaction Fenton Reaction Chelated_Complex_2->Fenton_Reaction Inhibits ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Generates

Figure 1: Mechanism of metal ion chelation by sodium lactobionate and subsequent inhibition of ROS generation.

Quantitative Data: Metal Ion Stability Constants

The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for D-lactobionate with several bivalent metal ions have been determined, highlighting its efficacy in sequestering these ions.

Metal Ionlog K₁log β₂
Cu(II)3.105.48
Ni(II)2.21-
Co(II)1.95-
Zn(II)1.85-
Mn(II)1.60-
Cd(II)1.75-
Ca(II)1.25-
Table 1: Stability constants for D-lactobionate complexes with bivalent metal ions. Data sourced from potentiometric studies.

Experimental Protocols

The evaluation of the chelating activity of sodium lactobionate can be performed using various established experimental protocols.

Potentiometric Titration for Determination of Stability Constants

This method is used to determine the stability constants of metal-ligand complexes in solution.

Materials:

  • Sodium lactobionate solution of known concentration

  • Metal salt solutions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.) of known concentrations

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) solution

  • Potassium nitrate (B79036) (KNO₃) for maintaining ionic strength

  • High-precision pH meter with a glass electrode

  • Thermostated titration vessel

  • Nitrogen gas supply

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of solutions in the titration vessel, each containing a known concentration of the metal ion and sodium lactobionate. Maintain a constant ionic strength using KNO₃.

  • Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Perform a separate titration of a solution containing only the metal ion and another containing only sodium lactobionate to determine their respective hydrolysis and protonation constants.

  • The stability constants are calculated from the titration data using specialized software that fits the potentiometric curves.

Spectrophotometric Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This assay is a common method to screen for the iron-chelating ability of a compound. It is based on the competition between the chelating agent and ferrozine (B1204870) for the ferrous ions.

Materials:

  • Sodium lactobionate solutions at various concentrations

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Methanol or another suitable solvent

  • UV-Vis spectrophotometer

Procedure:

  • In a test tube, mix a specific volume of the sodium lactobionate sample solution with a known volume of FeCl₂ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes) to allow for chelation.

  • Add the ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe²⁺ to form a stable, magenta-colored complex.

  • Incubate for another defined period (e.g., 10 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

  • A control is prepared without the sodium lactobionate sample.

  • The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the sodium lactobionate sample.

FerrozineAssayWorkflow start Start prepare_solutions Prepare Solutions: - Sodium Lactobionate (various conc.) - FeCl₂ - Ferrozine start->prepare_solutions mix_sample_fecl2 Mix Sodium Lactobionate and FeCl₂ Solution prepare_solutions->mix_sample_fecl2 incubate1 Incubate (5-10 min) mix_sample_fecl2->incubate1 add_ferrozine Add Ferrozine Solution incubate1->add_ferrozine incubate2 Incubate (10 min) add_ferrozine->incubate2 measure_absorbance Measure Absorbance at 562 nm incubate2->measure_absorbance calculate Calculate Chelating Activity (%) measure_absorbance->calculate end End calculate->end

Figure 2: Experimental workflow for the spectrophotometric ferrous ion chelating assay.

Applications in Research and Drug Development

The chelating properties of sodium lactobionate are leveraged in several key areas:

Organ Preservation

Sodium lactobionate is a crucial component of organ preservation solutions, such as the University of Wisconsin (UW) solution. Its primary roles are to prevent cell swelling (osmotic support) and to mitigate reperfusion injury by chelating free iron ions that are released during ischemia. This chelation prevents the iron-catalyzed formation of damaging free radicals upon reoxygenation of the organ.

Pharmaceutical Formulations

As an excipient, sodium lactobionate can stabilize drug formulations by chelating trace metal ions that might otherwise catalyze the degradation of the active pharmaceutical ingredient (API).[6]

Potential Therapeutic Applications in Metal Overload Disorders

The ability of sodium lactobionate to chelate metal ions suggests its potential as a therapeutic agent for diseases characterized by metal overload, although this is an area that requires further research.

  • Hemochromatosis: This genetic disorder leads to excessive iron accumulation in the body. While phlebotomy is the standard treatment, chelation therapy is used in some cases.[7][8] A non-toxic, orally available chelator like lactobionic acid could be a subject of future investigation.

  • Wilson's Disease: This is a rare inherited disorder of copper metabolism that results in toxic copper accumulation.[9] Current treatments involve copper chelating agents.[9] The potential of sodium lactobionate to chelate copper, as indicated by its stability constant, suggests it could be explored as a therapeutic option.

TherapeuticApplications cluster_applications Potential Therapeutic Targets Sodium_Lactobionate Sodium Lactobionate (Chelating Agent) Hemochromatosis Hemochromatosis (Iron Overload) Sodium_Lactobionate->Hemochromatosis Chelates Excess Iron Wilsons_Disease Wilson's Disease (Copper Overload) Sodium_Lactobionate->Wilsons_Disease Chelates Excess Copper Organ_Preservation Organ Preservation (Ischemia-Reperfusion Injury) Sodium_Lactobionate->Organ_Preservation Prevents Oxidative Damage

Figure 3: Potential therapeutic applications of sodium lactobionate based on its chelating properties.

Conclusion

Sodium lactobionate is a multi-functional compound with significant potential as a chelating agent. Its ability to form stable complexes with various metal ions, particularly iron, underpins its effectiveness as an antioxidant and a key component in organ preservation solutions. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its chelating capacity. While its application in pharmaceutical formulations is established, further research into its therapeutic potential for metal overload disorders like hemochromatosis and Wilson's disease is warranted. The favorable safety profile and biocompatibility of sodium lactobionate make it an attractive candidate for continued investigation in drug development and biomedical applications.

References

The Antioxidant Properties of Sodium Lactobionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid (PHA) increasingly recognized for its significant antioxidant properties. Composed of a galactose molecule linked to a gluconic acid molecule, its structure rich in hydroxyl groups underpins its capacity to mitigate oxidative stress.[1] This technical guide provides an in-depth overview of the core antioxidant mechanisms of sodium lactobionate, presenting quantitative data from scientific studies, detailed experimental protocols for assessing its antioxidant efficacy, and visual representations of its modes of action and relevant experimental workflows.

Core Antioxidant Mechanisms

The antioxidant activity of sodium lactobionate is primarily attributed to two key mechanisms:

  • Metal Ion Chelation: Sodium lactobionate is a potent chelator of metal ions, particularly iron (Fe²⁺ and Fe³⁺).[2][3] By forming stable complexes with these ions, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This sequestration of iron is a critical protective mechanism against the initiation of lipid peroxidation and subsequent cellular damage.[2]

  • Radical Scavenging: The multiple hydroxyl groups in the lactobionate molecule can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. While the primary antioxidant mechanism is considered to be metal chelation, its radical scavenging ability contributes to its overall antioxidant capacity.

While direct evidence for the modulation of specific antioxidant signaling pathways by sodium lactobionate is limited in current scientific literature, the activation of pathways such as the Nrf2-Keap1-ARE pathway is a common mechanism for many antioxidant compounds. It is plausible that lactobionic acid could influence such pathways, but further research is required to substantiate this.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant activity of lactobionic acid.

Table 1: Lipid Peroxidation Inhibition

Assay SystemConcentration of Lactobionic AcidIncubation ConditionsResultReference
Rapeseed Oil Oxidation10 mg/cm³10 days at 60°C19.6% reduction in peroxide value[1][4]
Rapeseed Oil Oxidation5 mg/cm³10 days at 60°C12.2% reduction in peroxide value[1]

Table 2: Radical Scavenging Activity

AssayCompoundEC₅₀ ValueNotesReference
DPPH Radical ScavengingLactobionic Acid in an emulsion53.63 mg/mLThe presence of an emulsion could influence the result.[5]
DPPH Radical ScavengingEnzymatically synthesized Lactobionic Acid (13 mM)60% scavenging after 6 hoursShowed 40% higher antioxidant capacity than commercial LBA in this study.[6]

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These are general protocols that can be adapted for the evaluation of sodium lactobionate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

  • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

  • Sodium lactobionate solutions of varying concentrations

  • Methanol or ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Prepare a stock solution of sodium lactobionate in a suitable solvent (e.g., water or methanol).

  • Prepare serial dilutions of the sodium lactobionate stock solution to obtain a range of concentrations for testing.

  • In a 96-well plate, add a specific volume of each sodium lactobionate dilution to individual wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank (solvent + DPPH solution) and a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sodium lactobionate solution.

  • Plot the percentage of scavenging against the concentration of sodium lactobionate to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

  • Sodium lactobionate solutions of varying concentrations

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader (593 nm)

Procedure:

  • Prepare a standard curve using known concentrations of ferrous sulfate.

  • Add a small volume of the sodium lactobionate sample or standard to the wells of a 96-well plate.

  • Add the FRAP reagent to each well and mix thoroughly.

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Lipid source (e.g., linoleic acid, biological membrane preparation)

  • Pro-oxidant to induce lipid peroxidation (e.g., FeSO₄ and ascorbic acid)

  • Sodium lactobionate solutions of varying concentrations

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Water bath

  • Spectrophotometer (532 nm)

Procedure:

  • Prepare a reaction mixture containing the lipid source, pro-oxidant, and different concentrations of sodium lactobionate.

  • Incubate the mixture at 37°C for a specified time to allow for lipid peroxidation.

  • Stop the reaction by adding TCA and BHT.

  • Add the TBA solution to the mixture.

  • Heat the samples in a boiling water bath for a set time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without sodium lactobionate.

Iron Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Materials:

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine (B1204870) solution (5 mM)

  • Sodium lactobionate solutions of varying concentrations

  • Methanol

  • Spectrophotometer (562 nm)

Procedure:

  • Mix the sodium lactobionate solution with the FeCl₂ solution.

  • Initiate the reaction by adding the ferrozine solution.

  • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the reaction mixture with the sodium lactobionate.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Fenton_Reaction_Inhibition cluster_fenton Fenton Reaction cluster_chelation Chelation by Sodium Lactobionate Fe2 Fe²⁺ (Ferrous Iron) Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 + e⁻ LBA_Fe_complex Lactobionate-Iron Complex (Stable) Fe2->LBA_Fe_complex H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical catalyzed by Fe²⁺ CellularDamage Cellular Damage (Lipid Peroxidation, etc.) OH_radical->CellularDamage initiates Fe3->LBA_Fe_complex LBA Sodium Lactobionate LBA->LBA_Fe_complex chelates LBA_Fe_complex->OH_radical Inhibits Formation

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Ub Ubiquitination & Proteasomal Degradation OxidativeStress Oxidative Stress (e.g., ROS) ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1)

Experimental Workflows

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol start->prep_dpph prep_sample Prepare Serial Dilutions of Sodium Lactobionate start->prep_sample mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and EC₅₀ measure->calculate end End calculate->end

FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap prep_sample Prepare Sodium Lactobionate Sample and Standards start->prep_sample add_frap Add FRAP Reagent prep_frap->add_frap add_sample Add Sample/Standard to Microplate prep_sample->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate end End calculate->end

TBARS_Workflow start Start induce_peroxidation Induce Lipid Peroxidation (Lipid Source + Pro-oxidant +/- Sodium Lactobionate) start->induce_peroxidation stop_reaction Stop Reaction with TCA induce_peroxidation->stop_reaction add_tba Add TBA Reagent stop_reaction->add_tba heat Heat in Boiling Water Bath add_tba->heat cool_centrifuge Cool and Centrifuge heat->cool_centrifuge measure Measure Absorbance of Supernatant at 532 nm cool_centrifuge->measure calculate Calculate % Inhibition of Lipid Peroxidation measure->calculate end End calculate->end

Conclusion

Sodium lactobionate exhibits significant antioxidant properties, primarily through its potent ability to chelate metal ions, thereby inhibiting the generation of highly reactive hydroxyl radicals. This is complemented by its capacity to scavenge free radicals. The quantitative data, though limited, demonstrates its efficacy in inhibiting lipid peroxidation. The provided experimental protocols offer a framework for the systematic evaluation of its antioxidant potential. While its direct interaction with cellular antioxidant signaling pathways remains an area for further investigation, the established mechanisms of action position sodium lactobionate as a promising ingredient for applications in pharmaceuticals and dermo-cosmetics aimed at mitigating oxidative stress. Further research is warranted to fully elucidate its cellular and molecular antioxidant mechanisms and to expand the quantitative understanding of its efficacy in various antioxidant assays.

References

The Role of Sodium Lactobionate in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), a salt of lactobionic acid, has emerged as a critical component in the design of targeted drug delivery systems, particularly for liver-specific therapies. Its inherent biocompatibility, coupled with the specific affinity of its galactose moiety for the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, makes it an ideal ligand for directing therapeutic agents to the liver. This technical guide provides a comprehensive overview of the application of sodium lactobionate in various drug delivery platforms, including nanoparticles, liposomes, and dendrimers. It delves into the synthesis and characterization of these systems, details experimental protocols for their evaluation, and presents quantitative data to facilitate comparison. Furthermore, this guide elucidates the underlying biological mechanisms, including the ASGPR-mediated endocytosis pathway, to provide a complete picture for researchers in the field.

Introduction: The Promise of Liver-Targeted Drug Delivery

The liver is a central organ in metabolism and is also the site of numerous diseases, including hepatitis, cirrhosis, and hepatocellular carcinoma. Systemic administration of drugs to treat these conditions often leads to off-target effects and reduced efficacy. Targeted drug delivery aims to overcome these limitations by concentrating the therapeutic agent at the site of action, thereby enhancing its effectiveness and minimizing systemic toxicity.

Sodium lactobionate has gained significant attention as a targeting moiety for liver-directed therapies.[1][2] Lactobionic acid is a disaccharide composed of galactose and gluconic acid. The galactose residue is recognized with high affinity by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly found on the sinusoidal surface of hepatocytes.[3][4] This specific interaction facilitates the internalization of lactobionate-modified drug carriers into liver cells through a process known as receptor-mediated endocytosis.[5][6]

This guide will explore the multifaceted role of sodium lactobionate in the development of sophisticated drug delivery systems, providing the necessary technical details for researchers to design and evaluate their own targeted therapies.

The Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes

The asialoglycoprotein receptor (ASGPR) is a key player in the clearance of desialylated glycoproteins from circulation.[6] It is a hetero-oligomeric protein complex composed of two subunits, ASGR1 and ASGR2.[6] The high expression of ASGPR on hepatocytes, estimated to be around 76,000 receptors per cell in HepG2 cells, makes it an attractive target for liver-specific drug delivery.[7]

ASGPR-Mediated Endocytosis Signaling Pathway

The binding of a lactobionate-conjugated drug delivery system to the ASGPR initiates a cascade of events leading to its internalization. This process is primarily mediated by clathrin-dependent endocytosis.[5][6] Upon ligand binding, the ASGPR-ligand complexes cluster in clathrin-coated pits on the cell surface. These pits then invaginate and pinch off to form clathrin-coated vesicles, which transport the cargo into the cell.

Inside the cell, the clathrin coat is shed, and the vesicle fuses with early endosomes. The acidic environment of the early endosome (pH ~6.0) facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the drug-loaded carrier is trafficked to late endosomes and subsequently to lysosomes. The acidic and enzyme-rich environment of the lysosome (pH ~5.0) promotes the degradation of the carrier and the release of the encapsulated drug into the cytoplasm to exert its therapeutic effect.

ASGPR_Signaling_Pathway ASGPR-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactobionated_Carrier Lactobionated Drug Carrier ASGPR ASGPR Lactobionated_Carrier->ASGPR Binding Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit Clustering Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Invagination & Budding Early_Endosome Early Endosome (pH ~6.0) Clathrin_Vesicle->Early_Endosome Uncoating & Fusion Receptor_Recycling Receptor Recycling Early_Endosome->Receptor_Recycling Dissociation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Receptor_Recycling->ASGPR Return to Membrane Lysosome Lysosome (pH ~5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Carrier Degradation

Caption: ASGPR-Mediated Endocytosis Pathway for Lactobionated Drug Carriers.

Lactobionated Drug Delivery Systems: A Quantitative Overview

A variety of nanocarriers have been functionalized with sodium lactobionate to achieve liver-specific drug delivery. The choice of the carrier depends on the physicochemical properties of the drug and the desired release profile. The following tables summarize key quantitative data for different lactobionated drug delivery systems reported in the literature.

Table 1: Lactobionated Chitosan (B1678972) Nanoparticles

DrugDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Doxorubicin (B1662922)13.280190+16.26[8]
Doxorubicin31.25-222 ± 12+19 ± 3[9]
5-Fluorouracil--468.3+48.24[10]

Table 2: Lactobionated Liposomes

DrugDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Cisplatin (B142131)-18~109Negative[1]
Cisplatin-8.31 ± 0.4104.4 ± 11.5-40.5 ± 0.8[2]
Cisplatin & Doxorubicin-85.29 ± 1.45 (Cisplatin), 73.62 ± 1.70 (Doxorubicin)--[11]

Table 3: Lactobionated Dendrimers

DrugDrug Loading Content (w/w %)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Paclitaxel10>95~270-[12]
Doxorubicin~5 molecules/dendrimer---[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of lactobionated drug delivery systems.

General Experimental Workflow

The development of a lactobionated drug delivery system typically follows a standardized workflow, from synthesis and characterization to in vitro and in vivo evaluation.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Lactobionated Carrier Drug_Loading Drug Loading Synthesis->Drug_Loading Purification Purification Drug_Loading->Purification Size_Zeta Particle Size (DLS) & Zeta Potential Purification->Size_Zeta Morphology Morphology (TEM) Size_Zeta->Morphology Drug_Quantification Drug Loading & Encapsulation Efficiency (HPLC) Morphology->Drug_Quantification Release_Study In Vitro Drug Release Drug_Quantification->Release_Study Cell_Culture Cell Culture (e.g., HepG2) Release_Study->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake Study Cytotoxicity->Cellular_Uptake In_Vivo In Vivo Biodistribution & Efficacy (Animal Model) Cellular_Uptake->In_Vivo

Caption: General workflow for the development of lactobionated drug delivery systems.

Synthesis of Lactobionated Chitosan Nanoparticles

This protocol describes the synthesis of doxorubicin-loaded lactobionated chitosan nanoparticles via ionic gelation.

Materials:

  • Chitosan (low molecular weight)

  • Lactobionic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium tripolyphosphate (TPP)

  • Doxorubicin hydrochloride (DOX)

  • Acetic acid

  • Dialysis membrane (MWCO 12 kDa)

Procedure:

  • Preparation of Lactobionated Chitosan (LA-CS):

    • Dissolve chitosan in 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Activate the carboxyl group of lactobionic acid by dissolving it in distilled water with EDC and NHS (molar ratio of LA:EDC:NHS = 1:1.2:1.2) and stirring for 30 minutes at room temperature.

    • Add the activated lactobionic acid solution to the chitosan solution and stir for 24 hours at room temperature.

    • Dialyze the resulting solution against distilled water for 3 days to remove unreacted reagents, followed by lyophilization to obtain LA-CS powder.

  • Preparation of DOX-loaded LA-CS Nanoparticles:

    • Dissolve the LA-CS powder in 1% acetic acid solution (1 mg/mL).

    • Prepare a TPP solution (1 mg/mL) in distilled water.

    • Add DOX solution to the LA-CS solution and stir for 30 minutes.

    • Add the TPP solution dropwise to the LA-CS/DOX mixture under constant magnetic stirring.

    • Continue stirring for 1 hour to allow for the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash with distilled water to remove unloaded drug and excess TPP.

Characterization of Nanoparticles

4.3.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

  • Resuspend the nanoparticle pellet in deionized water.

  • Analyze the suspension using a Zetasizer instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter.

  • The zeta potential is measured by applying an electric field across the sample and measuring the direction and velocity of the charged particles.

4.3.2. Morphological Characterization (Transmission Electron Microscopy - TEM):

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.

  • Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.[13][14]

4.3.3. Determination of Drug Loading and Encapsulation Efficiency (HPLC):

  • Drug Loading (DL):

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.

    • Quantify the amount of drug in the solution using a validated High-Performance Liquid Chromatography (HPLC) method.[15]

    • Calculate DL using the formula: DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE):

    • After nanoparticle synthesis, collect the supernatant after centrifugation.

    • Quantify the amount of free, unencapsulated drug in the supernatant using HPLC.[16]

    • Calculate EE using the formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

In Vitro Drug Release Study
  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 and pH 5.0 to simulate physiological and lysosomal conditions, respectively) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of drug released into the medium using HPLC.

  • Plot the cumulative percentage of drug released versus time.[17]

In Vitro Cellular Studies

4.5.1. Cell Culture:

  • Culture human hepatocellular carcinoma cells (e.g., HepG2), which overexpress ASGPR, in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

4.5.2. Cytotoxicity Assay (MTT Assay):

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.[4]

4.5.3. Cellular Uptake Study:

  • Seed HepG2 cells in a suitable format (e.g., 24-well plate or on coverslips).

  • Incubate the cells with fluorescently labeled nanoparticles for different time points.

  • Wash the cells with cold PBS to remove non-internalized nanoparticles.

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorometer.

  • For qualitative analysis, fix the cells, stain the nuclei with DAPI, and visualize the intracellular distribution of the nanoparticles using confocal laser scanning microscopy.

In Vivo Studies

4.6.1. Animal Model:

  • Use an appropriate animal model, such as BALB/c mice bearing subcutaneous HepG2 tumors. All animal experiments should be conducted in accordance with institutional guidelines and approved by the animal care and use committee.

4.6.2. Biodistribution Study:

  • Administer the drug-loaded nanoparticles (often labeled with a fluorescent dye or radionuclide) to the tumor-bearing mice via intravenous injection.[19][20]

  • At predetermined time points, euthanize the mice and harvest the major organs (liver, tumor, heart, lungs, spleen, kidneys).

  • Quantify the accumulation of the nanoparticles in each organ by measuring the fluorescence intensity or radioactivity.

4.6.3. In Vivo Antitumor Efficacy:

  • Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline, free drug, drug-loaded nanoparticles).

  • Administer the treatments intravenously at a predetermined dosing schedule.

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, apoptosis assays).

Conclusion

Sodium lactobionate is a powerful and versatile tool in the development of targeted drug delivery systems for liver diseases. Its ability to specifically engage the asialoglycoprotein receptor on hepatocytes enables the precise delivery of therapeutic agents, promising enhanced efficacy and reduced side effects. This technical guide has provided a comprehensive overview of the principles, quantitative data, and detailed experimental protocols associated with the use of sodium lactobionate in drug delivery. By understanding the underlying biological mechanisms and mastering the experimental techniques outlined herein, researchers can further advance the design and translation of these promising liver-targeting therapies.

References

Toxicology and Safety Profile of Sodium Lactobionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid (PHA) utilized in the pharmaceutical, cosmetic, and food industries for its stabilizing, moisturizing, and antioxidant properties. This technical guide provides a comprehensive overview of the available toxicological and safety data for sodium lactobionate. The collective evidence from acute toxicity studies and safety assessments of structurally related compounds indicates a very low toxicity profile. While specific data for subchronic, genetic, and reproductive toxicity are limited in publicly accessible literature, the established safety of its components (gluconic acid and galactose) and related salts supports its safe use in various applications. This document summarizes key toxicological endpoints, details standard experimental protocols, and presents logical workflows for safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Quantitative Data

The available data indicate that sodium lactobionate has a very low acute oral toxicity.

SpeciesRouteEndpointValueReference
RatOralLD50> 5,000 mg/kg[1]

Table 1: Acute Oral Toxicity of Sodium Lactobionate

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of sodium lactobionate is typically evaluated following the OECD Guideline 423. This method uses a stepwise procedure with a small number of animals to classify the substance based on its lethal dose.

  • Test System: Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before the study.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30-70%.

  • Fasting: Prior to dosing, animals are fasted overnight (food is withheld, water is available ad libitum).

  • Dose Administration: The test substance is administered as a single dose by oral gavage. The starting dose is selected from a series of fixed levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to examine for any pathological changes.

  • Endpoint: The study allows for the determination of the LD50 or the appropriate hazard classification. For sodium lactobionate, no mortality was observed at doses up to 2,000 mg/kg, leading to its classification in the lowest toxicity category.[2]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

References

Enzymatic Synthesis of Sodium Lactobionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactobionic acid (LBA), chemically known as 4-O-β-D-galactopyranosyl-D-gluconic acid, is a versatile polyhydroxy acid derived from the oxidation of lactose (B1674315).[1] Its sodium salt, sodium lactobionate (B10762962), is widely utilized in the pharmaceutical, cosmetic, and food industries for its exceptional chelating, antioxidant, and humectant properties.[2] While chemical synthesis methods exist, they often involve harsh conditions and can lead to lower product purity.[1] Biological production methods, particularly enzymatic synthesis, offer a more sustainable and highly specific alternative, operating under milder conditions and yielding a higher quality product.[1][3] This technical guide provides an in-depth overview of the core methodologies for the enzymatic synthesis of sodium lactobionate, targeting researchers and professionals in drug development and biotechnology.

The enzymatic approach primarily involves the selective oxidation of the aldehyde group in the glucose moiety of lactose to a carboxyl group, forming lactobiono-δ-lactone as an intermediate, which is subsequently hydrolyzed to lactobionic acid.[1] The final product, sodium lactobionate, is obtained by neutralizing the acid with a sodium base.

Core Enzymatic Systems

The bioconversion of lactose to lactobionic acid is catalyzed by several key enzymatic systems, available as isolated enzymes or within whole-cell biocatalysts.

1. Cellobiose (B7769950) Dehydrogenase (CDH)

Cellobiose dehydrogenase (CDH, EC 1.1.99.18) is an extracellular enzyme produced by various wood-degrading fungi, such as Ascomycota and Basidiomycota.[1] CDH contains a flavin domain for catalytic activity and a heme domain for electron transfer.[1] It effectively oxidizes the β-1-4 glycosidic bond in lactose to lactobion-δ-lactone, which then spontaneously hydrolyzes to lactobionic acid.[4][5]

To maintain high reaction rates, CDH requires an electron acceptor. While molecular oxygen can serve this role, the reaction is often slow.[6] Therefore, multi-enzymatic systems are commonly employed, coupling CDH with an enzyme like laccase and a redox mediator (e.g., ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)).[1][4] The laccase regenerates the mediator, which in turn re-oxidizes the CDH, allowing the catalytic cycle to continue efficiently.[1][6]

2. Whole-Cell Biocatalysts

Using whole microbial cells as biocatalysts offers the advantage of utilizing complete, self-regenerating enzyme systems, which can be more cost-effective than using purified enzymes.

  • Zymomonas mobilis : This bacterium possesses a periplasmic enzyme complex consisting of glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL).[1][3] The GFOR enzyme oxidizes lactose to lactobion-δ-lactone while simultaneously reducing a co-substrate, typically fructose, to sorbitol. The lactone is then hydrolyzed to lactobionic acid by the GL enzyme.[1][7]

  • Pseudomonas taetrolens : Several species of Pseudomonas are capable of producing lactobionic acid. P. taetrolens utilizes a quinoprotein glucose dehydrogenase to convert lactose into lactobion-δ-lactone, which is then hydrolyzed by a lactonase.[1][2] This bacterium can utilize whey, a lactose-rich byproduct of the dairy industry, as a substrate.[2][8]

3. Other Enzymatic Systems

Other enzymes such as carbohydrate oxidase and pyranose dehydrogenase also contribute to lactobionic acid synthesis.[1][9] For instance, a carbohydrate oxidase can be used to convert lactose, and the co-product hydrogen peroxide can be decomposed into oxygen and water by adding catalase. This process regenerates oxygen, which is essential for the primary enzymatic reaction.[9]

Experimental Protocols & Methodologies

Detailed protocols are crucial for the successful enzymatic synthesis of sodium lactobionate. Key stages include biocatalyst preparation (including immobilization), the enzymatic reaction itself, and downstream purification.

Protocol 1: Biocatalyst Immobilization

Immobilization is a key strategy to enhance enzyme stability, enable reuse, and facilitate continuous production, thereby improving the process's economic viability.[1][3]

A. Immobilization of Whole Cells (Zymomonas mobilis) in Calcium Alginate Beads

This protocol is adapted for encapsulating microbial cells for use in bioreactors.[3][7]

  • Cell Culture : Cultivate Zymomonas mobilis in a suitable medium (e.g., 20 g/L glucose, 10 g/L yeast extract, 1 g/L KH₂PO₄, 1 g/L (NH₄)₂SO₄, and 0.5 g/L MgSO₄·7H₂O) at 30°C for 24 hours.[10] Harvest the cells by centrifugation.

  • Alginate Mixture Preparation : Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) in deionized water. Mix the harvested cell paste with the sodium alginate solution to achieve a desired cell concentration (e.g., 25 g/L).[11]

  • Bead Formation : Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.1-0.2 M CaCl₂). This can be done using a syringe or a peristaltic pump for uniform bead size.[3] The droplets will instantly form gel beads upon contact with the calcium ions.

  • Curing and Washing : Allow the beads to harden in the CaCl₂ solution for 1-2 hours with gentle agitation.[3] Collect the beads by decantation and wash them thoroughly with sterile deionized water to remove excess calcium and unentrapped cells.[3] The immobilized cells are now ready for use in the bioconversion reaction.

B. Covalent Immobilization of Enzymes (CDH/Laccase) on Chitosan (B1678972) Support

This method involves covalently bonding enzymes to a solid support, providing a robust biocatalyst.[3]

  • Support Activation : Activate chitosan microspheres with a crosslinking agent like glutaraldehyde (B144438). Suspend the chitosan support in a phosphate (B84403) buffer solution and add glutaraldehyde (e.g., 2.5% v/v). React for several hours at room temperature.

  • Enzyme Binding : Wash the activated support to remove excess glutaraldehyde. Add the enzyme solution (e.g., Cellobiose Dehydrogenase or Laccase) to the activated support and incubate for 4-12 hours at 4°C with gentle agitation.[3] This allows covalent bonds to form between the aldehyde groups on the support and amino groups on the enzyme.

  • Blocking and Washing : After incubation, remove the support from the enzyme solution. To block any remaining reactive aldehyde groups, incubate the support in a solution of 1 M ethanolamine (B43304) or Tris buffer (pH 8.0) for 1-2 hours.[3] Finally, wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme.

Protocol 2: Enzymatic Reaction for Lactobionic Acid Production

A. Whole-Cell Bioconversion using Immobilized P. taetrolens

  • Inoculum Preparation : Inoculate a flask containing Tryptone Soya broth with P. taetrolens from an agar (B569324) plate. Incubate on an orbital shaker (250 rpm) at 30°C for 24 hours.[2]

  • Bioreactor Setup : Prepare a bioreactor with a substrate medium containing whey (as a lactose source).[2] Maintain the temperature at 30°C and pH at 6.5-6.7.[2][12] Aeration can be supplied at a rate of 1 L/min with mixing at 120-350 rpm.[2][8]

  • Reaction : Introduce the immobilized P. taetrolens cells into the bioreactor. The reaction typically proceeds for 24 to 144 hours.[2][8] The pH is maintained by the controlled addition of a base (e.g., NaOH or KOH), which also forms the corresponding lactobionate salt.

  • Monitoring : Periodically take samples to analyze the concentration of lactose and lactobionic acid using High-Performance Liquid Chromatography (HPLC).[4][8]

B. Multi-Enzymatic Synthesis using CDH and Laccase

  • Reaction Mixture : Prepare a solution containing lactose (e.g., 4.8% w/v) in a suitable buffer (e.g., sodium citrate, pH 4.5-5.5).[6][13]

  • Enzyme and Mediator Addition : Add Cellobiose Dehydrogenase (CDH) and Laccase to the reaction mixture. The ratio of enzymes can be optimized, for example, a 5-fold excess of laccase activity over CDH activity.[13] Add a redox mediator such as ABTS or DCIP (2,6-dichloro-indophenol).[4][5]

  • Reaction Conditions : Incubate the reaction mixture at a controlled temperature, typically between 30°C and 50°C, with agitation.[4][13] The higher temperature often results in a better yield.[4]

  • Analysis : Monitor the conversion of lactose to lactobionic acid over time (e.g., 24 hours) using HPLC.[4]

Protocol 3: Downstream Processing and Purification

After the bioconversion is complete, the lactobionic acid (as sodium lactobionate) must be separated and purified.[14][15]

  • Biomass Removal : Centrifuge the reaction broth at high speed (e.g., 15,000 rpm for 10 minutes) to remove microbial cells or the immobilized biocatalyst.[15] This is followed by microfiltration (e.g., using a 0.45 µm filter) to eliminate any remaining cell debris and endotoxins.[15][16]

  • Decolorization : Treat the clarified supernatant with activated carbon to remove color and other soluble organic impurities.[15][16] The mixture is stirred and then centrifuged again to remove the carbon particles.

  • Precipitation with Ethanol (B145695) : Concentrate the solution using a rotary evaporator to increase the lactobionate concentration.[16] Slowly add cold 96% (v/v) ethanol (e.g., 3 volumes of ethanol to 1 volume of concentrate) while stirring continuously in an ice bath.[14][16] This causes the sodium lactobionate to precipitate out of the solution.

  • Product Recovery : Collect the white precipitate by filtration or centrifugation. Wash the precipitate with cold ethanol and then dry it under vacuum to obtain a fine white powder of sodium lactobionate. This method can yield a product with a purity of up to 95 ± 2%.[14]

  • (Optional) Ion-Exchange Chromatography : For higher purity, the lactobionate solution can be passed through an ion-exchange chromatography column. A strong acid cation exchanger (e.g., Amberlite FPC23 H) can be used to convert sodium lactobionate to lactobionic acid, or an anion exchanger can be used to bind the lactobionate, separating it from other components.[15][16]

Quantitative Data Summary

The efficiency of enzymatic synthesis varies significantly with the chosen biocatalyst and reaction conditions.

Table 1: Comparison of Enzymatic Systems for Lactobionic Acid Production

Biocatalyst SystemSubstrate(s)Key ConditionsMax LBA Concentration / YieldReference(s)
Immobilized Zymomonas mobilisLactose, FructosepH 6.4-6.8, 39-43°C~510 mmol/L[7]
Pseudomonas taetrolens (Free cells)Whey-derived Lactose30°C, pH 6.7, 50 hoursHighest at 25% inoculum addition[2]
Pseudomonas taetrolens (Microencapsulated)Whey30°C, 24 hours22.03 mg/cm³[8]
Recombinant E. coli (expressing GFOR)Whey-derived Lactose24 hours3.2 mg/mL[10]
CDH / Laccase System (Pycnoporus sp.)LactoseShaking flask fermentation96% yield, 3.1 g/L/h productivity[17]
CDH / Laccase / ABTS SystemLactose50°C>3x yield compared to no mediator[4]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate the core processes.

Diagram 1: General Enzymatic Oxidation of Lactose

Lactose_Oxidation Lactose Lactose Enzyme Lactose-Oxidizing Enzyme (e.g., CDH, GFOR) Lactose->Enzyme Lactone Lactobiono-δ-lactone H2O H₂O (Hydrolysis) Lactone->H2O LBA Lactobionic Acid Enzyme->Lactone Oxidation H2O->LBA Spontaneous or Enzymatic

Caption: The two-step conversion of lactose to lactobionic acid.

Diagram 2: CDH-Laccase Multi-Enzyme System

Caption: Electron transfer in the CDH-Laccase system for LBA synthesis.

Diagram 3: Experimental Workflow for Production and Purification

Workflow cluster_production Bioproduction cluster_purification Downstream Processing A 1. Biocatalyst Preparation (e.g., Cell Immobilization) B 2. Enzymatic Bioconversion in Bioreactor A->B C 3. Biomass Removal (Centrifugation, Microfiltration) B->C Crude Broth D 4. Decolorization (Activated Carbon) C->D E 5. Precipitation (Ethanol Addition) D->E F 6. Product Recovery & Drying E->F G Sodium Lactobionate (>95% Purity) F->G Final Product

Caption: Workflow from bioconversion to purified sodium lactobionate.

References

Physicochemical Properties of Sodium Lactobionate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is an excipient of increasing importance in the pharmaceutical and biotechnology sectors. Its utility as a stabilizer, cryoprotectant, and component in drug delivery systems is intrinsically linked to the physicochemical properties of its aqueous solutions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of sodium lactobionate solutions, including density, viscosity, refractive index, electrical conductivity, osmotic pressure, and stability. Quantitative data from peer-reviewed literature is presented in structured tables for comparative analysis. Detailed experimental protocols for the determination of these properties are provided to aid in the design and execution of further research. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals working with sodium lactobionate.

Introduction

Sodium lactobionate is a disaccharide derivative formed from gluconic acid and galactose. Its structure, featuring multiple hydroxyl groups and a carboxylate moiety, imparts unique properties that are highly desirable in pharmaceutical formulations. Understanding the behavior of sodium lactobionate in aqueous solutions is critical for optimizing its performance in various applications, from stabilizing protein-based therapeutics to serving as a key component in organ preservation solutions. This guide delves into the fundamental physicochemical properties that govern the behavior of sodium lactobionate solutions.

Density

The density of a solution is a fundamental property that influences various aspects of formulation development, including fill volume accuracy and mass transfer calculations.

Quantitative Data

The density of aqueous sodium lactobionate solutions increases with increasing concentration and decreases with increasing temperature.[1][2][3] This behavior is expected as the addition of a solute increases the mass per unit volume, and thermal expansion causes the volume to increase with temperature.

Concentration (mol·kg⁻¹)Temperature (K)Density (g·cm⁻³)
0.0251288.151.0063
0.0251298.151.0035
0.0251308.151.0001
0.0251318.150.9961
0.0251323.150.9939
0.100288.151.0181
0.100298.151.0151
0.100308.151.0116
0.100318.151.0076
0.100323.151.0054
0.201288.151.0333
0.201298.151.0301
0.201308.151.0265
0.201318.151.0224
0.201323.151.0201

Table 1: Density of Aqueous Sodium Lactobionate Solutions at Various Concentrations and Temperatures. Data extracted from the Journal of Chemical & Engineering Data.[2][3]

Experimental Protocol: Density Measurement

The determination of solution density is typically performed using a vibrating tube densitometer.

G cluster_prep Sample Preparation cluster_measurement Density Measurement cluster_control Temperature Control prep Prepare sodium lactobionate solutions of known concentrations inject Inject sample into the vibrating U-tube prep->inject calibrate Calibrate densitometer with deionized water and air calibrate->inject measure Measure the oscillation period of the U-tube inject->measure calculate Calculate density based on the oscillation period measure->calculate peltier Maintain constant temperature using a Peltier thermostat peltier->measure

Caption: Workflow for Density Measurement.

Methodology:

  • Solution Preparation: Aqueous solutions of sodium lactobionate are prepared gravimetrically using an analytical balance to achieve precise molal concentrations.[4]

  • Calibration: The vibrating tube densitometer is calibrated using dry air and ultrapure, degassed water at the desired experimental temperatures.[4]

  • Measurement: A small volume of the sodium lactobionate solution is introduced into the oscillating U-tube of the densitometer. The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid inside.

  • Temperature Control: The temperature of the measuring cell is precisely controlled using a Peltier thermostat to ensure accurate and stable readings.[4]

  • Data Acquisition: The density values are recorded once the reading stabilizes. Measurements are typically repeated to ensure reproducibility.

Viscosity

Viscosity is a critical parameter for pharmaceutical solutions, influencing injectability, processing (e.g., filtration, pumping), and stability.

Quantitative Data

The viscosity of sodium lactobionate solutions increases with increasing concentration and decreases with increasing temperature.[1][2][3] This is a common behavior for solutions containing large, hydrated molecules.

Concentration (mol·kg⁻¹)Temperature (K)Viscosity (mPa·s)
0.0251288.151.638
0.0251298.151.229
0.0251308.150.957
0.0251318.150.771
0.0251323.150.694
0.100288.151.889
0.100298.151.401
0.100308.151.084
0.100318.150.866
0.100323.150.776
0.201288.152.274
0.201298.151.664
0.201308.151.277
0.201318.151.010
0.201323.150.900

Table 2: Viscosity of Aqueous Sodium Lactobionate Solutions at Various Concentrations and Temperatures. Data extracted from the Journal of Chemical & Engineering Data.[2][3]

Experimental Protocol: Viscosity Measurement

Viscosity measurements are commonly performed using a capillary viscometer or a rotational rheometer.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement (Capillary Method) prep Prepare sodium lactobionate solutions of known concentrations fill Fill Ubbelohde viscometer with the sample solution prep->fill equilibrate Equilibrate in a thermostatic bath fill->equilibrate flow Measure the flow time of the solution between two marked points equilibrate->flow calculate Calculate viscosity using the flow time and viscometer constants flow->calculate G cluster_prep Sample Preparation cluster_measurement Conductivity Measurement prep Prepare sodium lactobionate solutions of known concentrations immerse Immerse the conductivity probe into the sample solution prep->immerse calibrate Calibrate conductivity meter with standard KCl solutions calibrate->immerse equilibrate Allow temperature and reading to stabilize immerse->equilibrate record Record the conductivity value equilibrate->record G cluster_prep Sample Preparation cluster_measurement Osmolality Measurement (Freezing Point Depression) prep Prepare sodium lactobionate solutions of known concentrations pipette Pipette a precise volume of the sample into a sample tube prep->pipette calibrate Calibrate osmometer with standard solutions calibrate->pipette measure Initiate the freezing and measurement cycle pipette->measure read Record the osmolality reading (mOsmol/kg) measure->read G cluster_stress Forced Degradation cluster_hplc HPLC Analysis expose Expose sodium lactobionate solution to stress conditions (acid, base, oxidation, heat, light) analyze Analyze stressed and unstressed samples expose->analyze develop Develop a suitable HPLC method (column, mobile phase, detector) validate Validate the method for specificity, linearity, accuracy, and precision develop->validate validate->analyze quantify Quantify sodium lactobionate and any degradation products analyze->quantify

References

"sodium lactobionate stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of Sodium Lactobionate (B10762962)

Introduction

Sodium lactobionate, the sodium salt of lactobionic acid, is a versatile excipient and active ingredient utilized in the pharmaceutical, cosmetic, and food industries.[1] It is formed by the oxidation of lactose, where the aldehyde group of the glucose moiety is converted to a carboxylic acid.[1][2] Functionally, it serves as a stabilizer, antioxidant, and chelating agent.[1][3] In pharmaceutical formulations, it is particularly valued as a stabilizing agent in injectable medications, enhancing the shelf-life and efficacy of active pharmaceutical ingredients (APIs).[] Understanding the stability profile and degradation pathways of sodium lactobionate is critical for ensuring the safety, quality, and efficacy of the final products in which it is used.

This guide provides a comprehensive overview of the stability of sodium lactobionate under various stress conditions and delineates its primary degradation pathways. It is intended for researchers, scientists, and drug development professionals involved in formulation, manufacturing, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of sodium lactobionate is presented below. These properties are fundamental to its stability and handling.

PropertyValueReference
Chemical Formula C₁₂H₂₁NaO₁₂ (anhydrous)[5]
Molecular Weight 380.28 g/mol (anhydrous)[5]
Appearance White to pale yellow crystalline powder[5]
Solubility Freely soluble in water; Almost insoluble in ethanol[5][6]
pH (1% w/v solution) Approximately 6.4[7]
Storage Store at +20°C[8]

Stability Profile of Sodium Lactobionate

The stability of a substance is its ability to resist chemical change or physical degradation over time under specific environmental conditions. Stability testing provides evidence on how the quality of a substance varies under the influence of factors such as temperature, humidity, and light.[9]

Thermal Stability

Sodium lactobionate is generally stable under standard storage conditions.[5] However, it is susceptible to degradation at elevated temperatures.

  • General Observations : Excessive heat is listed as a condition of instability.[5] Upon heating, it releases its water of crystallization and then decomposes.[5]

  • Decomposition Products : Under fire conditions, hazardous decomposition products include carbon oxides and sodium oxide.[5] More complex thermal degradation in an inert atmosphere can lead to the formation of sodium carbonate, 3-pentanone, CO₂, CO, methane, and ethene, as seen with similar sodium carboxylates like sodium propionate.[10][11] In the presence of air, oxidative decomposition is the primary pathway, yielding CO₂ and H₂O.[10]

Table 1: Summary of Thermal Stability Data

ConditionObservationDegradation ProductsReference
Excessive Heat Releases water of crystallization, followed by decomposition.Not specified[5]
Fire Conditions Hazardous decomposition.Carbon oxides, Sodium oxide[5]
Pyrolysis (Argon) Conversion to sodium carbonate.3-pentanone, CO₂, CO, CH₄, C₂H₄[10][11]
Oxidative (Air) Oxidative decomposition.CO₂, H₂O[10]
Photostability

Photostability testing is a crucial part of stress testing to determine if a substance is sensitive to light.[12]

Stability in Aqueous Solutions (Hydrolysis)

The stability of sodium lactobionate in aqueous solutions is influenced by pH.

  • General Observations : The lactone form of the parent acid, lactobiono-δ-lactone, can exist in equilibrium with the open-chain carboxylate form in solution.[2][3] This lactone is an intermediate in the formation of lactobionic acid and is susceptible to hydrolysis.[2] The hydrolysis of the lactone to the acid (or its salt) is a key reaction.[7] While the glycosidic bond between the galactose and gluconic acid moieties is generally stable, extreme pH conditions can potentially lead to hydrolysis, breaking the molecule into galactose and gluconic acid.

Oxidative Stability

Sodium lactobionate is incompatible with oxidizing agents.[5]

  • Forced Degradation : Studies on the related lactobionic acid have shown that exposure to hydrogen peroxide (H₂O₂) can lead to oxidative degradation.[7] One identified degradation product results from oxidative decarboxylation, leading to a molecule with a mass corresponding to [M+Na]⁺ of 335.0952.[7]

Degradation Pathways

The primary degradation pathways for sodium lactobionate are oxidation and thermal decomposition. Hydrolysis of the glycosidic linkage is a potential but less prominent pathway under typical conditions.

Oxidation Pathway

The oxidation of sodium lactobionate can be induced by strong oxidizing agents. A key degradation mechanism is oxidative decarboxylation.

G sub Sodium Lactobionate (C₁₂H₂₁NaO₁₂) prod1 Oxidative Decarboxylation Product sub->prod1 Oxidative Decarboxylation prod2 Other Oxidation Products sub->prod2 Oxidation stress Oxidizing Agent (e.g., H₂O₂) stress->sub

Caption: Oxidative degradation pathway of sodium lactobionate.

Thermal Degradation Pathway

High temperatures lead to the breakdown of the molecule into smaller gaseous components and solid residues.

G sub Sodium Lactobionate prod1 Carbon Oxides (CO, CO₂) sub->prod1 prod2 Sodium Oxide / Sodium Carbonate sub->prod2 prod3 Water & Other Volatiles sub->prod3 stress High Temperature stress->sub

Caption: Thermal degradation pathway of sodium lactobionate.

Experimental Protocols for Stability Assessment

The assessment of sodium lactobionate stability involves forced degradation studies and analysis using stability-indicating methods.[14]

Forced Degradation (Stress Testing) Protocol

Stress testing helps identify likely degradation products and establish degradation pathways.[15][16]

  • Objective : To evaluate the intrinsic stability of sodium lactobionate under severe conditions.

  • Materials : Sodium lactobionate, purified water, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), analytical-grade solvents.

  • Procedure :

    • Acid/Base Hydrolysis : Dissolve sodium lactobionate in aqueous solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M). Samples are kept at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation : Dissolve the substance in a solution of H₂O₂ (e.g., 3%). The reaction is typically carried out at room temperature.

    • Thermal Degradation : Expose the solid substance to dry heat at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a calibrated oven.[16]

    • Photodegradation : Expose the solid substance and its solution to a calibrated light source providing a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 Wh/m²), as per ICH Q1B guidelines.[12]

  • Analysis : Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as HPLC.[17]

G start Prepare Sodium Lactobionate Solutions and Solid Samples stress Expose to Stress Conditions start->stress cond1 Acid (HCl) stress->cond1 cond2 Base (NaOH) stress->cond2 cond3 Oxidant (H₂O₂) stress->cond3 cond4 Heat stress->cond4 cond5 Light (UV/Vis) stress->cond5 analyze Withdraw Samples at Time Intervals cond1->analyze cond2->analyze cond3->analyze cond4->analyze cond5->analyze hplc Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) analyze->hplc end Identify & Quantify Degradation Products hplc->end

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.[14] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[17]

  • Objective : To separate, detect, and quantify sodium lactobionate and its degradation products.

  • Instrumentation : HPLC system with a UV or Mass Spectrometry (MS) detector.[17][18]

  • Typical Chromatographic Conditions :

    • Column : A reverse-phase column (e.g., C18) is often used for separating polar compounds.

    • Mobile Phase : A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection : UV detection at a suitable wavelength or MS for identification of unknown degradation products based on their mass-to-charge ratio.[7][17]

  • Validation : The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of sodium lactobionate and its impurities.

Conclusion

Sodium lactobionate is a stable compound under recommended storage conditions but is susceptible to degradation under stress from excessive heat, light, and oxidizing agents. The primary degradation pathways involve thermal decomposition and oxidation, potentially leading to the formation of smaller volatile compounds, inorganic salts, and oxidative products like those from decarboxylation. A thorough understanding of these stability characteristics and degradation pathways, investigated through systematic forced degradation studies and validated stability-indicating methods, is essential for its effective use in product development, ensuring the final formulation's quality, safety, and shelf-life.

References

Sodium Lactobionate in Organ Preservation Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful transplantation of organs relies heavily on the quality of organ preservation between donation and implantation. Organ preservation solutions are designed to minimize cellular injury during the period of cold ischemia. Sodium lactobionate (B10762962) has emerged as a key component in several widely used and effective organ preservation solutions. This technical guide provides an in-depth overview of the role of sodium lactobionate, its mechanisms of action, and its application in organ preservation, supported by quantitative data from comparative studies and detailed experimental protocols.

The Role and Mechanism of Action of Sodium Lactobionate

Sodium lactobionate is a disaccharide sugar acid that plays a crucial role in organ preservation through two primary mechanisms:

  • Impermeant and Osmotic Support: As a large, membrane-impermeant molecule, sodium lactobionate effectively counteracts the cellular swelling that occurs during hypothermic ischemia. By remaining in the extracellular space, it provides osmotic support, preventing the influx of water into cells and the subsequent edema that can lead to cellular damage.

  • Iron Chelation and Antioxidant Properties: One of the critical aspects of ischemia-reperfusion injury is the generation of reactive oxygen species (ROS). Sodium lactobionate has been shown to chelate ferric iron.[1] This is significant because free iron can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction, a major contributor to oxidative stress.[1] By sequestering iron, lactobionate mitigates this detrimental process, thereby protecting the organ from oxidative damage.[1]

Major Organ Preservation Solutions Containing Sodium Lactobionate

Sodium lactobionate is a cornerstone ingredient in several gold-standard organ preservation solutions:

  • University of Wisconsin (UW) Solution: Considered a revolutionary development in organ preservation, UW solution is an intracellular-type solution with high potassium and low sodium concentrations.[2] Lactobionate, along with raffinose, serves as the primary impermeant.[2] It also contains other components like hydroxyethyl (B10761427) starch for colloid support, and antioxidants such as allopurinol (B61711) and glutathione (B108866).[2]

  • Celsior Solution: This is an extracellular-type solution with high sodium and low potassium levels.[2] It incorporates lactobionate and mannitol (B672) as osmotic agents and includes reduced glutathione as an antioxidant.[2] Its lower viscosity compared to UW solution is considered advantageous for rapid cooling and perfusion of the organ.[2]

  • Institut Georges Lopez-1 (IGL-1) Solution: Similar to UW solution in its ionic composition, IGL-1 utilizes lactobionate and polyethylene (B3416737) glycol (PEG) as key components. It is also an intracellular-type solution.

Comparative Efficacy: Quantitative Data

The following tables summarize quantitative data from various studies comparing the efficacy of organ preservation solutions containing sodium lactobionate.

Table 1: Liver Preservation Outcomes
Outcome MeasureUW SolutionCelsior SolutionHTK SolutionIGL-1 SolutionNotes
Primary Non-Function (PNF) 7.8% - 9.8%2.4% - 7.4%~8.4%-Meta-analyses show no statistically significant difference in PNF rates between UW, Celsior, and HTK.[2][3]
1-Year Graft Survival 83% - 90.4%85% - 93.5%~75% - 85%-No significant difference in 1-year graft survival was found in a meta-analysis of UW, Celsior, HTK, and IGL-1.[2]
Bile Production Better preservedLess preserved than UWLess preserved than UW-Studies in rat models show superior bile secretion with UW solution after prolonged storage.[4]
Enzyme Release (AST, ALT, LDH) LowerHigher than UWHigher than UW-UW solution demonstrated lower leakage of liver enzymes compared to Celsior and HTK in in-vitro and animal studies.[4][5]
Table 2: Kidney Preservation Outcomes
Outcome MeasureUW SolutionCelsior SolutionIGL-1 SolutionNotes
Delayed Graft Function (DGF) 22.7% - 52%20.6% - 48%Lower incidence than UW in some studiesProspective randomized studies show no significant difference in DGF rates between UW and Celsior.[6][7][8][9][10] Some studies suggest lower DGF rates with IGL-1 compared to UW.[11][12]
1-Year Graft Survival 75% - 90.4%84% - 93.5%98%No significant difference in 1-year graft survival between UW and Celsior has been reported in multiple studies.[7][8] A study on living donor kidneys showed high 1-year graft survival for IGL-1.[11]
5-Year Graft Survival 79.3% - 90.4%87.4% - 93.5%-Long-term studies indicate comparable 5-year graft survival between UW and Celsior.[6][7]
Serum Creatinine (B1669602) (at 1 year) 1.47 - 1.74 mg/dL1.58 - 1.75 mg/dLLower than UW in some studiesNo significant differences in 1-year serum creatinine levels between UW and Celsior were observed in a large retrospective study.[7] Some studies reported lower serum creatinine with IGL-1 in the early post-transplant period.[12]

Experimental Protocols

Rat Liver Preservation and Orthotopic Transplantation

This protocol provides a general workflow for evaluating liver preservation solutions in a rat model.

Workflow Diagram:

G A Donor Rat Preparation (Anesthesia, Laparotomy) B In-situ Liver Flush (Portal Vein Cannulation, Infusion of Preservation Solution) A->B C Liver Explantation B->C D Cold Storage (Immersion in Preservation Solution at 4°C) C->D F Orthotopic Liver Transplantation (Anastomoses: Suprahepatic Vena Cava, Portal Vein, Infrahepatic Vena Cava, Bile Duct) D->F E Recipient Rat Preparation (Anesthesia, Hepatectomy) E->F G Reperfusion and Closure F->G H Post-operative Monitoring and Viability Assessment (Blood samples for LFTs, Histology) G->H

Caption: Workflow for Rat Liver Preservation and Transplantation.

Methodology:

  • Donor Preparation: Anesthetize the donor rat (e.g., with isoflurane). Perform a midline laparotomy to expose the abdominal organs.

  • In-situ Flush: Cannulate the portal vein. Flush the liver in situ with the cold (4°C) preservation solution (e.g., UW solution) at a constant pressure until the effluent from the transected inferior vena cava is clear.[13]

  • Explantation: Carefully dissect and excise the liver.

  • Cold Storage: Immerse the explanted liver in the same cold preservation solution and store at 4°C for the desired duration (e.g., 12, 18, or 24 hours).[14]

  • Recipient Preparation: Anesthetize the recipient rat and perform a hepatectomy.

  • Transplantation: Perform orthotopic liver transplantation by creating anastomoses for the suprahepatic vena cava, portal vein, infrahepatic vena cava, and bile duct.[13]

  • Reperfusion: Release the vascular clamps to allow blood flow to the transplanted liver.

  • Viability Assessment: Collect blood samples at various time points post-transplantation to measure liver function markers (AST, ALT, bilirubin). Euthanize animals at the end of the study for histological examination of the liver tissue.

Porcine Kidney Preservation and Autotransplantation

This protocol outlines a general procedure for evaluating kidney preservation solutions in a porcine model.

Workflow Diagram:

G A Pig Preparation (Anesthesia, Midline Laparotomy) B Kidney Mobilization and Vascular Control A->B C In-situ Kidney Flush (Aortic Cannulation, Infusion of Preservation Solution) B->C D Kidney Explantation C->D E Cold Storage (Immersion in Preservation Solution at 4°C) D->E F Autotransplantation (Anastomoses: Renal Artery, Renal Vein, Ureter) E->F G Contralateral Nephrectomy F->G H Post-operative Monitoring and Viability Assessment (Blood samples for Creatinine, Histology) G->H

Caption: Workflow for Porcine Kidney Preservation and Autotransplantation.

Methodology:

  • Animal Preparation: Anesthetize the pig and perform a midline laparotomy.[2]

  • Kidney Mobilization: Mobilize one of the kidneys and dissect the renal artery, vein, and ureter.[6]

  • In-situ Flush: Cannulate the aorta and infuse the cold (4°C) preservation solution (e.g., Celsior) until the effluent from the renal vein is clear.[2]

  • Explantation: Clamp and transect the renal vessels and ureter, and remove the kidney.

  • Cold Storage: Store the kidney in the same cold preservation solution at 4°C for the intended duration.

  • Autotransplantation: Perform heterotopic autotransplantation by creating end-to-side anastomoses of the renal artery and vein to the recipient's aorta and vena cava, respectively. Perform a ureteroneocystostomy.[6]

  • Contralateral Nephrectomy: Remove the contralateral kidney to allow for the assessment of the transplanted kidney's function.[6]

  • Viability Assessment: Monitor renal function by measuring serum creatinine and blood urea (B33335) nitrogen (BUN) levels post-operatively. Perform histological analysis of the transplanted kidney at the end of the study.

Signaling Pathways in Ischemia-Reperfusion Injury and the Role of Lactobionate

Ischemia-reperfusion injury (IRI) is a complex process involving multiple signaling pathways that lead to inflammation, apoptosis, and cellular damage. Lactobionate's iron-chelating properties are thought to mitigate IRI by reducing oxidative stress, which is a key trigger for these detrimental pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins (including p38, JNK, and ERK1/2) are key regulators of cellular responses to stress, including IRI. Activation of p38 and JNK is generally associated with apoptosis and inflammation, while ERK1/2 activation can be pro-survival. Oxidative stress is a potent activator of the MAPK pathways.

G cluster_0 Ischemia-Reperfusion A Oxidative Stress (ROS Generation) C MAPKKK (e.g., ASK1) A->C Activates B Lactobionate (Iron Chelation) B->A D MAPKK (e.g., MKK3/6, MKK4/7) C->D Phosphorylates E MAPK (p38, JNK) D->E Phosphorylates F Inflammation Apoptosis E->F Leads to

Caption: Lactobionate's Potential Role in Mitigating MAPK Signaling.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. Its activation during IRI contributes significantly to the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway.

G cluster_0 Ischemia-Reperfusion A Oxidative Stress (ROS Generation) C IKK Activation A->C Activates B Lactobionate (Iron Chelation) B->A D IκBα Degradation C->D Phosphorylates E NF-κB Translocation to Nucleus D->E Allows F Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) E->F Induces

Caption: Lactobionate's Potential Influence on the NF-κB Pathway.

Conclusion

Sodium lactobionate is a vital component of modern organ preservation solutions, contributing significantly to the improved outcomes of organ transplantation. Its dual mechanism of providing osmotic support and mitigating oxidative stress through iron chelation makes it a highly effective agent for protecting organs during the critical period of cold ischemia. The quantitative data from numerous studies consistently demonstrate the efficacy of lactobionate-containing solutions like UW and Celsior in preserving organ viability and function. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and optimize organ preservation strategies. A deeper understanding of how lactobionate modulates key signaling pathways involved in ischemia-reperfusion injury will be crucial for the future development of even more effective organ preservation solutions.

References

Early Research on the Synthesis of Sodium Lactobionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the synthesis of sodium lactobionate (B10762962). It covers the core chemical and biological methodologies, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biotechnology, and pharmaceutical development.

Introduction to Lactobionic Acid and its Sodium Salt

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide sugar acid formed from the oxidation of lactose (B1674315).[1] Its sodium salt, sodium lactobionate, is a stable, water-soluble compound with a wide range of applications in the pharmaceutical, food, and cosmetic industries.[2][3] Early research into its synthesis was driven by the need for a stable and biocompatible carrier for various applications, including organ preservation solutions and as an excipient in drug formulations.[1] The primary methods for its synthesis can be broadly categorized into chemical and biological approaches.

Chemical Synthesis of Sodium Lactobionate

Early chemical synthesis routes focused on the oxidation of lactose using various catalysts and electrochemical methods. These methods are generally characterized by high reaction rates but can be limited by environmental concerns and the potential for byproduct formation.[4]

Heterogeneous Catalytic Oxidation

The heterogeneous catalytic oxidation of lactose to lactobionic acid is a prominent chemical method. This process typically involves the use of noble metal catalysts in an alkaline aqueous solution with air or oxygen as the oxidizing agent.[5]

Experimental Protocol: Heterogeneous Catalytic Oxidation of Lactose

This protocol is a generalized procedure based on early research methodologies.[6][7]

1. Materials and Equipment:

  • Lactose solution (e.g., 0.1 M in deionized water)
  • Supported noble metal catalyst (e.g., 2 wt. % Au on Al₂O₃ or Pd-Bi on carbon)
  • Alkaline solution (e.g., 1 N NaOH)
  • Thermostated glass reactor (300 mL) with a stirrer (1000 rpm)
  • Gas inlet for air or oxygen
  • pH meter and controller
  • Filtration apparatus
  • Ethanol for precipitation

2. Procedure:

  • Prepare the lactose solution to the desired concentration.
  • Add the lactose solution and the catalyst to the thermostated glass reactor.
  • Heat the reaction mixture to the target temperature (typically 60-80°C) while stirring continuously.
  • Introduce a controlled flow of air or oxygen into the reactor.
  • Adjust and maintain the pH of the solution at a constant alkaline value (e.g., pH 9.0) by the controlled addition of the NaOH solution. The acid formed during the reaction will be neutralized to sodium lactobionate.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing for lactose consumption and lactobionic acid formation using methods like titration or chromatography.
  • Once the reaction is complete, cool the mixture to room temperature.
  • Separate the catalyst from the reaction mixture by filtration.
  • The resulting aqueous solution contains sodium lactobionate. Further purification can be achieved by precipitation with ethanol.[8]

Workflow for Heterogeneous Catalytic Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Lactose_sol Prepare Lactose Solution Reactor Charge Reactor with Lactose Solution and Catalyst Lactose_sol->Reactor Catalyst Prepare Supported Catalyst Catalyst->Reactor Heat_Stir Heat to 60-80°C with Stirring Reactor->Heat_Stir Oxidant Introduce Air/Oxygen Heat_Stir->Oxidant pH_Control Maintain pH 9 with NaOH Oxidant->pH_Control Monitor Monitor Reaction Progress pH_Control->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Precipitate Precipitate with Ethanol Filter->Precipitate Product Sodium Lactobionate Precipitate->Product

Caption: Experimental workflow for the synthesis of sodium lactobionate via heterogeneous catalytic oxidation.

Quantitative Data for Heterogeneous Catalytic Oxidation

CatalystSupportTemperature (°C)pHLactose Conversion (%)Selectivity to Lactobionic Acid (%)Reference
PtSiO₂659~9>99[6]
PtAl₂O₃65923>99[6]
AuAl₂O₃65985>99[6]
Pd-BiCarbon-7-1095-[2]
Bi-PdSBA-15-996-[9]
Electrochemical Oxidation

Electrochemical oxidation offers an alternative chemical route that avoids the need for chemical oxidizing agents.[5] Early work by Isbell in 1934 demonstrated the feasibility of producing calcium lactobionate through this method.[5]

Experimental Protocol: Electrochemical Synthesis of Sodium Lactobionate

This protocol is a generalized procedure based on early electrochemical methods.

1. Materials and Equipment:

  • Lactose solution
  • Electrolyte (e.g., sodium bromide)
  • Base for pH control (e.g., sodium carbonate or sodium hydroxide)
  • Electrochemical cell with anode (e.g., graphite, platinum, or gold) and cathode
  • Power supply
  • pH meter
  • Ion-exchange resin (for purification)

2. Procedure:

  • Prepare an aqueous solution of lactose containing the electrolyte.
  • Place the solution in the electrochemical cell.
  • Maintain the pH of the solution at a desired level (typically alkaline) by adding a base.
  • Apply a controlled electrical potential or current between the anode and cathode to initiate the oxidation of lactose at the anode.
  • Continue the electrolysis until the desired conversion of lactose is achieved.
  • Upon completion, the resulting solution contains sodium lactobionate.
  • The product can be purified by passing the solution through an ion-exchange resin to remove unreacted starting materials and electrolytes.[3][10]

Logical Diagram of Electrochemical Synthesis

G cluster_cell Electrochemical Cell Anode Anode (e.g., Pt, Au) Product Sodium Lactobionate Solution Anode->Product Cathode Cathode Electrolyte_sol Lactose Solution + Electrolyte (e.g., NaBr) Electrolyte_sol->Anode Oxidation Power Power Supply Power->Anode Power->Cathode

Caption: Simplified diagram of the electrochemical oxidation of lactose.

Biological Synthesis of Sodium Lactobionate

Biological methods, including microbial fermentation and enzymatic synthesis, are valued for their high selectivity and operation under mild conditions.[5]

Microbial Fermentation

Certain microorganisms, particularly of the genus Pseudomonas, are capable of oxidizing lactose to lactobionic acid.[5][11] The process involves intracellular enzymes that catalyze the conversion.

Experimental Protocol: Microbial Fermentation for Lactobionic Acid Production

This protocol is a generalized procedure based on early microbial synthesis studies.[12][13]

1. Materials and Equipment:

  • Microorganism strain (e.g., Pseudomonas taetrolens)
  • Fermentation medium containing lactose (e.g., from whey), nitrogen source, and essential minerals
  • Bioreactor with temperature, pH, and aeration control
  • Centrifuge for biomass separation
  • Purification system (e.g., activated carbon, ion-exchange chromatography)

2. Procedure:

  • Prepare and sterilize the fermentation medium.
  • Inoculate the medium with a pre-culture of the selected microorganism.
  • Conduct the fermentation in the bioreactor under controlled conditions (e.g., temperature 28-30°C, pH 6.0-6.5, and constant aeration).[11][12]
  • Monitor cell growth and the concentrations of lactose and lactobionic acid throughout the fermentation process.
  • After the desired conversion is achieved, harvest the fermentation broth.
  • Separate the microbial biomass from the broth by centrifugation.
  • The supernatant containing lactobionic acid can be neutralized with a sodium base to form sodium lactobionate.
  • Purify the product using methods such as treatment with activated carbon followed by ion-exchange chromatography or precipitation.[8]

Signaling Pathway in Pseudomonas spp. for Lactose Oxidation

G Lactose Lactose Lactone Lactobiono-δ-lactone Lactose->Lactone Oxidation LBA Lactobionic Acid Lactone->LBA Hydrolysis Enzyme1 Quinoprotein Glucose Dehydrogenase Enzyme1->Lactose Enzyme2 Lactonase Enzyme2->Lactone G Lactose Lactose Lactone Lactobiono-δ-lactone Lactose->Lactone Oxidation LBA Lactobionic Acid Lactone->LBA Spontaneous Hydrolysis CDH Cellobiose Dehydrogenase (CDH) CDH->Lactose Mediator_red Mediator (Reduced) CDH->Mediator_red Mediator_ox Mediator (Oxidized) Mediator_ox->CDH Laccase Laccase Mediator_red->Laccase Laccase->Mediator_ox H2O H₂O Laccase->H2O O2 O₂ O2->Laccase

References

Methodological & Application

Application Notes and Protocols for Sodium Lactobionate as a Formulation Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is an increasingly utilized excipient in the pharmaceutical industry, valued for its stabilizing properties in various formulations. Lactobionic acid is a disaccharide formed from gluconic acid and galactose.[1] As a stabilizer, sodium lactobionate is employed to enhance the durability and maintain the effectiveness of injectable medications, including antibiotics.[2] Its utility extends to cosmetics and food products, where it functions as an antioxidant and chelating agent.[1][3]

These application notes provide a comprehensive overview of the mechanisms of action, quantitative data on stabilizing effects, and detailed experimental protocols for evaluating sodium lactobionate in pharmaceutical formulations.

Mechanism of Action

Sodium lactobionate contributes to formulation stability through several key mechanisms, primarily related to its antioxidant and chelating properties.[3]

  • Antioxidant Activity: As an antioxidant, lactobionic acid has been shown to inhibit the production of hydroxyl radicals.[3] This is achieved through its ability to chelate iron ions, which can catalyze oxidative degradation pathways.[3] By scavenging free radicals, sodium lactobionate protects active pharmaceutical ingredients (APIs) and other excipients from oxidative stress.

  • Chelating Activity: The presence of multiple hydroxyl groups and a carboxylic acid function allows sodium lactobionate to act as an effective chelating agent for metal ions.[3] Metal ions, particularly transition metals like iron and copper, can accelerate the degradation of sensitive molecules. By sequestering these ions, sodium lactobionate prevents these catalytic degradation processes.

  • Lyoprotectant/Cryoprotectant: In lyophilized (freeze-dried) formulations, sodium lactobionate can act as a lyoprotectant. During the freezing and drying processes, it can replace water molecules, helping to maintain the native conformation of proteins and prevent aggregation. Its glassy state formation at low temperatures contributes to the stability of the lyophilized cake.

The following diagram illustrates the primary stabilizing mechanisms of sodium lactobionate.

Stabilizing Mechanisms of Sodium Lactobionate cluster_mechanisms Mechanisms of Action SL Sodium Lactobionate Antioxidant Antioxidant Activity (Free Radical Scavenging) SL->Antioxidant Exhibits Chelation Chelation (Metal Ion Sequestration) SL->Chelation Exhibits Lyoprotection Lyoprotection (Water Replacement) SL->Lyoprotection Acts as Formulation Pharmaceutical Formulation (e.g., Protein, Antibiotic) Degradation Degradation (Oxidation, Aggregation, Hydrolysis) Formulation->Degradation Stability Enhanced Stability Formulation->Stability Leads to Antioxidant->Formulation Protects Antioxidant->Degradation Inhibits Chelation->Formulation Protects Chelation->Degradation Inhibits Lyoprotection->Formulation Protects during lyophilization Lyoprotection->Degradation Prevents

Stabilizing Mechanisms of Sodium Lactobionate

Data Presentation

The following tables summarize quantitative data from hypothetical, yet representative, studies demonstrating the stabilizing effects of sodium lactobionate in various formulations.

Table 1: Effect of Sodium Lactobionate on the Stability of a Monoclonal Antibody (mAb) Formulation

Formulation% Monomer (Initial)% Monomer (After 4 weeks at 40°C)% Aggregates (After 4 weeks at 40°C)
Control (without Sodium Lactobionate)99.5 ± 0.292.1 ± 0.57.9 ± 0.5
Formulation A (0.5% Sodium Lactobionate)99.6 ± 0.197.8 ± 0.32.2 ± 0.3
Formulation B (1.0% Sodium Lactobionate)99.5 ± 0.298.5 ± 0.21.5 ± 0.2

Data represents mean ± standard deviation (n=3). Analysis performed by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).

Table 2: Antioxidant Activity of Sodium Lactobionate

CompoundDPPH Radical Scavenging Activity (IC50 in mg/mL)Ferrous Ion Chelating Activity (IC50 in mg/mL)
Sodium Lactobionate15.2 ± 1.18.5 ± 0.7
Ascorbic Acid (Control)0.8 ± 0.1N/A
EDTA (Control)N/A0.02 ± 0.005

IC50 is the concentration required to achieve 50% of the maximum effect. Data represents mean ± standard deviation (n=3).

Table 3: Lyoprotective Effect of Sodium Lactobionate on a Lyophilized Protein

Lyoprotectant (5% w/v)Glass Transition Temperature (Tg in °C) of Lyophilized CakeProtein Recovery (%)Reconstitution Time (seconds)
None35.2 ± 1.575.6 ± 4.2> 120
Mannitol42.8 ± 1.892.1 ± 3.545 ± 5
Sodium Lactobionate55.7 ± 2.196.5 ± 2.830 ± 4

Data represents mean ± standard deviation (n=3). Tg determined by Differential Scanning Calorimetry (DSC).

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing properties of sodium lactobionate are provided below.

Protocol 1: Evaluation of Protein Stability by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

This protocol is designed to quantify the formation of aggregates and fragments in a protein formulation over time.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis SE-HPLC Analysis cluster_data Data Analysis Prep Prepare protein formulations with and without Sodium Lactobionate Incubate Incubate samples at accelerated conditions (e.g., 40°C) Prep->Incubate Timepoints Collect samples at specified time points Incubate->Timepoints Inject Inject sample onto SE-HPLC column Timepoints->Inject Separate Separate by size: Monomer, Aggregates, Fragments Inject->Separate Detect Detect with UV detector (e.g., 280 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Monomer, % Aggregates, % Fragments Integrate->Calculate Compare Compare stability of different formulations Calculate->Compare

SE-HPLC Workflow for Protein Stability

Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of the protein (e.g., a monoclonal antibody) in a suitable buffer (e.g., 20 mM histidine, pH 6.0).

    • Prepare formulations with varying concentrations of sodium lactobionate (e.g., 0%, 0.5%, 1.0% w/v).

    • Filter all solutions through a 0.22 µm sterile filter.

    • Aseptically fill the formulations into vials.

  • Stability Study:

    • Place the vials in a stability chamber at an accelerated temperature (e.g., 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove vials for analysis.

  • SE-HPLC Analysis:

    • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

    • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A suitable buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Procedure:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the protein samples.

      • Monitor the elution profile. The monomer will elute as the main peak, with aggregates eluting earlier and fragments later.

  • Data Analysis:

    • Integrate the peak areas of the monomer, aggregates, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

    • Compare the changes in the percentage of monomer and aggregates over time for the different formulations.

Protocol 2: Assessment of Antioxidant Activity by DPPH Radical Scavenging Assay

This protocol measures the ability of sodium lactobionate to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare DPPH solution in methanol (B129727) Mix Mix DPPH solution with sample dilutions Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of Sodium Lactobionate Prep_Sample->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

DPPH Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of sodium lactobionate in deionized water.

    • Prepare a series of dilutions of the sodium lactobionate stock solution.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sodium lactobionate dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of sodium lactobionate.

    • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Protocol 3: Evaluation of Lyoprotective Effect by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of a lyophilized formulation, which is an indicator of its stability.

Workflow Diagram:

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep_Formulation Prepare protein formulations with different lyoprotectants Lyophilize Lyophilize the formulations Prep_Formulation->Lyophilize Load_Sample Weigh and seal lyophilized powder in a DSC pan Lyophilize->Load_Sample Heat_Sample Heat the sample in the DSC instrument at a controlled rate Load_Sample->Heat_Sample Record_Thermogram Record the heat flow versus temperature Heat_Sample->Record_Thermogram Analyze_Thermogram Analyze the thermogram to identify the glass transition (Tg) Record_Thermogram->Analyze_Thermogram Compare_Tg Compare Tg values of different formulations Analyze_Thermogram->Compare_Tg

References

Application Notes and Protocols for the Quantification of Sodium Lactobionate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of sodium lactobionate (B10762962) in various samples, including pharmaceutical formulations and bioreactor cultures. The methods described utilize different High-Performance Liquid Chromatography (HPLC) techniques, including ion-exchange, reversed-phase, and hydrophilic interaction chromatography, coupled with various detection methods.

Introduction

Sodium lactobionate, the sodium salt of lactobionic acid, is a versatile excipient in the pharmaceutical industry, a key ingredient in cosmetic formulations, and a valuable compound in the food sector.[1] Accurate and robust analytical methods are crucial for quality control, formulation development, and stability testing. HPLC is a powerful technique for the separation, identification, and quantification of sodium lactobionate. Due to its high polarity and lack of a strong UV chromophore, several different HPLC strategies can be employed. This guide details three primary approaches for its analysis.

Method 1: Ion-Exchange Chromatography with Refractive Index Detection (IEC-RID)

This method is particularly suitable for the analysis of sodium lactobionate in samples containing other carbohydrates and organic acids. The separation is based on the interaction of the negatively charged lactobionate ion with a cation-exchange resin in the hydrogen form.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

2. Chromatographic Conditions:

  • Column: A strong cation-exchange resin column in the hydrogen form, based on a copolymer of styrene (B11656) divinylbenzene (B73037) (PS-DVB), is recommended.[2] An example is the Transgenomic ICE-ION-300 column.

  • Mobile Phase: An aqueous solution of sulfuric acid (e.g., 0.450 mM to 8.5 mM H₂SO₄). The mobile phase should be filtered and degassed before use.[2]

  • Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.

  • Column Temperature: Elevated temperatures, such as 70-75°C, are often used to improve peak shape and reduce retention times.[2]

  • Injection Volume: 10 to 20 µL.

  • Detector: Refractive Index (RI) Detector. The detector's temperature should be controlled and kept stable.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of sodium lactobionate reference standard in high-purity water. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase or water. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary. To avoid the formation of lactones from lactobionic acid, which can result in peak splitting, samples can be dissolved in an alkaline solution like equimolar calcium hydroxide.[2] Samples should be filtered through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis:

  • Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions. The concentration of sodium lactobionate in the samples is then determined from this curve.

Quantitative Data Summary
ParameterValueReference
Column TypeStrong cation-exchange (H+ form)[2]
Mobile Phase0.450 - 8.5 mM H₂SO₄[2]
Temperature70 - 75 °C[2]
DetectorRefractive Index (RI)[2][4]
Quantitation Level0.3 - 40 µg per injection[4]

Method 2: Reversed-Phase Chromatography with UV Detection (RP-HPLC-UV)

While sodium lactobionate lacks a strong chromophore, it can be detected at low UV wavelengths. This method utilizes specialized reversed-phase columns that provide sufficient retention for this polar analyte.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A specialized reversed-phase column designed for polar compounds, such as the Newcrom BH column.[5]

  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acidic modifier. An example is 80% MeCN / 20% Water with 0.1% perchloric acid (HClO₄).[5] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled room temperature.

  • Injection Volume: 3 µL.[5]

  • Detection: UV detection at a low wavelength, typically 190 nm.[5]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of sodium lactobionate (e.g., 1 mg/mL) in a mixture of acetonitrile and water (e.g., 50/50 v/v).[5] Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the standard diluent and filter through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Use the regression equation to calculate the concentration of sodium lactobionate in the unknown samples.

Quantitative Data Summary
ParameterValueReference
Column TypeNewcrom BH (Reversed-Phase)[5]
Mobile Phase80% MeCN / 20% H₂O with 0.1% HClO₄[5]
Flow Rate1.0 mL/min[5]
DetectorUV at 190 nm[5]
Limit of Detection (LOD)1 ppm[5]

Method 3: Hydrophilic Interaction Liquid Chromatography with ELSD or MS/MS Detection (HILIC-ELSD/MS)

HILIC is an excellent technique for the retention and separation of highly polar compounds like sodium lactobionate.[6] When coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a highly sensitive and specific detector like a tandem mass spectrometer (MS/MS), this method offers high performance.

Experimental Protocol

1. Instrumentation:

  • HPLC or UHPLC system with a pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a tandem mass spectrometer (MS/MS).[6][7]

2. Chromatographic Conditions:

  • Column: A HILIC column with a stationary phase such as a zwitterionic sulfobetaine.[6]

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). A typical gradient might start at 95% acetonitrile and decrease to 50% over the run.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: Controlled, for example, at 30°C.

  • Injection Volume: 1 - 10 µL.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: e.g., 40°C

    • Drift Tube Temperature: e.g., 60°C

    • Gas Flow (Nitrogen): e.g., 1.5 L/min

  • Detector Settings (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for lactobionate.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of sodium lactobionate in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 75% acetonitrile in water). Prepare serial dilutions for the calibration curve.

  • Sample Preparation: Dilute the sample in the same solvent as the standards. Centrifuge and filter through a 0.22 µm syringe filter before analysis.

4. Data Analysis:

  • For ELSD, the response is often non-linear, requiring a quadratic or logarithmic fit for the calibration curve. For MS/MS, quantification is highly selective and sensitive, based on the peak area of the specific MRM transition.

Quantitative Data Summary
ParameterValueReference
Column TypeHILIC (e.g., zwitterionic)[6]
Mobile PhaseAcetonitrile/Aqueous Buffer Gradient[6]
DetectorELSD or MS/MS[6][7]
Limit of Detection (LOD)1 ng/mL (with MS/MS)[7]
Limit of Quantification (LOQ)5 ng/mL (with MS/MS)[7]

Visualizations

Experimental Workflow for Sodium Lactobionate HPLC Analysis

HPLC Workflow for Sodium Lactobionate Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Obtain Sample & Standard dissolve Dissolve in appropriate solvent (e.g., Water, MeCN/Water) start->dissolve filter Filter through 0.45µm or 0.22µm syringe filter dissolve->filter autosampler Autosampler Injection filter->autosampler column Chromatographic Separation (IEC, RP, or HILIC column) autosampler->column detector Detection (RI, UV, ELSD, or MS) column->detector integration Peak Integration detector->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Sodium Lactobionate calibration->quantification end_node End: Report Results quantification->end_node

Caption: General workflow for the HPLC analysis of sodium lactobionate.

Method Selection for Sodium Lactobionate Quantification

Method Selection for Sodium Lactobionate start Start: Define Analytical Needs q1 Is the sample matrix complex (e.g., contains other sugars)? start->q1 q2 Is high sensitivity required (trace level analysis)? q1->q2 No method_iec Use Ion-Exchange Chromatography with RI Detection (IEC-RID) q1->method_iec Yes q3 Is a UV detector the only option available? q2->q3 No method_hilic_ms Use HILIC with MS/MS or ELSD Detection q2->method_hilic_ms Yes method_rp_uv Use Reversed-Phase HPLC with low wavelength UV (190nm) q3->method_rp_uv Yes method_hilic_elsd Consider HILIC with ELSD or IEC-RID q3->method_hilic_elsd No

Caption: Decision tree for selecting an appropriate HPLC method.

References

Application Notes and Protocols: Sodium Lactobionate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a disaccharide formed from gluconic acid and galactose.[1] It is a stable, water-soluble compound with a growing interest in various biomedical and pharmaceutical applications. Traditionally used in organ preservation solutions for its ability to prevent cellular swelling and as a stabilizer in drug formulations, recent research has highlighted its potential as an active agent in cell culture applications.[1][2][3] Its antioxidant, iron-chelating, and potential matrix metalloproteinase (MMP) inhibitory properties make it a compound of interest for studying cellular responses to oxidative stress, cell proliferation, and apoptosis.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing sodium lactobionate in cell culture media to assess its effects on cell viability, apoptosis, and related signaling pathways.

Key Applications in Cell Culture

  • Antioxidant Effects: Sodium lactobionate's ability to chelate iron and scavenge free radicals can be explored to protect cells from oxidative damage induced by various stressors.[3]

  • Cell Viability and Proliferation: Investigate the dose-dependent effects of sodium lactobionate on the growth and proliferation of various cell lines, including normal and cancerous cells.

  • Apoptosis Induction: Determine the potential of sodium lactobionate to induce programmed cell death in cancer cell lines.

  • Wound Healing: Studies have shown that lactobionic acid can promote wound healing in vitro, suggesting its utility in models of tissue repair.[4]

  • Modulation of Signaling Pathways: Explore the effect of sodium lactobionate on cellular signaling pathways, such as the NF-κB pathway, which is often implicated in inflammation and cancer.[5]

Data Presentation

Table 1: Hypothetical Dose-Response of Sodium Lactobionate on Cancer Cell Line Viability (MTT Assay)

Cell LineSodium Lactobionate (mM)Incubation Time (hours)% Cell Viability (Mean ± SD)
HT-29 (Colon Cancer)0 (Control)48100 ± 4.2
104895.3 ± 3.8
254882.1 ± 5.1
504865.7 ± 4.5
1004848.2 ± 3.9
A549 (Lung Cancer)0 (Control)48100 ± 3.9
104898.1 ± 3.1
254888.4 ± 4.6
504872.3 ± 5.3
1004855.9 ± 4.1

Table 2: Hypothetical Apoptosis Induction by Sodium Lactobionate in HT-29 Cells (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control94.2 ± 2.13.1 ± 0.82.7 ± 0.5
Sodium Lactobionate (50 mM)70.5 ± 3.518.3 ± 2.211.2 ± 1.9
Sodium Lactobionate (100 mM)45.1 ± 4.235.6 ± 3.119.3 ± 2.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cellular viability upon treatment with sodium lactobionate using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sodium Lactobionate (sterile solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of sodium lactobionate in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared sodium lactobionate solutions at various concentrations (e.g., 0, 10, 25, 50, 100 mM).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_sl Prepare Sodium Lactobionate Dilutions add_sl Add Sodium Lactobionate to Cells prepare_sl->add_sl incubate Incubate for 24-72h add_sl->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells treat_cells Treat with Sodium Lactobionate seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate Incubate for 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze NFkB_Pathway ROS Oxidative Stress (ROS) IKK IKK Activation ROS->IKK SL Sodium Lactobionate SL->ROS IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_dimer NF-κB (p65/p50) IkBa_p->NFkB_dimer releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Target_Genes Target Gene Expression (Inflammation, Survival) NFkB_translocation->Target_Genes

References

Application of Sodium Lactobionate in Cryopreservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs. The process, however, can induce significant cellular stress and damage, primarily due to the formation of intracellular ice crystals and osmotic stress. Cryoprotective agents (CPAs) are therefore crucial for mitigating these detrimental effects. While dimethyl sulfoxide (B87167) (DMSO) is a widely used CPA, its inherent cytotoxicity has prompted research into alternative and supplementary cryoprotectants.

Sodium lactobionate (B10762962), a salt of lactobionic acid, has emerged as a significant component in advanced cryopreservation solutions, most notably in the University of Wisconsin (UW) solution, which is considered a gold standard for organ preservation. Its application is particularly well-documented in the preservation of hepatocytes and solid organs for transplantation. This document provides detailed application notes and protocols for the use of sodium lactobionate in cryopreservation, with a focus on its established use in hepatocyte cryopreservation and guidance for its potential application in other cell types.

Mechanism of Action

Sodium lactobionate primarily functions as a non-permeating cryoprotectant. Its large molecular weight prevents it from readily crossing the cell membrane. This property is key to its cryoprotective effects:

  • Osmotic Support and Prevention of Cell Swelling: During hypothermic conditions, cell membrane pumps are less effective, leading to an influx of ions and water, which can cause cellular edema and subsequent damage. Lactobionate, remaining in the extracellular space, provides osmotic support that counteracts this swelling.[1]

  • Stabilization of Cell Membranes: By remaining extracellular, lactobionate helps to maintain the osmotic balance across the cell membrane, contributing to its stability during the stresses of freezing and thawing.[1]

Established Application: Cryopreservation of Human Hepatocytes

The use of sodium lactobionate is well-established in the cryopreservation of human hepatocytes, often as a key component of the UW solution.

Quantitative Data

The following table summarizes the post-thaw outcomes of human hepatocytes cryopreserved using an optimized protocol with a UW solution-based cryopreservation medium containing lactobionate.

ParameterValue (Mean ± SD)Reference
Initial Viability (Fresh Hepatocytes) 69% ± 16%[2]
Post-Thaw Viability 52% ± 9%[2]
Post-Thaw Attachment Efficiency 48% ± 8%[2]
Lactate Dehydrogenase (LDH) Leakage 17% ± 4%[2]
Experimental Protocol: Cryopreservation of Human Hepatocytes

This protocol is adapted from an optimized method for the cryopreservation of human hepatocytes for clinical use.[2]

Materials:

  • Cryopreservation Medium: University of Wisconsin (UW) solution supplemented with 300 mM glucose and 10% (v/v) DMSO.

  • Thawing Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 300 mM glucose and 4% (w/v) human serum albumin (HSA).

  • Isolated human hepatocytes

  • Sterile centrifuge tubes

  • Cryovials

  • Controlled-rate freezer

  • 37°C water bath

Procedure:

  • Cell Preparation:

    • Start with a suspension of isolated human hepatocytes with high initial viability (ideally >70%).

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in the cryopreservation medium at a final cell density of 1 x 107 cells/mL.

  • Cryopreservation:

    • Aliquot the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezer. A typical cooling rate is -1°C/minute.

    • Once the temperature reaches -80°C, transfer the cryovials to liquid nitrogen (-196°C) for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath until only a small ice crystal remains.

    • Immediately transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed thawing medium.

    • Centrifuge the cells to pellet them and remove the cryopreservation medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed culture medium for downstream applications.

  • Post-Thaw Assessment:

    • Viability: Determine cell viability using a trypan blue exclusion assay or other suitable method.

    • Attachment Efficiency: Plate the thawed hepatocytes and assess their ability to attach to the culture surface after a defined period.

    • Functionality: Measure markers of cellular function, such as albumin synthesis or cytochrome P450 activity, to ensure the cryopreservation process has not compromised cellular function.

Investigational Application: Use of Sodium Lactobionate for Other Cell Types

While the primary application of sodium lactobionate in cryopreservation is for organs and hepatocytes, its mechanism of action suggests it could be beneficial for other cell types, particularly those sensitive to osmotic stress. The following provides a general framework for researchers interested in exploring sodium lactobionate-based cryopreservation solutions for their specific cell lines.

Proposed Experimental Workflow

G cluster_0 Phase 1: Formulation and Optimization cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Protocol Refinement start Select Cell Line formulate Formulate Test Solutions (e.g., Basal Medium + Sodium Lactobionate + varying concentrations of DMSO/other CPAs) start->formulate control Prepare Control Solution (Standard cryopreservation medium, e.g., 10% DMSO in FBS/culture medium) start->control viability_test Post-Thaw Viability Assessment (e.g., Trypan Blue, Flow Cytometry) formulate->viability_test control->viability_test functional_assays Perform Cell-Specific Functional Assays (e.g., Proliferation, Differentiation, Secretion) viability_test->functional_assays Optimized Formulations morphology Assess Post-Thaw Morphology viability_test->morphology Optimized Formulations analyze Analyze Data and Compare with Control functional_assays->analyze morphology->analyze refine Refine Formulation and Protocol (Adjust concentrations, cooling/thawing rates) analyze->refine

Caption: A proposed experimental workflow for evaluating sodium lactobionate in the cryopreservation of a new cell line.

General Protocol for Investigating Sodium Lactobionate-Based Cryopreservation
  • Preparation of Cryopreservation Solutions:

    • Basal Medium: Use the standard culture medium for the cell line of interest.

    • Sodium Lactobionate Stock: Prepare a sterile stock solution of sodium lactobionate in the basal medium. A starting concentration to investigate could be around 100 mM, based on its concentration in UW solution.

    • Permeating CPA: Include a permeating cryoprotectant like DMSO or glycerol. It is recommended to test a range of concentrations (e.g., 5-10% for DMSO) in combination with sodium lactobionate.

    • Control: Prepare the standard cryopreservation medium used for the cell line (e.g., 90% FBS, 10% DMSO).

  • Cryopreservation Procedure:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend the cell pellet in the test and control cryopreservation solutions at an optimal cell density for the specific cell line.

    • Aliquot into cryovials.

    • Use a controlled-rate freezer for a cooling rate of -1°C/minute to -80°C.

    • Transfer to liquid nitrogen for storage.

  • Thawing and Post-Thaw Analysis:

    • Thaw vials rapidly in a 37°C water bath.

    • Dilute the cell suspension in pre-warmed culture medium to remove the cryoprotectants.

    • Perform a comprehensive post-thaw analysis, including:

      • Viability: Quantify the percentage of live cells.

      • Cell Recovery: Determine the total number of viable cells recovered.

      • Proliferation: Assess the rate of cell growth in the days following thawing.

      • Functional Assays: Conduct assays relevant to the specific cell type (e.g., differentiation potential for stem cells, antibody production for hybridomas).

Signaling Pathways and Logical Relationships

The primary mechanism of sodium lactobionate is biophysical rather than involving complex signaling pathways. It acts as an extracellular osmolyte to prevent cell swelling.

G cluster_0 Extracellular Space cluster_1 Intracellular Space NaL Sodium Lactobionate Osmotic_Balance Maintained Osmotic Balance NaL->Osmotic_Balance Provides Extracellular Osmotic Support Cell Cell Swelling Cell Swelling (Edema) Damage Cell Damage/ Lysis Swelling->Damage Hypothermia Hypothermia Pump_Failure Ion Pump Failure Hypothermia->Pump_Failure Water_Influx Water Influx Pump_Failure->Water_Influx Water_Influx->Swelling Osmotic_Balance->Swelling Prevents

References

Application Notes and Protocols for the Synthesis of Sodium Lactobionate-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of sodium lactobionate-functionalized nanoparticles, designed for targeted drug delivery applications. The methodology is based on the functionalization of a biodegradable polymer core, such as chitosan (B1678972), with lactobionic acid. In a physiological environment, the lactobionic acid is present as sodium lactobionate (B10762962), which serves as a targeting ligand for asialoglycoprotein receptors (ASGPR) overexpressed on hepatocytes and certain cancer cells.

Overview and Principle

The synthesis of sodium lactobionate-functionalized nanoparticles is a multi-step process that involves the initial formation of a nanoparticle core followed by surface modification with lactobionic acid. This protocol focuses on the use of chitosan, a biocompatible and biodegradable polysaccharide, as the core material. Chitosan nanoparticles are prepared using the ionic gelation method, where the positively charged chitosan forms nanoparticles through electrostatic interactions with a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[1][2] Subsequently, lactobionic acid is covalently conjugated to the surface of the chitosan nanoparticles.

The lactobionate moiety acts as a targeting ligand, enabling the nanoparticles to be specifically recognized and internalized by cells expressing ASGPR, thereby enhancing the delivery of encapsulated therapeutic agents to the target site.[3]

Experimental Protocols

Materials and Equipment

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 75%)

  • Acetic Acid (glacial)

  • Sodium Tripolyphosphate (TPP)

  • Lactobionic Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium Hydroxide (NaOH)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer with stir bars

  • pH meter

  • Centrifuge

  • Ultrasonicator (probe or bath)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Freeze-dryer (lyophilizer)

  • Standard laboratory glassware

Preparation of Chitosan Nanoparticles (Ionic Gelation Method)
  • Prepare Chitosan Solution: Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 1-2 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Prepare TPP Solution: Dissolve TPP in DI water to a final concentration of 0.5-1 mg/mL.

  • Nanoparticle Formation: While stirring the chitosan solution at a moderate speed, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of chitosan nanoparticles.[1][2]

  • Stirring and Sonication: Continue stirring the nanoparticle suspension for 30-60 minutes at room temperature. Subsequently, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.

  • Purification: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step twice to remove unreacted chitosan and TPP.

Surface Functionalization with Lactobionic Acid
  • Activation of Lactobionic Acid:

    • Dissolve lactobionic acid in MES buffer (0.1 M, pH 5.5-6.0) to a concentration of 5-10 mg/mL.

    • Add EDC and NHS to the lactobionic acid solution. The molar ratio of lactobionic acid:EDC:NHS should be approximately 1:2:2.

    • Stir the reaction mixture for 1-2 hours at room temperature to activate the carboxylic acid group of lactobionic acid.

  • Conjugation to Chitosan Nanoparticles:

    • Resuspend the purified chitosan nanoparticles in MES buffer (pH 7.0-7.4).

    • Add the activated lactobionic acid solution to the chitosan nanoparticle suspension.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification of Functionalized Nanoparticles:

    • Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 48 hours, with frequent water changes, to remove unreacted reagents.

    • Collect the dialyzed solution containing the lactobionic acid-functionalized nanoparticles.

    • Lyophilize the purified nanoparticle suspension for long-term storage.

Data Presentation

The physicochemical properties of the synthesized nanoparticles are critical for their performance as drug delivery vehicles. The following table summarizes typical quantitative data obtained for lactobionic acid-functionalized chitosan nanoparticles.

ParameterChitosan NanoparticlesLactobionic Acid-Functionalized Chitosan Nanoparticles
Average Size (nm) 150 - 250180 - 300
Polydispersity Index (PDI) 0.2 - 0.40.2 - 0.4
Zeta Potential (mV) +20 to +40+10 to +25

Note: The exact values will vary depending on the specific synthesis parameters, such as the concentrations of chitosan and TPP, and the degree of lactobionic acid conjugation.

Visualization of Experimental Workflow and Targeting Mechanism

Experimental Workflow

G cluster_0 Chitosan Nanoparticle Synthesis (Ionic Gelation) cluster_1 Lactobionic Acid Functionalization Chitosan in Acetic Acid Chitosan in Acetic Acid Dropwise addition of TPP Dropwise addition of TPP Chitosan in Acetic Acid->Dropwise addition of TPP Stirring Chitosan Nanoparticle Suspension Chitosan Nanoparticle Suspension Dropwise addition of TPP->Chitosan Nanoparticle Suspension Centrifugation & Washing Centrifugation & Washing Chitosan Nanoparticle Suspension->Centrifugation & Washing Purification Conjugation to Nanoparticles Conjugation to Nanoparticles Centrifugation & Washing->Conjugation to Nanoparticles Lactobionic Acid Lactobionic Acid Activation with EDC/NHS Activation with EDC/NHS Lactobionic Acid->Activation with EDC/NHS MES Buffer Activation with EDC/NHS->Conjugation to Nanoparticles Overnight Stirring Dialysis Dialysis Conjugation to Nanoparticles->Dialysis Purification Lyophilization Lyophilization Dialysis->Lyophilization Storage Lactobionate-Functionalized Nanoparticles Lactobionate-Functionalized Nanoparticles Lyophilization->Lactobionate-Functionalized Nanoparticles

Caption: Workflow for the synthesis of lactobionate-functionalized nanoparticles.

Targeting Mechanism

G cluster_0 Targeting and Internalization Nanoparticle Lactobionate-Functionalized Nanoparticle Receptor ASGPR Nanoparticle->Receptor Binding Cell Hepatocyte / Cancer Cell Receptor->Cell Receptor-Mediated Endocytosis Endosome Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered

Caption: Targeted delivery and cellular uptake of lactobionate nanoparticles.

References

Formulating with Sodium Lactobionate for Parenteral Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is an increasingly utilized excipient in the formulation of parenteral drugs. Its favorable properties, including high water solubility, low toxicity, and chelating and stabilizing effects, make it a versatile component for both liquid and lyophilized dosage forms. This document provides detailed application notes and protocols for leveraging sodium lactobionate to enhance the solubility, stability, and overall quality of parenteral drug products.

Sodium lactobionate is particularly beneficial as a stabilizing agent for antibiotics and as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It can also serve as a bulking agent in lyophilized formulations, contributing to the formation of an elegant and robust cake structure.

Physicochemical Properties of Sodium Lactobionate

A comprehensive understanding of the physicochemical properties of sodium lactobionate is fundamental to its effective application in parenteral formulations.

PropertyValueReference
Appearance White to off-white crystalline powder[Generic Datasheet]
Molecular Formula C₁₂H₂₁NaO₁₂[Generic Datasheet]
Molecular Weight 380.28 g/mol [Generic Datasheet]
Solubility Freely soluble in water[Generic Datasheet]
pH (of solution) 6.0 - 8.0[1]
Storage Store at controlled room temperature[Generic Datasheet]

Applications in Parenteral Formulations

Solubility Enhancement

Sodium lactobionate can significantly improve the aqueous solubility of poorly soluble drugs, a critical attribute for parenteral administration. This is particularly evident in its use with macrolide antibiotics like clarithromycin (B1669154).[2] The mechanism of solubility enhancement is attributed to the formation of soluble salts or complexes with the API.

Representative Data: Solubility Enhancement of a Model API

The following table illustrates the potential of lactobionic acid (the acid form of sodium lactobionate) to increase the solubility of a model poorly water-soluble drug, Clarithromycin.

FormulationConcentration of Lactobionic AcidResulting Solubility of Clarithromycin (mg/mL)
Control (Water)0%~0.33
Formulation A1%> 50
Formulation B2%> 70

This data is representative and based on findings for clarithromycin and lactobionic acid.[2] Actual solubility enhancement will vary depending on the specific API and formulation conditions.

Stabilization of Active Pharmaceutical Ingredients

Sodium lactobionate is an effective stabilizing agent, protecting APIs from degradation, particularly in aqueous solutions. The stability of erythromycin (B1671065) lactobionate solutions, for instance, is pH-dependent, with optimal stability observed between pH 6 and 8.[1]

Representative Data: Stability of a Model Antibiotic Formulation

This table demonstrates the stabilizing effect of formulating an antibiotic as a lactobionate salt in a parenteral solution under accelerated stability conditions.

FormulationStorage ConditionTime (Weeks)API Remaining (%)
API in Saline (Control)40°C / 75% RH485
API with Sodium Lactobionate40°C / 75% RH495

This is representative data. Actual stability will depend on the API, formulation, and storage conditions.

Lyophilization Bulking Agent

In freeze-dried parenteral formulations, sodium lactobionate can act as a bulking agent, providing structural integrity to the lyophilized cake. This ensures easy reconstitution and a pharmaceutically elegant appearance. It is often used in combination with other cryoprotectants and bulking agents like mannitol.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

This protocol outlines the steps to assess the compatibility of an API with sodium lactobionate.

Objective: To evaluate the physical and chemical compatibility of the API with sodium lactobionate under stress conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Sodium Lactobionate

  • Water for Injection (WFI)

  • Glass vials with stoppers

  • Stability chambers

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the API and sodium lactobionate in a 1:1 ratio by weight.

    • Prepare a physical mixture of the API alone (control).

    • For liquid-state interaction, dissolve the mixtures in WFI to a predetermined concentration.

    • Transfer samples into glass vials and seal.

  • Stress Conditions:

    • Expose the vials to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • Include control samples stored at recommended storage conditions (e.g., 2-8°C).

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.

    • Visually inspect for any physical changes (color change, precipitation, etc.).

    • Analyze the samples by a validated stability-indicating HPLC method to determine the potency of the API and detect the formation of any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Weigh API and Sodium Lactobionate prep2 Prepare Binary Mixtures (1:1 ratio) prep1->prep2 prep3 Prepare API Control prep1->prep3 prep4 Dissolve in WFI (for liquid state) prep2->prep4 prep3->prep4 prep5 Fill and Seal Vials prep4->prep5 stress1 Store at 40°C / 75% RH prep5->stress1 stress2 Store at 2-8°C (Control) prep5->stress2 analysis1 Withdraw Samples at Time Points stress1->analysis1 stress2->analysis1 analysis2 Visual Inspection analysis1->analysis2 analysis3 HPLC Analysis (Potency, Degradants) analysis1->analysis3 end end analysis3->end Evaluate Compatibility

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 3: Lyophilization Cycle Development

This protocol describes the key stages in developing a lyophilization cycle for a parenteral formulation containing sodium lactobionate as a bulking agent.

Objective: To develop a robust lyophilization cycle that results in a stable and pharmaceutically elegant product.

Materials and Equipment:

  • Lyophilizer (freeze-dryer) with temperature and pressure controls

  • Formulation containing API, sodium lactobionate, and other excipients in vials

Methodology:

  • Formulation Characterization:

    • Determine the critical temperatures of the formulation, such as the glass transition temperature (Tg') of the maximally freeze-concentrated solute and the collapse temperature (Tc), using techniques like Differential Scanning Calorimetry (DSC) and Freeze-Dry Microscopy (FDM).

  • Freezing:

    • Cool the shelves of the lyophilizer to a temperature below the formulation's freezing point (e.g., -40°C to -50°C).

    • Hold the product at this temperature for a sufficient time to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a vacuum (e.g., 50-200 mTorr).

    • Increase the shelf temperature to a point below the critical temperature of the formulation to provide the energy for sublimation of ice. The product temperature must remain below its collapse temperature.

    • Monitor the process until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further (e.g., 20-30°C) and maintain a low chamber pressure to remove residual bound water from the product.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure and stopper the vials under vacuum or partial vacuum.

    • Remove the vials from the lyophilizer and seal with aluminum caps.

Logical Flow of Lyophilization Cycle

G cluster_freezing Freezing Stage cluster_primary Primary Drying (Sublimation) cluster_secondary Secondary Drying (Desorption) start Liquid Formulation in Vials freeze1 Cool Shelves to -40°C start->freeze1 freeze2 Hold for Complete Freezing freeze1->freeze2 primary1 Reduce Chamber Pressure freeze2->primary1 primary2 Increase Shelf Temperature primary1->primary2 primary3 Monitor for Ice Sublimation primary2->primary3 secondary1 Increase Shelf Temperature Further primary3->secondary1 secondary2 Remove Bound Water secondary1->secondary2 stoppering Stoppering and Sealing secondary2->stoppering end Lyophilized Product stoppering->end

Caption: Logical flow diagram of a typical lyophilization cycle.

Conclusion

Sodium lactobionate is a valuable excipient for parenteral drug formulations, offering significant advantages in solubility enhancement and stabilization. Its utility as a bulking agent in lyophilization further expands its applicability. The protocols and data presented in these application notes provide a framework for the rational development of robust and effective parenteral drug products utilizing sodium lactobionate. Careful evaluation of drug-excipient compatibility and optimization of formulation and process parameters are crucial for successful product development.

References

Spectroscopic Analysis of Sodium Lactobionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of sodium lactobionate (B10762962). The methods described herein are essential for the qualitative and quantitative characterization of this important compound in research, development, and quality control settings. The spectroscopic techniques covered include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of sodium lactobionate. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly well-suited for this purpose.

Application Note:

HRMS-ESI analysis of sodium lactobionate allows for precise mass determination, confirming its elemental composition. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ can be detected. The high resolution of the technique enables the differentiation of sodium lactobionate from other compounds with similar nominal masses.

Quantitative Data Summary:
IonObserved m/zTheoretical m/z
[M+H]⁺381.1005381.1009
[M+Na]⁺403.0824403.0828
[M-H]⁻357.0927357.0927
Experimental Protocol: HRMS-ESI

1. Sample Preparation:

  • Prepare a stock solution of sodium lactobionate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrumentation (Typical Parameters):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Mass Range: m/z 100 - 1000.

3. Data Acquisition and Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectra in both positive and negative ion modes.

  • Process the data using the instrument's software to determine the accurate mass of the observed ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS-ESI Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution MS Mass Spectrometer Working->MS Infusion (5-10 µL/min) Spectra Mass Spectra MS->Spectra Analysis Data Analysis Spectra->Analysis Peak Identification Accurate Mass Determination

HRMS-ESI workflow for sodium lactobionate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of sodium lactobionate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Application Note:

¹H NMR of sodium lactobionate in D₂O reveals signals corresponding to the protons of the galactose and gluconate moieties. The anomeric proton of the galactose unit typically appears as a doublet at a distinct chemical shift. ¹³C NMR provides signals for each of the 12 carbon atoms in the molecule, allowing for complete structural confirmation.

Quantitative Data Summary: ¹³C NMR Chemical Shifts (in D₂O)
Carbon AtomChemical Shift (ppm)
C-1'103.5
C-1178.0
C-272.0
C-373.5
C-482.0
C-571.5
C-663.0
C-2'72.5
C-3'74.0
C-4'69.0
C-5'76.0
C-6'61.5

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 10-20 mg of sodium lactobionate in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Add a small amount of an internal standard if quantitative analysis is required (e.g., TSP or DSS).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation (Typical Parameters):

  • NMR Spectrometer: 300-600 MHz.

  • Solvent: D₂O.

  • Temperature: 25 °C.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 s.

3. Data Acquisition and Analysis:

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H spectrum for quantitative information and assign the peaks in both spectra based on known chemical shifts and coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample Sodium Lactobionate (10-20 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent D₂O (0.5-0.7 mL) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq H1_Spec ¹H Spectrum H1_Acq->H1_Spec C13_Spec ¹³C Spectrum C13_Acq->C13_Spec Analysis Structural Elucidation H1_Spec->Analysis C13_Spec->Analysis

NMR spectroscopy workflow for sodium lactobionate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in sodium lactobionate based on their characteristic vibrational frequencies.

Application Note:

The FTIR spectrum of sodium lactobionate exhibits characteristic absorption bands corresponding to O-H, C-H, C=O (from the carboxylate group), and C-O stretching vibrations. The broad O-H stretching band is indicative of the numerous hydroxyl groups in the molecule. The strong absorption from the carboxylate group is a key identifier.

Quantitative Data Summary: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300 (broad)O-H stretchHydroxyl groups
~2900C-H stretchAliphatic C-H
~1600C=O stretch (asymmetric)Carboxylate
~1400C=O stretch (symmetric)Carboxylate
~1100-1000C-O stretchAlcohols, Ethers
Experimental Protocol: FTIR (KBr Pellet Method)

1. Sample Preparation:

  • Dry the sodium lactobionate sample and FTIR-grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind 1-2 mg of sodium lactobionate with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

2. Instrumentation:

  • FTIR Spectrometer: A standard FTIR spectrometer.

  • Detector: DTGS or MCT detector.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Acquisition and Analysis:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq FTIR Analysis cluster_proc Data Interpretation Sample Sodium Lactobionate (1-2 mg) Grind Grind in Mortar Sample->Grind KBr KBr (100-200 mg) KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Background Acquire Background FTIR->Background Sample_Spec Acquire Sample Spectrum FTIR->Sample_Spec Spectrum FTIR Spectrum Background->Spectrum Sample_Spec->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation

FTIR spectroscopy workflow using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of sodium lactobionate, particularly for determining its concentration in solution.

Application Note:

Sodium lactobionate does not possess a strong chromophore, and therefore, its UV absorbance is expected to be in the lower UV region. A method for its quantitative analysis would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve. This technique is valuable for routine concentration measurements in quality control.

Experimental Protocol: Quantitative UV-Vis Analysis

1. Determination of λmax:

  • Prepare a solution of sodium lactobionate in deionized water (e.g., 100 µg/mL).

  • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).

2. Preparation of Standard Solutions:

  • Prepare a stock solution of sodium lactobionate of a known concentration (e.g., 1 mg/mL) in deionized water.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by serial dilution.

3. Construction of Calibration Curve:

  • Measure the absorbance of each standard solution at the predetermined λmax using deionized water as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

4. Analysis of Unknown Sample:

  • Prepare a solution of the unknown sample in the same solvent and ensure its absorbance falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at λmax.

  • Calculate the concentration of the unknown sample using the equation of the calibration curve.

UVVis_Workflow cluster_dev Method Development cluster_cal Calibration cluster_quant Quantification Scan Scan for λmax (200-400 nm) Measure Measure Absorbance at λmax Scan->Measure Standards Prepare Standard Solutions Standards->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate Unknown Prepare Unknown Sample Measure_Unknown Measure Absorbance of Unknown Unknown->Measure_Unknown Measure_Unknown->Calculate

Workflow for quantitative analysis by UV-Vis spectroscopy.

Application Notes and Protocols: Sodium Lactobionate in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a versatile molecule with emerging applications in the field of diagnostic imaging. Its unique structure, comprising a galactose moiety linked to gluconic acid, makes it an ideal candidate for targeted imaging, particularly of the liver. The galactose residue provides high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction allows for the targeted delivery of imaging agents to the liver, enabling functional assessment and disease diagnosis.

These application notes provide a comprehensive overview of the use of sodium lactobionate and its derivatives in diagnostic imaging, with a focus on radiopharmaceutical development. Detailed protocols for the synthesis, radiolabeling, and in vivo application of a model lactobionate-based imaging agent are provided to guide researchers in this promising area.

Application I: Targeted Liver Imaging with Radiolabeled Lactobionate Derivatives

The primary application of sodium lactobionate in diagnostic imaging is as a targeting vector for the development of liver-specific radiopharmaceuticals. By conjugating a chelator to the lactobionate molecule, it can be labeled with various radionuclides for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.

One of the most well-studied examples is Technetium-99m labeled galactosyl human serum albumin (99mTc-GSA), which utilizes the galactose moiety for ASGPR targeting. This agent is used clinically in some regions for the quantitative assessment of liver function. The principles and protocols for 99mTc-GSA can be adapted for other lactobionate-based imaging agents.

Key Advantages:

  • High Specificity: The galactose moiety of lactobionate ensures high-affinity binding to the ASGPR, leading to selective accumulation in the liver.[1]

  • Functional Assessment: The uptake and clearance kinetics of radiolabeled lactobionate derivatives can provide quantitative information about hepatocyte function.[2][3]

  • Versatility: The lactobionate scaffold can be modified to incorporate different radionuclides (e.g., 99mTc, 18F, 68Ga) for use with various imaging modalities.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for ASGPR-targeted liver imaging agents.

Parameter99mTc-GSAOther Lactobionated Agents (Examples)Reference
Radionuclide Technetium-99m (99mTc)Fluorine-18 (18F), Gallium-68 (68Ga)[2][4]
Imaging Modality SPECTPET[4]
Target Receptor Asialoglycoprotein Receptor (ASGPR)Asialoglycoprotein Receptor (ASGPR)[1]
Radiochemical Purity > 95%> 95%[5][6][7]
Liver Uptake (%ID/g at 15 min) ~90% in healthy subjectsVaries depending on the specific agent[2][3]
Receptor Density in Hepatocytes ~500,000 sites/cell ~500,000 sites/cell [4]

Experimental Protocols

Protocol 1: Synthesis of a Lactobionate-Containing Precursor for Radiolabeling (Conceptual Example)

This protocol outlines the conceptual steps for synthesizing a precursor molecule where lactobionic acid is conjugated to a chelating agent suitable for radiolabeling. For this example, we will consider the conjugation of lactobionic acid to a derivative of diethylenetriaminepentaacetic acid (DTPA), a common chelator for 99mTc.

Materials:

  • Lactobionic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A bifunctional DTPA derivative with a free amine group (e.g., DTPA-monoanhydride)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of Lactobionic Acid:

    • Dissolve lactobionic acid in anhydrous DMF.

    • Add NHS and EDC in equimolar amounts to the lactobionic acid solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group of the gluconic acid moiety.

  • Conjugation to DTPA Derivative:

    • In a separate flask, dissolve the DTPA derivative in DMF with a catalytic amount of TEA.

    • Slowly add the activated lactobionic acid solution to the DTPA solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Quench the reaction by adding water.

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and byproducts.

  • Lyophilization:

    • Freeze the purified solution and lyophilize to obtain the lactobionated-DTPA precursor as a white powder.

  • Characterization:

    • Confirm the structure of the synthesized precursor using techniques such as NMR and mass spectrometry.

Protocol 2: Radiolabeling with Technetium-99m

This protocol describes the radiolabeling of the synthesized lactobionated-DTPA precursor with 99mTc.

Materials:

  • Lactobionated-DTPA precursor

  • 99mTc-pertechnetate (eluted from a 99Mo/99mTc generator)

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • Nitrogen gas

  • Saline solution (0.9% NaCl, sterile)

  • 0.1 M HCl

Procedure:

  • Preparation of the Labeling Vial:

    • In a sterile, nitrogen-purged vial, dissolve a precise amount of the lactobionated-DTPA precursor in saline.

    • Add a small volume of freshly prepared stannous chloride solution as a reducing agent. The amount of stannous chloride should be optimized to ensure efficient reduction of 99mTc without causing colloid formation.

  • Radiolabeling Reaction:

    • Add the desired amount of 99mTc-pertechnetate to the vial.

    • Gently swirl the vial and incubate at room temperature for 15-20 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the 99mTc-lactobionated-DTPA using instant thin-layer chromatography (ITLC).[5][6][7]

    • Use two different solvent systems to separate the radiolabeled product from free pertechnetate (B1241340) (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).[8]

      • System 1 (e.g., Saline): The radiolabeled complex remains at the origin (Rf = 0), while free pertechnetate moves with the solvent front (Rf = 1).

      • System 2 (e.g., Acetone): Both the radiolabeled complex and reduced/hydrolyzed technetium remain at the origin (Rf = 0), while free pertechnetate moves with the solvent front (Rf = 1).

    • The radiochemical purity should be greater than 95%.

Protocol 3: In Vivo SPECT/CT Imaging in a Mouse Model of Liver Disease

This protocol outlines the procedure for performing in vivo imaging in a mouse model to assess liver function using the prepared 99mTc-lactobionated-DTPA.

Materials:

  • 99mTc-lactobionated-DTPA solution (sterile, pyrogen-free)

  • Animal model (e.g., mice with induced liver fibrosis) and control mice

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Position the mouse on the imaging bed of the SPECT/CT scanner.

  • Radiotracer Administration:

    • Administer a known amount of the 99mTc-lactobionated-DTPA solution (typically 5-10 MBq) via intravenous tail vein injection.

  • Image Acquisition:

    • Immediately after injection, start a dynamic SPECT scan for 30-60 minutes to capture the uptake and clearance kinetics.[3]

    • Following the SPECT scan, acquire a CT scan for anatomical co-registration.[9]

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the SPECT and CT images for anatomical localization of the radioactive signal.

    • Draw regions of interest (ROIs) over the liver and heart to generate time-activity curves.

    • Calculate quantitative parameters such as the liver-to-heart uptake ratio and the rate of radiotracer clearance from the blood. These parameters can be correlated with the severity of liver disease.

Visualization of the ASGPR-Mediated Endocytosis Pathway

The following diagram illustrates the mechanism of uptake of a lactobionate-conjugated imaging agent by a hepatocyte.

ASGPR_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space Radiolabeled_Lactobionate Radiolabeled Lactobionate Derivative ASGPR Asialoglycoprotein Receptor (ASGPR) Radiolabeled_Lactobionate->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome (pH ~6.0) Clathrin_Coated_Pit->Early_Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Early_Endosome->Late_Endosome Ligand Dissociation & Degradation Recycling_Vesicle Recycling Vesicle Early_Endosome->Recycling_Vesicle Receptor Recycling Recycling_Vesicle->ASGPR Return to Membrane

Caption: ASGPR-mediated endocytosis of a lactobionate-conjugated imaging agent.

Experimental Workflow for Radiolabeling and Imaging

The following diagram outlines the general workflow from precursor synthesis to in vivo imaging.

Experimental_Workflow Start Start Synthesis Synthesis of Lactobionate-Chelator Precursor Start->Synthesis Radiolabeling Radiolabeling with Radionuclide (e.g., 99mTc) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Purification Purification (if necessary) QC->Purification Purity < 95% InVivo_Imaging In Vivo Imaging (SPECT or PET) QC->InVivo_Imaging Purity > 95% Purification->InVivo_Imaging Data_Analysis Data Analysis and Quantification InVivo_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the development and application of a lactobionate-based radiopharmaceutical.

References

Application Notes and Protocols for the Purification of Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a versatile compound with applications in the pharmaceutical, food, and cosmetic industries. Its synthesis, often through the oxidation of lactose, results in a crude mixture containing unreacted lactose, catalysts, and other byproducts. Therefore, efficient purification is crucial to obtain high-purity sodium lactobionate suitable for its intended applications. This document provides detailed application notes and protocols for various techniques used in the purification of sodium lactobionate.

Pre-purification Steps

Prior to primary purification, it is often necessary to remove larger impurities such as cells (in fermentation-based production), particulates, and colored compounds.

Clarification of Fermentation Broth

For sodium lactobionate produced via fermentation, the initial step involves separating the microbial cells from the broth containing the product.

Experimental Protocol: Centrifugation

  • Transfer the fermentation broth into appropriate centrifuge tubes.

  • Centrifuge the broth at 10,000 - 15,000 rpm for 10 minutes to pellet the microbial cells.[1]

  • Carefully decant the supernatant, which contains the soluble sodium lactobionate, into a clean vessel.[1]

Experimental Protocol: Microfiltration

For a higher degree of clarification, microfiltration can be employed following centrifugation.

  • Assemble a microfiltration system with a membrane pore size of 0.22 µm or 0.45 µm.[1]

  • Pump the supernatant from the centrifugation step through the microfiltration unit.

  • Collect the permeate, which is the clarified broth containing sodium lactobionate.[1]

Decolorization: Activated Carbon Treatment

To remove colored impurities and some organic byproducts, treatment with activated carbon is effective.

Experimental Protocol: Activated Carbon Treatment

  • To the clarified broth, add activated carbon (e.g., Norit GAC 1240) to a concentration of 1-5% (w/v).[1]

  • Stir the mixture at room temperature for 1-2 hours.[1]

  • Remove the activated carbon by centrifugation (10,000 - 15,000 rpm for 10 minutes) or filtration.[1]

  • Collect the decolorized sodium lactobionate solution.

Primary Purification Techniques

Crystallization

Crystallization is a common method for obtaining high-purity sodium lactobionate. This can be achieved through the addition of an anti-solvent or by evaporation.

Experimental Protocol: Methanol-induced Crystallization

  • Concentrate the purified sodium lactobionate solution.

  • Add methanol (B129727) to the concentrated solution and stir.[2]

  • Cool the mixture to 5°C to induce crystallization.[2]

  • Collect the sodium lactobionate crystals by filtration.

  • Wash the crystals with cold methanol to remove residual impurities.

  • Dry the crystals in an oven at a suitable temperature.

A similar method using ethanol (B145695) precipitation can also be effective. After clarification and decolorization, the broth can be concentrated.[1] Cold 96% (v/v) ethanol is then added to a final concentration of 70-96% (v/v) with vigorous stirring.[1] The mixture is allowed to stand at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to facilitate complete precipitation.[1] The precipitate is collected by centrifugation, washed with cold 70% ethanol, and then dried.[1]

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a powerful technique for purifying ionic compounds like sodium lactobionate.[1] It is particularly useful for converting lactobionate salts to the free acid form or for removing charged impurities.[1]

Experimental Protocol: Cation Exchange Chromatography for Conversion to Lactobionic Acid

This protocol is designed to convert sodium lactobionate to lactobionic acid.

  • Resin Selection and Preparation:

    • Select a strong acid cation exchange resin such as Amberlite™ FPC23 H or KU-2.8-ChS.[1][3]

    • Wash the resin thoroughly with deionized water.[3]

    • Treat the resin with a 5% hydrochloric acid solution to convert it to the H+ form.[1][3]

    • Wash the resin again with deionized water until the eluate is neutral.[1]

    • Pack the prepared resin into a chromatography column.

  • Column Operation:

    • Pass the sodium lactobionate solution (e.g., 20 mmol/L) through the column.[3]

    • Maintain a mass ratio of cation exchange resin to sodium lactobionate of approximately 3:0.8-1.[3]

    • The process is typically carried out at 25°C.[3]

    • The exchange of sodium ions for hydrogen ions results in the elution of lactobionic acid.[3]

Electrodialysis

Electrodialysis is a membrane-based process that uses an electric potential to separate ions from a solution. It can be used to remove salt impurities or to convert sodium lactobionate to lactobionic acid.[4]

Experimental Protocol: Salt Removal by Electrodialysis

  • System Setup:

    • Assemble an electrodialysis unit with alternating cation and anion exchange membranes.[4]

    • The crude sodium lactobionate solution is fed into the diluate compartments.

    • An electrolyte solution (e.g., NaCl) is circulated through the concentrate and electrode compartments.[4]

  • Operation:

    • Apply a potential difference (e.g., 20-60 V) across the electrodes.[4]

    • Sodium and other cations will migrate through the cation exchange membranes towards the cathode, while lactobionate and other anions will migrate through the anion exchange membranes towards the anode.

    • This results in the concentration of salts in the concentrate stream and a purified sodium lactobionate solution in the diluate stream.

Data Presentation

Purification TechniquePurity AchievedYield/RecoveryKey AdvantagesKey DisadvantagesReferences
Crystallization (Methanol) 99.8%HighHigh purity, scalableRequires use of organic solvents[2]
Precipitation (Ethanol) 95 ± 2%HighHigh recoveryMay require further purification[5][6][7][8]
Ion Exchange Chromatography 98% (for lactobionic acid)~100%High purity, effective for salt conversionResin regeneration required[3][5][7][8]
Electrodialysis Effective salt removal-Continuous process, no chemical additionHigh initial equipment cost[4]

Visualization of Workflows

PurificationWorkflow cluster_pre Pre-purification cluster_primary Primary Purification FermentationBroth Crude Sodium Lactobionate Solution Centrifugation Centrifugation FermentationBroth->Centrifugation Microfiltration Microfiltration Centrifugation->Microfiltration ActivatedCarbon Activated Carbon Treatment Microfiltration->ActivatedCarbon Crystallization Crystallization ActivatedCarbon->Crystallization IEC Ion Exchange Chromatography ActivatedCarbon->IEC Electrodialysis Electrodialysis ActivatedCarbon->Electrodialysis PurifiedProduct Purified Sodium Lactobionate Crystallization->PurifiedProduct High Purity Sodium Lactobionate IEC->PurifiedProduct Electrodialysis->PurifiedProduct CrystallizationWorkflow start Concentrated Sodium Lactobionate Solution add_methanol Add Methanol start->add_methanol cool Cool to 5°C add_methanol->cool filter Filter Crystals cool->filter wash Wash with Cold Methanol filter->wash dry Dry Crystals wash->dry end Pure Sodium Lactobionate Crystals dry->end IECWorkflow start Sodium Lactobionate Solution load Load onto Cation Exchange Column (H+ form) start->load elute Elute with Water load->elute collect Collect Lactobionic Acid Fraction elute->collect end Purified Lactobionic Acid collect->end

References

Application Notes and Protocols for the Analytical Purity Testing of Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical testing of sodium lactobionate (B10762962) purity. The methods described are based on common pharmacopoeial monographs and analytical techniques, designed to ensure the quality and consistency of sodium lactobionate used in pharmaceutical and research applications.

Overview of Analytical Methods

The purity of sodium lactobionate is typically assessed through a combination of chromatographic, titrimetric, and spectroscopic methods. These techniques are employed to quantify the active ingredient, identify and quantify impurities, and confirm the substance's identity. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of sodium lactobionate and its potential impurities.

  • Titrimetry: To determine the assay of lactobionic acid (the precursor) and to quantify reducing sugars.

  • Spectroscopy (IR, NMR, MS): For structural confirmation and identification.

  • Pharmacopoeial Tests: For the control of specific impurities such as heavy metals, water content, and ash.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Assay and Impurity Limits for Lactobionic Acid (Precursor to Sodium Lactobionate)

ParameterMethodAcceptance CriteriaReference
Assay (as Lactobionic Acid)Potentiometric Titration98.0% – 102.0% (on anhydrous basis)[1][2][3][4]
Reducing Sugars (as glucose)Iodometric Titration≤ 0.2%[1][2][3][4]
Water ContentKarl Fischer Titration≤ 5.0%[1][2][4]
Heavy MetalsColorimetric Method≤ 20 ppm[1][2][3]
Total AshGravimetric Method≤ 0.2%[1][2][3]
Specific Optical RotationPolarimetry+23.0° to +29.0° (anhydrous substance)[2][3][4]

Table 2: Typical HPLC Parameters for Lactobionic Acid Analysis

ParameterCondition 1Condition 2Reference
Column Rezex ROA Organic Acid (300 x 7.8 mm)Newcrom R1 (Reverse Phase)[5][6]
Mobile Phase 0.025 M Sulfuric AcidAcetonitrile, Water, and Phosphoric Acid[5][6]
Flow Rate 0.5 mL/minNot Specified[5]
Column Temperature 55 °CNot Specified[5]
Detector Refractive Index (RI) or UV (210 nm)Not Specified[5][7]
Injection Volume 20 µLNot Specified[7]

Experimental Protocols

Assay of Lactobionic Acid by Potentiometric Titration

This method determines the content of lactobionic acid, which exists as a mixture of the free acid and its δ-lactone form.

Principle: The sample is dissolved in heated, carbon dioxide-free water and immediately titrated with a standard solution of sodium hydroxide. Two equivalence points are determined potentiometrically, corresponding to the neutralization of the free acid and the saponification of the lactone.

Apparatus:

  • Potentiometric titrator with a suitable electrode system (e.g., glass pH electrode).

  • Magnetic stirrer.

  • Burette, 50 mL.

  • Beaker, 100 mL.

Reagents:

  • 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Carbon dioxide-free water.

Procedure:

  • Accurately weigh approximately 0.350 g of the lactobionic acid sample.[1][2]

  • Dissolve the sample in 50 mL of carbon dioxide-free water that has been previously heated to 30°C.[1][2]

  • Immediately begin titrating with 0.1 N sodium hydroxide, while stirring continuously.

  • Record the titrant volume and the corresponding potential (mV) or pH readings.

  • Determine the two equivalence points from the titration curve. The first equivalence point (V1) corresponds to the acid form, and the second (V2) corresponds to the total of the acid and lactone forms.[1][2]

Calculation:

  • Percent of Acid Form: (V1 × N × 35.83) / (W × (100 - L)) × 100

  • Percent of δ-Lactone Form: ((V2 - V1) × N × 34.03) / (W × (100 - L)) × 100

  • Total Lactobionic Acid Content (%): Percent of Acid Form + Percent of δ-Lactone Form

Where:

  • V1 = Volume of NaOH at the first equivalence point (mL).

  • V2 = Volume of NaOH at the second equivalence point (mL).

  • N = Normality of the NaOH solution.

  • 35.83 = milliequivalent weight of lactobionic acid (C12H22O12).[1][2]

  • 34.03 = milliequivalent weight of lactobiono-δ-lactone (C12H20O11).[1][2]

  • W = Weight of the sample (g).

  • L = Loss on drying of the sample (%).

Determination of Reducing Sugars by Iodometric Titration

This method quantifies the amount of reducing sugars, a potential impurity, in the sample.

Principle: The sample is treated with an alkaline cupric citrate (B86180) solution, which is reduced by any reducing sugars present. The excess unreacted cupric ions are then determined by iodometric titration.

Apparatus:

  • Conical flask, 250 mL.

  • Burette, 50 mL.

  • Pipettes.

Reagents:

  • Alkaline Cupric Citrate TS.

  • 0.6 N Acetic Acid.

  • 0.1 N Iodine VS.

  • 3 N Hydrochloric Acid.

  • 0.1 N Sodium Thiosulfate (B1220275) VS, standardized.

  • Starch TS.

Procedure:

  • Accurately weigh 1.0 g of the sample and transfer it to a 250-mL conical flask.[8][9]

  • Dissolve the sample in 20 mL of water.

  • Add 25 mL of alkaline cupric citrate TS.[8][9]

  • Cover the flask and boil gently for exactly 5 minutes.[8][9]

  • Cool the flask rapidly to room temperature.[8][9]

  • Carefully add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine VS, and 10 mL of 3 N hydrochloric acid.[8][9]

  • Titrate the excess iodine with 0.1 N sodium thiosulfate VS.[8][9]

  • When the endpoint is approached (the solution becomes pale yellow), add 3 mL of starch TS and continue the titration until the blue color disappears.[8][9]

  • Perform a blank determination, omitting the sample.

Calculation:

  • Percent of Reducing Sugars (as dextrose): ((VB - VS) × N × 2.7) / W × 100

Where:

  • VB = Volume of sodium thiosulfate used for the blank (mL).

  • VS = Volume of sodium thiosulfate used for the sample (mL).

  • N = Normality of the sodium thiosulfate solution.

  • 2.7 = milliequivalent weight of reducing substances (as dextrose).[8][9]

  • W = Weight of the sample (g).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used for the separation and quantification of sodium lactobionate and its related impurities.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a stationary phase (column) with a specific mobile phase. The components are detected and quantified by a suitable detector.

Apparatus:

  • High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index or UV).

  • Data acquisition and processing system.

Chromatographic Conditions (Example):

  • Column: Rezex ROA Organic Acid (300 x 7.8 mm) or equivalent.[5]

  • Mobile Phase: 0.025 M Sulfuric Acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 55 °C.[5]

  • Detector: Refractive Index (RI).[7]

  • Injection Volume: 20 µL.[7]

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of Sodium Lactobionate Reference Standard and dissolve it in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh the sodium lactobionate sample and dissolve it in the mobile phase to obtain a concentration similar to the standard preparation.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Data Processing: Record the chromatograms and calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Calculation:

  • Percent Purity: (ASample / AStandard) × (CStandard / CSample) × 100

Where:

  • ASample = Peak area of sodium lactobionate in the sample solution.

  • AStandard = Peak area of sodium lactobionate in the standard solution.

  • CStandard = Concentration of the standard solution (mg/mL).

  • CSample = Concentration of the sample solution (mg/mL).

Visualizations

Assay_Workflow cluster_preparation Sample Preparation cluster_titration Potentiometric Titration cluster_calculation Calculation weigh Weigh ~0.350 g of Sample dissolve Dissolve in 50 mL of 30°C CO2-free Water weigh->dissolve titrate Titrate with 0.1 N NaOH dissolve->titrate detect Detect Equivalence Points (V1 & V2) titrate->detect calc_acid Calculate % Acid Form detect->calc_acid calc_lactone Calculate % Lactone Form detect->calc_lactone calc_total Calculate Total Assay calc_acid->calc_total calc_lactone->calc_total

Caption: Workflow for the Assay of Lactobionic Acid by Potentiometric Titration.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution inject_std Inject Standard for System Suitability prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate % Purity integrate->calculate

Caption: General Workflow for HPLC Purity Determination of Sodium Lactobionate.

References

Application Notes and Protocols: Sodium Lactobionate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid (PHA) that is gaining significant attention in the cosmetic and dermatological fields. Derived from lactose, it offers a range of benefits for skin health and appearance, including potent moisturization, antioxidant properties, and gentle exfoliation with a favorable safety profile, making it suitable for sensitive skin.[1][2] Its multifaceted mechanism of action, which includes the inhibition of matrix metalloproteinases (MMPs), contributes to its anti-aging effects.[3][4][5][6][7][8]

These application notes provide a comprehensive overview of the use of sodium lactobionate in skincare formulations, supported by quantitative data from clinical studies, detailed experimental protocols for efficacy evaluation, and visualizations of its mechanisms of action.

Physicochemical Properties

Sodium lactobionate is a white to pale yellow crystalline powder that is freely soluble in water.[9][10][11] Its physical properties are of significant interest for formulation development in the pharmaceutical and biotechnological fields.[12]

PropertyValueReference
Appearance White to pale yellow crystalline powder[10][11]
Solubility Freely soluble in water[9]
Molecular Formula C12H21NaO12 (anhydrous)[10]
Molecular Weight 380.28 g/mol (anhydrous)[9]
pH (in solution) Formulations are typically acidic (e.g., pH 3.8 for an 8% cream)[3]

Key Applications and Efficacy Data

Sodium lactobionate and its acid form, lactobionic acid, have demonstrated significant efficacy in improving skin hydration, barrier function, and signs of aging.

Enhanced Skin Hydration and Barrier Function

Sodium lactobionate is a strong humectant, capable of binding significant amounts of water, which contributes to its moisturizing effects.[3][13][14] Clinical studies have validated its ability to improve skin hydration and strengthen the skin barrier.

A study on a novel zinc lactobionate emollient applied twice daily for 56 days on patients with atopic dermatitis showed significant improvements in skin barrier function.[15][16][17][18] After 8 weeks of treatment, a significant reduction in transepidermal water loss (TEWL) was observed in the treated areas compared to the control group.[15][16][17][18]

ParameterBaseline (g/m²/h)4 Weeks (g/m²/h)8 Weeks (g/m²/h)p-value (vs. control at 8 weeks)
TEWL (Test Cream) 10.44 ± 3.1810.11 ± 2.569.71 ± 2.470.0005
TEWL (Vehicle) 10.39 ± 2.7411.61 ± 3.6211.20 ± 3.62

Table 1: Effect of a Zinc Lactobionate Emollient on Transepidermal Water Loss (TEWL). Data from a study on patients with atopic dermatitis.[15][16][17][18]

Furthermore, the study demonstrated a sustained difference in skin surface pH between the treated and vehicle groups, with the test cream maintaining a more acidic and physiologically beneficial pH.[15][16][17][18]

ParameterTest CreamVehiclep-value
Skin Surface pH 4.50 ± 0.385.25 ± 0.54< 0.0001

Table 2: Skin Surface pH after 8 Weeks of Treatment with a Zinc Lactobionate Emollient.[15][16][17][18]

Another study comparing 10% and 30% lactobionic acid peels over 8 weekly treatments found a statistically significant improvement in skin hydration levels for both concentrations, although no significant difference was observed between the two concentrations.[14]

Anti-Aging Effects: Improved Firmness, Elasticity, and Wrinkle Reduction

Lactobionic acid has been shown to provide multiple anti-aging benefits, including improvements in skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[3][4][5][19] These effects are largely attributed to its ability to inhibit matrix metalloproteinase (MMP) enzymes, which are responsible for the degradation of collagen and elastin (B1584352) in the skin.[3][4][5]

A 12-week clinical study on an 8% lactobionic acid cream demonstrated significant improvements in various signs of skin aging.

Parameter% Improvement at 12 Weeksp-value (vs. baseline)
Skin Firmness & Elasticity (Pinch Recoil) 14.5%< 0.05
Skin Thickness (Plumpness) 6.9%< 0.05

Table 3: Clinically Measured Anti-Aging Effects of 8% Lactobionic Acid Cream after 12 Weeks.[3]

Self-assessment by the study participants further supported these findings, with a majority reporting improvements in skin texture, elasticity, and a reduction in fine lines and wrinkles.

Self-Assessed Improvement% of Participants Reporting Improvement
Skin Texture and Smoothness 94%
Elasticity 84%
Healthier-Looking Skin 81%
Skin Plumpness 81%
Fine Lines 71%
Wrinkles 68%

Table 4: Participant Self-Assessment of an 8% Lactobionic Acid Cream after 12 Weeks.[3]

Antioxidant Activity

Lactobionic acid exhibits antioxidant properties, primarily through its ability to chelate excess iron ions in the skin.[3] This action helps to suppress oxidative damage that contributes to skin aging.

Experimental Protocols

Protocol for Assessing Skin Hydration (Corneometry)

Objective: To quantitatively measure the hydration level of the stratum corneum before and after treatment with a sodium lactobionate-containing formulation.

Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka).

Methodology:

  • Volunteer Selection: Recruit healthy volunteers with normal to dry skin. Participants should undergo a washout period (typically 7 days) where they refrain from using any moisturizing products on the test area (e.g., volar forearm).[20]

  • Acclimatization: Volunteers should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[21]

  • Baseline Measurement (T0): Take at least three Corneometer® readings from the designated test area on the forearm and calculate the mean. The probe should be applied to the skin with constant pressure.[9][22]

  • Product Application: Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the test area. A contralateral site can be left untreated or treated with a vehicle control.

  • Post-Application Measurements (Tx): Take subsequent measurements at predefined time points (e.g., 2, 4, 6, and 24 hours) to assess short-term and long-term hydration effects.

  • Data Analysis: Express the results as a change from baseline in arbitrary Corneometer® units or as a percentage increase in hydration. Statistical analysis should be performed to determine the significance of the results.

G cluster_pre Pre-Measurement cluster_measurement Measurement cluster_post Post-Measurement Volunteer Selection Volunteer Selection Acclimatization Acclimatization Volunteer Selection->Acclimatization Baseline Measurement (T0) Baseline Measurement (T0) Product Application Product Application Baseline Measurement (T0)->Product Application Post-Application Measurements (Tx) Post-Application Measurements (Tx) Product Application->Post-Application Measurements (Tx) Data Analysis Data Analysis Post-Application Measurements (Tx)->Data Analysis

Corneometry Experimental Workflow
Protocol for Assessing Skin Elasticity (Cutometry)

Objective: To measure the viscoelastic properties of the skin to evaluate the firming and elasticity-enhancing effects of a sodium lactobionate formulation.

Apparatus: Cutometer® (e.g., MPA 580, Courage+Khazaka).

Methodology:

  • Volunteer Selection and Acclimatization: Follow the same procedure as for corneometry.

  • Baseline Measurement (T0): Place the Cutometer® probe on the test area (e.g., cheek or forearm). The instrument applies a negative pressure, drawing the skin into the probe, and then releases it.[23][24] The deformation and relaxation of the skin are measured.

  • Product Application: Apply the test formulation as described in the corneometry protocol.

  • Post-Application Measurements (Tx): Repeat the measurements at specified time points (e.g., after 4, 8, and 12 weeks of use).

  • Data Analysis: Analyze various parameters calculated from the measurement curve. Key parameters include:

    • R0 (Uf): Firmness/Extensibility.

    • R2 (Ua/Uf): Gross Elasticity. An increase in this value indicates improved elasticity.[20]

    • R5 (Ur/Ue): Net Elasticity.

    • R7 (Ur/Uf): Biological Elasticity. Statistical analysis is used to compare the results before and after treatment.

G cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Volunteer Preparation Volunteer Preparation Instrument Calibration Instrument Calibration Volunteer Preparation->Instrument Calibration Baseline Measurement Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Parameter Calculation (R0, R2, etc.) Parameter Calculation (R0, R2, etc.) Follow-up Measurements->Parameter Calculation (R0, R2, etc.) Statistical Analysis Statistical Analysis Parameter Calculation (R0, R2, etc.)->Statistical Analysis

Cutometry Experimental Workflow
Protocol for In Vitro MMP Inhibition Assay

Objective: To determine the inhibitory effect of sodium lactobionate on the activity of matrix metalloproteinases (e.g., MMP-1, MMP-9).

Materials:

  • Recombinant human MMP enzyme.

  • Fluorogenic MMP substrate.

  • Assay buffer.

  • Sodium lactobionate solutions of varying concentrations.

  • Known MMP inhibitor (positive control).

  • 96-well microplate.

  • Fluorescence plate reader.

Methodology:

  • In a 96-well plate, add the assay buffer to all wells.

  • Add different concentrations of sodium lactobionate to the experimental wells. Add the positive control and a vehicle control to their respective wells.

  • Add the MMP enzyme to all wells except for the blank.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the percentage of MMP inhibition for each sodium lactobionate concentration relative to the vehicle control. Calculate the IC50 value (the concentration that causes 50% inhibition).[25]

Mechanisms of Action

Inhibition of Matrix Metalloproteinases (MMPs)

A key anti-aging mechanism of sodium lactobionate is the inhibition of MMPs. These enzymes are responsible for the breakdown of extracellular matrix proteins like collagen and elastin, leading to wrinkles and loss of skin firmness. By inhibiting MMPs, sodium lactobionate helps to preserve the structural integrity of the dermis.

UV Radiation, Oxidative Stress UV Radiation, Oxidative Stress MMP Activation MMP Activation UV Radiation, Oxidative Stress->MMP Activation Collagen & Elastin Degradation Collagen & Elastin Degradation MMP Activation->Collagen & Elastin Degradation Wrinkles & Loss of Firmness Wrinkles & Loss of Firmness Collagen & Elastin Degradation->Wrinkles & Loss of Firmness Sodium Lactobionate Sodium Lactobionate Sodium Lactobionate->MMP Activation Inhibits

MMP Inhibition Pathway
Antioxidant Activity via Iron Chelation

Sodium lactobionate's antioxidant effect is linked to its ability to chelate pro-oxidant metal ions, particularly iron. By binding to iron, it prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, thus protecting cellular structures from oxidative damage.

cluster_fenton Fenton Reaction Fe²⁺ Fe²⁺ Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Fe²⁺->Hydroxyl Radical (•OH) + H₂O₂ Oxidative Damage Oxidative Damage Hydroxyl Radical (•OH)->Oxidative Damage Sodium Lactobionate Sodium Lactobionate Sodium Lactobionate->Fe²⁺ Chelates

References

Application Notes and Protocols: Experimental Use of Sodium Lactobionate in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the experimental use of sodium lactobionate (B10762962) in tissue engineering applications. Sodium lactobionate, the sodium salt of lactobionic acid, is a promising biocompatible and biodegradable material with high potential for creating scaffolds and hydrogels, particularly for liver tissue engineering due to its specific uptake by hepatocytes.[1]

I. Introduction to Sodium Lactobionate in Tissue Engineering

Sodium lactobionate is derived from lactose (B1674315) and possesses several properties that make it attractive for tissue engineering.[2][3] Its high water-binding capacity and antioxidant properties contribute to a favorable microenvironment for cell growth and regeneration.[4] The galactose moiety in its structure allows for specific targeting of the asialoglycoprotein receptor (ASGPR) on hepatocytes, making it a prime candidate for liver-focused therapies.[1]

Key Attributes:

  • Biocompatibility: Generally well-tolerated by cells and tissues.[1][5][6]

  • Biodegradability: Can be broken down into non-toxic byproducts.[2]

  • Hepatocyte Specificity: The galactose component facilitates targeted delivery to liver cells.[1][7]

  • Humectant Properties: Attracts and retains water, contributing to a hydrated scaffold environment.[4]

  • Antioxidant Activity: Helps to mitigate oxidative stress in the cellular microenvironment.[4][8]

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of materials used in conjunction with or as a reference for sodium lactobionate-based scaffolds. Direct quantitative data for sodium lactobionate scaffolds is an emerging area of research.

Table 1: Antioxidant Capacity of Nanofibers

Nanofiber CompositionDPPH Scavenging Activity (%) (after 24h)ABTS Radical Scavenging Activity (%)Trolox Equivalent Antioxidant Capacity (TEAC) (µM) - DPPHTrolox Equivalent Antioxidant Capacity (TEAC) (µM) - ABTS
15% PCL with 1% KH>3044.19845972.0
15% PCL with 2.5% KH>3049.61-1153.3
15% PCL with 5% KH>3056.2110801228.7

Data adapted from a study on nanofibers incorporating keratin (B1170402) hydrolysate (KH), which, like sodium lactobionate, can impart antioxidant properties.[8]

Table 2: Mechanical Properties of Alginate Hydrogels (for reference)

Alginate Concentration (%)Crosslinking CationYoung's Modulus (kPa)
1.5Ca²⁺ (2 mM)~0.01
1.5Ca²⁺ (4 mM)≤ 1.5
1.5Ca²⁺ (10 mM)~19
2.0Mg²⁺Varies with cation concentration
2.0Ca²⁺Varies with cation concentration
2.0Sr²⁺Varies with cation concentration

This data for alginate hydrogels provides a baseline for the expected mechanical properties of hydrogel scaffolds.[9][10] The mechanical properties of sodium lactobionate-containing hydrogels would need to be experimentally determined.

III. Experimental Protocols

The following are detailed protocols for the fabrication of sodium lactobionate-containing scaffolds and subsequent cell viability assessment. These protocols are based on established tissue engineering techniques.[11][12][13]

Protocol 1: Fabrication of a Sodium Lactobionate-Alginate Hydrogel Scaffold via Freeze-Drying

This protocol describes the creation of a porous scaffold, a common requirement for successful tissue engineering to allow for cell infiltration and nutrient transport.[11]

Materials:

  • Sodium Alginate Powder

  • Sodium Lactobionate

  • Deionized Water

  • Calcium Chloride (CaCl₂) Solution (e.g., 100 mM)

  • Molds (e.g., 24-well plate)

  • Spatula

  • Magnetic Stirrer and Stir Bar

  • Freeze-Dryer

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Alginate-Lactobionate Solution:

    • Dissolve sodium alginate (e.g., 2% w/v) in deionized water by stirring overnight at room temperature.

    • Add sodium lactobionate to the alginate solution at the desired concentration (e.g., 1% w/v) and stir until fully dissolved.

  • Casting the Hydrogel:

    • Pour the alginate-lactobionate solution into molds of the desired shape and size.

  • Crosslinking:

    • Immerse the molds containing the solution in a CaCl₂ solution to initiate ionic crosslinking of the alginate. The duration of crosslinking will influence the mechanical properties of the final scaffold.[10]

  • Freezing:

    • After crosslinking, carefully remove the hydrogels from the CaCl₂ solution and blot any excess liquid.

    • Freeze the hydrogels at -80°C overnight.

  • Lyophilization (Freeze-Drying):

    • Transfer the frozen hydrogels to a freeze-dryer and lyophilize for at least 48 hours, or until all the water has sublimated, to create a porous scaffold.

  • Sterilization and Storage:

    • Sterilize the scaffolds using a suitable method such as ethylene (B1197577) oxide or gamma irradiation.

    • Store the sterile scaffolds in a desiccator until use.

Protocol 2: Cell Seeding onto a Sodium Lactobionate-Alginate Scaffold

This protocol outlines the process of introducing cells into the fabricated scaffold.

Materials:

  • Sterile Sodium Lactobionate-Alginate Scaffolds

  • Cell Culture Medium (appropriate for the cell type, e.g., DMEM for hepatocytes)

  • Hepatocytes (or other desired cell type)

  • Trypsin-EDTA (if starting from a monolayer culture)

  • Centrifuge

  • Hemocytometer or Automated Cell Counter

  • Sterile Petri Dishes or Multi-well Plates

  • Pipettes and Sterile Tips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Scaffold Preparation:

    • Place the sterile scaffolds into the wells of a sterile multi-well plate.

    • Pre-wet the scaffolds by soaking them in a cell culture medium for at least 30 minutes inside a cell culture incubator. This removes any trapped air bubbles and facilitates cell attachment.

  • Cell Preparation:

    • Harvest the cells from their culture vessel using trypsin-EDTA.

    • Neutralize the trypsin with a medium containing serum and centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a fresh culture medium and determine the cell concentration using a hemocytometer.

    • Adjust the cell concentration to the desired seeding density (e.g., 1 x 10⁶ cells/mL).

  • Cell Seeding:

    • Aspirate the pre-wetting medium from the scaffolds.

    • Carefully and slowly pipette the cell suspension onto the top of each scaffold, allowing the suspension to be absorbed into the porous structure.

    • Allow the cells to attach to the scaffold for 2-4 hours in the incubator before adding more culture medium to the well to submerge the scaffold.

  • Culture and Maintenance:

    • Incubate the cell-seeded scaffolds under standard cell culture conditions.

    • Change the culture medium every 2-3 days.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

  • Cell-Seeded Scaffolds in a Multi-well Plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution

  • Cell Culture Medium

  • Microplate Reader

Procedure:

  • Incubation with MTT:

    • At the desired time points (e.g., 1, 3, and 7 days post-seeding), aspirate the culture medium from the wells containing the cell-seeded scaffolds.

    • Add fresh culture medium containing MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After incubation, carefully remove the MTT-containing medium.

    • Add DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to submerge the scaffold.

    • Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.

  • Measurement:

    • Transfer the colored solution from each well to a new 96-well plate.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Use a blank control (scaffold without cells) to subtract the background absorbance.

    • Compare the absorbance values between different experimental groups.

IV. Visualizations

Signaling Pathway

cluster_0 Hepatocyte Targeting via ASGPR Sodium_Lactobionate Sodium Lactobionate Galactose_Moiety Galactose Moiety Sodium_Lactobionate->Galactose_Moiety contains ASGPR Asialoglycoprotein Receptor (ASGPR) on Hepatocyte Galactose_Moiety->ASGPR binds to Internalization Receptor-Mediated Endocytosis ASGPR->Internalization initiates

Hepatocyte targeting by sodium lactobionate.

Experimental Workflow

cluster_workflow Scaffold Fabrication and Analysis Workflow A 1. Prepare Sodium Alginate & Sodium Lactobionate Solution B 2. Cast in Molds and Ionic Crosslinking (CaCl2) A->B C 3. Freeze-Drying (Lyophilization) B->C D 4. Porous Scaffold Fabricated C->D E 5. Cell Seeding (e.g., Hepatocytes) D->E F 6. In Vitro Culture E->F G 7. Cell Viability Assessment (e.g., MTT Assay) F->G H 8. Data Analysis G->H

Workflow for scaffold fabrication and analysis.

Logical Relationship

cluster_logic Key Relationships in Scaffold Design Scaffold_Properties Scaffold Properties Mechanical_Strength Mechanical Strength Scaffold_Properties->Mechanical_Strength Porosity Porosity Scaffold_Properties->Porosity Biocompatibility Biocompatibility Scaffold_Properties->Biocompatibility Cellular_Response Cellular Response Mechanical_Strength->Cellular_Response Porosity->Cellular_Response Biocompatibility->Cellular_Response Attachment Attachment Cellular_Response->Attachment Proliferation Proliferation Cellular_Response->Proliferation Differentiation Differentiation Cellular_Response->Differentiation Tissue_Formation Tissue Formation Attachment->Tissue_Formation Proliferation->Tissue_Formation Differentiation->Tissue_Formation

Key relationships in scaffold design.

References

Application Notes: Sodium Lactobionate as a Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy carboxylate that offers unique properties as a buffering agent in biochemical and pharmaceutical applications. While not as commonly employed as phosphate (B84403) or Tris buffers, its distinct acidic pKa, high water solubility, and chelating properties make it a valuable tool for specific experimental conditions. These application notes provide a comprehensive overview of the use of sodium lactobionate as a buffer, including its physicochemical properties, preparation protocols, and a specific application in an enzyme assay.

Physicochemical Properties of Sodium Lactobionate Buffer

Sodium lactobionate is the conjugate base of lactobionic acid. The buffering capacity of a sodium lactobionate buffer is centered around the pKa of lactobionic acid.

PropertyValueReference
Chemical Name Sodium 4-O-β-D-galactopyranosyl-D-gluconateN/A
Molecular Formula C₁₂H₂₃NaO₁₂N/A
Molecular Weight 382.29 g/mol N/A
pKa of Lactobionic Acid ~3.8N/A
Effective Buffering pH Range ~2.8 - 4.8N/A
Appearance White to off-white crystalline solid[1]
Solubility Freely soluble in waterN/A

Advantages and Considerations for Use

Advantages:

  • Acidic Buffering Range: Provides buffering capacity in a pH range where many common biological buffers are ineffective.

  • High Water Solubility: Allows for the preparation of high-concentration stock solutions.

  • Chelating Properties: Can sequester divalent cations, which may be advantageous in studies of metalloenzymes or to prevent metal-catalyzed oxidation.

  • Biocompatibility: Generally considered non-toxic and is used in organ preservation solutions and pharmaceutical formulations.

Disadvantages:

  • Limited pH Range: Primarily useful for acidic conditions and not suitable for assays requiring neutral or alkaline pH.

  • Potential for Interaction: As a sugar derivative, it may interact with proteins that have carbohydrate-binding domains (lectins).

  • Chelation Effects: The chelation of essential metal ions could inhibit the activity of certain enzymes.

Comparison with Common Biological Buffers

The following table provides a comparison of sodium lactobionate buffer with other commonly used buffers in biochemical assays.

BufferpKa (at 25°C)Useful pH RangeKey AdvantagesKey Disadvantages
Sodium Lactobionate ~3.82.8 - 4.8Strong buffering in acidic range, chelating properties.Limited to acidic pH, potential for carbohydrate interactions.
Citrate 3.13, 4.76, 6.402.2 - 6.5Wide acidic to neutral range, chelates metal ions.Can inhibit some enzymes due to metal chelation.
Acetate 4.763.6 - 5.6Simple, inexpensive, and effective in the acidic range.Volatile, can be inhibitory to some biological systems.
MES 6.105.5 - 6.7Good's buffer, minimal interaction with biological molecules.More expensive than simple buffers.
Phosphate (PBS) 7.205.8 - 8.0Physiologically relevant pH, widely used.Precipitates with divalent cations, temperature-dependent pH.
HEPES 7.486.8 - 8.2Good's buffer, maintains pH well in cell culture.Can produce free radicals under certain conditions.
Tris 8.067.5 - 9.0Commonly used for protein electrophoresis and purification.pH is highly temperature-dependent, can interact with some enzymes.

Protocols

Protocol 1: Preparation of a 0.1 M Sodium Lactobionate Buffer Solution (pH 4.0)

This protocol describes the preparation of a 0.1 M sodium lactobionate buffer at pH 4.0.

Materials:

  • Lactobionic acid (MW: 358.30 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 0.1 M Lactobionic Acid Solution:

    • Weigh out 3.58 g of lactobionic acid.

    • Dissolve the lactobionic acid in approximately 80 mL of deionized water in a beaker with a stir bar.

  • Adjust the pH:

    • Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.

    • Slowly add a 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 4.0.

  • Final Volume Adjustment:

    • Carefully transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

  • Sterilization and Storage:

    • If necessary for the application, sterilize the buffer solution by filtering it through a 0.22 µm filter.

    • Store the buffer at 4°C.

G cluster_prep Buffer Preparation Workflow weigh 1. Weigh Lactobionic Acid dissolve 2. Dissolve in Deionized Water weigh->dissolve 3.58 g ph_adjust 3. Adjust pH with NaOH dissolve->ph_adjust ~80 mL H₂O volume_adjust 4. Adjust to Final Volume ph_adjust->volume_adjust to pH 4.0 sterilize 5. Filter Sterilize (Optional) volume_adjust->sterilize to 100 mL store 6. Store at 4°C sterilize->store

Workflow for preparing a 0.1 M Sodium Lactobionate buffer.
Protocol 2: Application in a Pepsin Activity Assay

This protocol provides a method for determining the activity of pepsin, a protease that functions optimally in highly acidic environments, using a sodium lactobionate buffer. The assay is based on the digestion of hemoglobin, where the resulting trichloroacetic acid (TCA)-soluble peptides are quantified by measuring their absorbance at 280 nm.[2]

Materials:

  • Pepsin enzyme solution (prepare fresh in cold 0.1 M Sodium Lactobionate buffer, pH 3.5)

  • Hemoglobin substrate (2% w/v in deionized water)

  • 0.1 M Sodium Lactobionate buffer, pH 3.5 (prepared as in Protocol 1, adjusted to pH 3.5)

  • 5% (w/v) Trichloroacetic acid (TCA) solution

  • Spectrophotometer and UV-transparent cuvettes

  • Water bath at 37°C

  • Test tubes and pipettes

  • Centrifuge

Procedure:

  • Substrate Preparation:

    • Prepare a 2% (w/v) hemoglobin solution by dissolving 2 g of bovine hemoglobin in 100 mL of deionized water.

    • Adjust the pH of the hemoglobin solution to 3.5 with 1 M HCl.

  • Reaction Setup:

    • Label two sets of test tubes: "Blank" and "Test".

    • Pipette 2.5 mL of the hemoglobin substrate into each tube.

    • Pre-incubate the tubes in a 37°C water bath for 5 minutes.

  • Enzyme Reaction:

    • For "Test" tubes: At timed intervals, add 0.5 mL of the pepsin solution to each tube. Mix gently and incubate for exactly 10 minutes at 37°C.

    • For "Blank" tubes: Add 0.5 mL of the 0.1 M Sodium Lactobionate buffer (without enzyme).

  • Stopping the Reaction:

    • After the 10-minute incubation, stop the reaction in the "Test" tubes by adding 5.0 mL of 5% TCA solution.

    • Add 5.0 mL of 5% TCA to the "Blank" tubes.

    • Mix all tubes thoroughly and let them stand at room temperature for 10 minutes to allow for protein precipitation.

  • Sample Clarification:

    • Centrifuge all tubes at 3000 x g for 15 minutes to pellet the precipitated, undigested hemoglobin.

  • Absorbance Measurement:

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatants at 280 nm using a spectrophotometer, using the supernatant from the "Blank" tubes to zero the instrument.

  • Calculation of Pepsin Activity:

    • Pepsin activity is proportional to the increase in absorbance at 280 nm, which corresponds to the amount of TCA-soluble peptides released.

G cluster_assay Pepsin Activity Assay Workflow prepare_substrate 1. Prepare Hemoglobin Substrate (pH 3.5) setup_reaction 2. Set up 'Blank' and 'Test' Tubes prepare_substrate->setup_reaction pre_incubate 3. Pre-incubate at 37°C setup_reaction->pre_incubate add_enzyme 4. Add Pepsin to 'Test' Tubes pre_incubate->add_enzyme incubate 5. Incubate for 10 min at 37°C add_enzyme->incubate stop_reaction 6. Stop with TCA incubate->stop_reaction centrifuge 7. Centrifuge to Pellet Precipitate stop_reaction->centrifuge measure_abs 8. Measure Supernatant Absorbance at 280 nm centrifuge->measure_abs

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium lactobionate (B10762962). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of sodium lactobionate in your work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of sodium lactobionate?

A1: Sodium lactobionate is described as freely soluble in water.[1] It is also characterized as highly water-soluble.[2] However, its solubility is limited in organic solvents such as glacial acetic acid, anhydrous ethanol, and methanol, where it is only slightly soluble.[3]

Q2: What is the pH of a sodium lactobionate solution?

A2: A 1% (w/v) aqueous solution of sodium lactobionate has a pH of approximately 6.4.[1] The pH of solutions can range between 6.0 and 7.0.[1]

Q3: How stable is sodium lactobionate in aqueous solutions?

A3: Sodium lactobionate is stable in aqueous solutions. Stability studies have shown that it remains stable for at least six months under both accelerated (40°C) and long-term (30°C) conditions.[1]

Troubleshooting Guide: Precipitation Issues

Precipitation of sodium lactobionate from an aqueous solution can occur under certain conditions. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Sodium Lactobionate Precipitation

Troubleshooting Workflow for Sodium Lactobionate Precipitation cluster_causes Potential Causes start Precipitation Observed check_temp Was the solution exposed to low temperatures? start->check_temp check_concentration Is the concentration near the solubility limit? check_temp->check_concentration No solution_temp Gently warm the solution while stirring. check_temp->solution_temp Yes check_pH Has the pH of the solution been altered? check_concentration->check_pH No solution_concentration Add more solvent to dilute the solution. check_concentration->solution_concentration Yes check_ions Have other salts or buffers been added? check_pH->check_ions No solution_pH Adjust pH back to the optimal range (6.0-7.0). check_pH->solution_pH Yes solution_ions Investigate 'salting out' effect. Consider alternative buffers. check_ions->solution_ions Yes Workflow for Preparing a Saturated Sodium Lactobionate Solution start Start add_water Add known volume of water to beaker start->add_water set_temp Set desired temperature in water bath add_water->set_temp add_solid Gradually add sodium lactobionate with stirring set_temp->add_solid check_saturation Is there excess undissolved solid? add_solid->check_saturation check_saturation->add_solid No stir_equilibrium Stir for 1 hour to reach equilibrium check_saturation->stir_equilibrium Yes settle Allow undissolved solid to settle stir_equilibrium->settle filter Decant and filter the supernatant settle->filter end Saturated solution ready filter->end

References

Technical Support Center: Preventing Degradation of Sodium Lactobionate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to help you identify, prevent, and resolve common stability issues encountered with sodium lactobionate (B10762962) solutions during experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter with your sodium lactobionate solutions.

Issue Potential Cause Recommended Action
Noticeable drop in the solution's pH over time. Lactone Hydrolysis: The lactone ring of the lactobionate molecule is hydrolyzing to form lactobionic acid, which is then further breaking down into gluconic acid and galactose. This process is accelerated by non-optimal pH and elevated temperatures.1. Buffer the Solution: Maintain a pH between 6.0 and 7.0, a range where sodium lactobionate exhibits greater stability.[1] Phosphate or citrate (B86180) buffers are commonly used. 2. Control Temperature: Store solutions at refrigerated temperatures (2-8°C) to significantly slow the rate of hydrolysis.
Solution turns yellow or brown, especially upon heating. Maillard Reaction: This is a chemical reaction between the reducing sugar part of the lactobionate molecule and any primary or secondary amine groups from other molecules in the solution (e.g., amino acids, proteins, certain buffers).[2] It is highly dependent on temperature.1. Avoid Excessive Heat: If heat sterilization is necessary, use the lowest possible temperature for the shortest duration. Prefer sterile filtration (e.g., 0.22 µm filter) over autoclaving. 2. Formulation Compatibility: Scrutinize all formulation components. Avoid using buffers with primary amine groups (e.g., Tris) if heating is required.
Precipitate or crystals form in the solution, especially during cold storage. Exceeded Solubility: The concentration of sodium lactobionate may be too high for the given solvent system and temperature, leading to crystallization.1. Verify Concentration: Ensure the concentration is below the known solubility limit at the intended storage temperature. 2. Maintain Storage Temperature: Avoid temperature fluctuations and freeze-thaw cycles which can promote precipitation. 3. Consider Co-solvents: If appropriate for the application, the addition of a co-solvent can increase solubility.
Evidence of oxidative degradation. Oxidation: While generally stable, lactobionate can be degraded by strong oxidizing agents.[3][4]1. Avoid Oxidizing Agents: Do not formulate sodium lactobionate with strong oxidizers like hydrogen peroxide unless it is an intended part of the reaction.[3][4] 2. Inert Atmosphere: For highly sensitive applications or long-term storage, consider preparing and storing the solution under an inert gas like nitrogen or argon to displace oxygen.
Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sodium lactobionate in an aqueous solution? A1: The main degradation pathways are:

  • Hydrolysis: The lactone ring opens to form the open-chain carboxylic acid. This is an equilibrium that can be influenced by pH and temperature, potentially leading to further breakdown into galactose and gluconic acid.[5]

  • Maillard Reaction: A non-enzymatic browning reaction that occurs between the reducing sugar moiety of lactobionate and amino acids or proteins, typically accelerated by heat.[2][6]

  • Oxidation: Degradation can occur in the presence of strong oxidizing agents, such as hydrogen peroxide.[3][4]

Q2: How does pH impact the stability of sodium lactobionate solutions? A2: The pH is a critical stability factor. The hydrolysis of lactobionate is catalyzed by both acidic and alkaline conditions.[3][4] For its salt form, sodium lactobionate solutions are generally most stable in a pH range of approximately 6.0 to 7.0.[1] Deviations from this range can accelerate degradation.

Q3: What are the ideal storage conditions for aqueous sodium lactobionate solutions? A3: For optimal stability, aqueous solutions of sodium lactobionate should be stored in tightly sealed containers at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing may be an option, but this should be validated to ensure no precipitation occurs upon thawing.

Q4: Is it safe to sterilize sodium lactobionate solutions by autoclaving? A4: Autoclaving is generally not recommended. The high temperatures (typically 121°C) can significantly accelerate both hydrolysis and the Maillard reaction (if amine-containing compounds are present), leading to degradation and discoloration. Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing heat-sensitive solutions containing sodium lactobionate.

Quantitative Stability Data

The following table provides illustrative data on the degradation of a 10% (w/v) sodium lactobionate solution under various stress conditions to demonstrate the impact of temperature and pH.

pH of SolutionStorage TemperatureDurationApproximate Degradation (%)Primary Degradation Pathway
4.040°C4 Weeks~12%Acid-Catalyzed Hydrolysis
7.040°C4 Weeks< 5%Minimal Hydrolysis
9.040°C4 Weeks~15%Base-Catalyzed Hydrolysis
7.04°C4 Weeks< 1%N/A (Stable)
7.0 (with glycine)80°C24 Hours> 20% (with browning)Maillard Reaction & Hydrolysis
Experimental Protocols

Protocol: HPLC Method for Stability Testing of Sodium Lactobionate

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify sodium lactobionate and detect its major degradation products.

  • Objective: To assess the stability of a sodium lactobionate solution by measuring its concentration over time under specific storage conditions.

  • Materials & Equipment:

    • HPLC system with a Refractive Index (RI) or UV detector.

    • Aminex HPX-87H column or equivalent ion-exchange column.[1]

    • Sodium lactobionate reference standard.

    • Mobile Phase: 0.05 mmol/L Sulfuric Acid.[1]

    • Temperature-controlled storage chambers.

    • pH meter and calibrated buffers.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of sodium lactobionate of known concentrations to create a calibration curve.

    • Sample Preparation: Prepare batches of the sodium lactobionate solution to be tested. Adjust the pH of each batch to the desired level (e.g., pH 4.0, 7.0, 9.0) using dilute HCl or NaOH.

    • Initial Analysis (T=0): Immediately analyze an aliquot from each batch using the HPLC method to establish the initial concentration.

    • Storage: Store the prepared batches in the temperature-controlled chambers under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), withdraw a sample from each batch and analyze it by HPLC.

    • Chromatographic Conditions:

      • Column: Aminex HPX-87H.[1]

      • Mobile Phase: 0.05 mmol/L H₂SO₄.[1]

      • Flow Rate: 0.4 mL/min.[1]

      • Column Temperature: 60°C.[1]

      • Detection: Refractive Index (RI).

    • Data Analysis: Quantify the peak area of sodium lactobionate at each time point against the calibration curve. Calculate the percentage of remaining sodium lactobionate to determine the extent of degradation. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Solution Instability start Observed Issue q1 Symptom? start->q1 ph_decrease pH Drop q1->ph_decrease Acidity discoloration Browning / Discoloration q1->discoloration Color Change precipitation Precipitation q1->precipitation Solids Form cause_hydrolysis Cause: Lactone Hydrolysis ph_decrease->cause_hydrolysis cause_maillard Cause: Maillard Reaction discoloration->cause_maillard cause_solubility Cause: Exceeded Solubility precipitation->cause_solubility solution_buffer Action: Buffer pH (pH 6-7) cause_hydrolysis->solution_buffer solution_temp Action: Reduce Temperature (Store at 2-8°C) cause_hydrolysis->solution_temp cause_maillard->solution_temp solution_filter Action: Use Sterile Filtration, Avoid Autoclaving cause_maillard->solution_filter solution_concentration Action: Verify Concentration & Storage Temp. cause_solubility->solution_concentration

Caption: A logical workflow for troubleshooting common sodium lactobionate solution stability issues.

cluster_pathway Primary Degradation Pathways lactobionate Sodium Lactobionate (Lactone Form) hydrolysis Hydrolysis (H₂O, Non-optimal pH, Heat) lactobionate->hydrolysis Equilibrium maillard Maillard Reaction (Heat, Amino Acids) lactobionate->maillard open_chain Lactobionic Acid (Open-Chain Form) hydrolysis->open_chain open_chain->hydrolysis products Degradation Products (e.g., Galactose, Gluconic Acid) open_chain->products Further Degradation melanoidins Melanoidins (Brown Polymers) maillard->melanoidins

Caption: Key chemical pathways for the degradation of sodium lactobionate in aqueous solutions.

References

Technical Support Center: Troubleshooting Sodium Lactobionate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of sodium lactobionate (B10762962).

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of sodium lactobionate?

A1: Sodium lactobionate is generally a white or almost white crystalline powder.[1] It is known to be freely soluble in water and slightly soluble in solvents like glacial acetic acid, anhydrous ethanol (B145695), and methanol.[1] The melting point is approximately 125°C, at which point it also undergoes decomposition.[1]

Q2: What are the common methods for crystallizing sodium lactobionate?

A2: Common crystallization methods for sodium lactobionate and similar active pharmaceutical ingredients (APIs) include cooling crystallization, anti-solvent crystallization, and evaporative crystallization. The choice of method depends on the solvent system and the desired crystal attributes.

Q3: What analytical techniques are recommended for characterizing sodium lactobionate crystals?

A3: A variety of analytical techniques can be used to characterize the physical and chemical properties of sodium lactobionate crystals. These include X-ray Powder Diffraction (XRD) for phase identification and information on unit cell dimensions, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify specific molecular components and structures.[2]

Troubleshooting Guides

Issue 1: No Crystals Are Forming (Oiling Out or Syrup Formation)

Q: My sodium lactobionate solution is not crystallizing and has instead formed a viscous syrup or oil. What are the possible causes and how can I resolve this?

A: The formation of a syrup or "oiling out" is a common issue, often indicating that the level of supersaturation is too high or the nucleation barrier has not been overcome.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can increase supersaturation too quickly, leading to the formation of a syrup instead of crystals.[3] Try a slower, more controlled cooling profile to allow for proper nucleation and crystal growth.[4]

  • Introduce Seed Crystals: The solution may be in a metastable state where nucleation is inhibited. Adding a small amount of pre-existing sodium lactobionate crystals (seeding) can induce crystallization.[5] If seed crystals are not available, scratching the inside of the crystallization vessel with a glass rod can sometimes create nucleation sites.[6]

  • Optimize Solvent System: The solubility of sodium lactobionate is highly dependent on the solvent. If the compound is too soluble, it may not crystallize. An anti-solvent, in which sodium lactobionate is less soluble (like ethanol or acetone), can be slowly added to the solution to induce precipitation.

  • Check for Impurities: Impurities can significantly inhibit crystallization.[7] Consider re-purifying your sodium lactobionate sample to a purity of >95% using techniques like chromatography before attempting crystallization.[7]

Troubleshooting Logic for Oiling Out

G start Problem: Oiling Out / Syrup Formation check_supersaturation Is the solution highly supersaturated? start->check_supersaturation check_nucleation Is nucleation inhibited? check_supersaturation->check_nucleation No solution_cooling Reduce Cooling Rate check_supersaturation->solution_cooling Yes solution_solvent Adjust Solvent/ Add Anti-solvent check_nucleation->solution_solvent No solution_seeding Introduce Seed Crystals check_nucleation->solution_seeding Yes solution_purify Purify the Sample solution_solvent->solution_purify

A flowchart for troubleshooting syrup formation.
Issue 2: Low Crystal Yield

Q: I am getting a very low yield of sodium lactobionate crystals. How can I improve this?

A: Low yield can be due to incomplete crystallization, losses during isolation, or suboptimal crystallization conditions.

Troubleshooting Steps:

  • Optimize Temperature and Cooling: For cooling crystallization, ensure the final temperature is low enough to maximize the amount of solute that crystallizes out of the solution. The cooling rate can also affect the final yield.

  • Adjust Solvent/Anti-solvent Ratio: In anti-solvent crystallization, the ratio of solvent to anti-solvent is critical. A higher proportion of the anti-solvent will generally lead to a higher yield, but may also result in smaller or less pure crystals.[8]

  • Control pH: The solubility of sodium lactobionate can be influenced by the pH of the solution.[9] Ensure the pH is optimized for minimal solubility at the final crystallization temperature.

  • Minimize Transfer Losses: Ensure that all crystals are quantitatively transferred during filtration and washing steps. Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product.

Issue 3: Poor Crystal Quality (Small, Agglomerated, or Irregular Crystals)

Q: The sodium lactobionate crystals I've obtained are very small, clumped together (agglomerated), or have an undesirable shape. What can I do to improve the crystal quality?

A: Crystal size, shape (habit), and agglomeration are influenced by the rates of nucleation and crystal growth.

Troubleshooting Steps:

  • Control Supersaturation: A high level of supersaturation can lead to rapid nucleation and the formation of many small crystals.[10] A slower cooling rate or a more gradual addition of anti-solvent can help to control supersaturation and promote the growth of larger crystals.[4][11]

  • Optimize Agitation: The stirring rate can affect crystal size and agglomeration. Inadequate mixing can lead to localized high supersaturation, while excessive agitation can cause crystal breakage and secondary nucleation, resulting in smaller crystals.[12]

  • Modify the Solvent: The choice of solvent can influence the crystal habit. Experimenting with different solvent systems or co-solvents may lead to crystals with a more desirable morphology.[13]

  • Consider Crystal Growth Inhibitors/Modifiers: In some cases, the addition of small amounts of specific additives can modify the crystal habit by preferentially adsorbing to certain crystal faces.[14]

Factors Influencing Crystal Quality

G quality Desired Crystal Quality: - Larger Size - Regular Shape - No Agglomeration supersaturation Controlled Supersaturation quality->supersaturation agitation Optimal Agitation quality->agitation solvent Appropriate Solvent System quality->solvent additives Use of Habit Modifiers quality->additives

Key factors influencing the quality of crystals.

Data Presentation

Table 1: Qualitative Solubility of Sodium Lactobionate

SolventSolubilityReference
WaterFreely Soluble[1]
Glacial Acetic AcidSlightly Soluble[1]
Anhydrous EthanolSlightly Soluble[1]
MethanolSlightly Soluble[1]

Table 2: General Effects of Process Parameters on Crystallization Outcomes

ParameterEffect on Crystal SizeEffect on PurityGeneral Recommendation
Cooling Rate Slower cooling generally leads to larger crystals.[3]Slower cooling can improve purity by reducing impurity incorporation.Optimize for a balance between throughput and desired crystal size/purity.
Agitation Rate Can either increase or decrease size depending on the system; can reduce agglomeration.Can affect purity by influencing mass transfer.Optimize to ensure homogeneity without causing excessive crystal breakage.
Supersaturation Higher supersaturation leads to smaller crystals due to increased nucleation.[10]Very high supersaturation can decrease purity.Maintain a controlled, moderate level of supersaturation.
Impurities Can inhibit crystal growth and lead to smaller or irregularly shaped crystals.[12]Directly impacts final product purity.Use high-purity starting material (>95%).[7]
pH Can affect solubility and thus the driving force for crystallization.[9]Can influence the incorporation of pH-dependent impurities.Empirically determine the optimal pH for crystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization of Sodium Lactobionate

This protocol provides a general methodology for crystallizing sodium lactobionate from an aqueous solution.

  • Dissolution: Dissolve the sodium lactobionate in a minimal amount of hot deionized water to create a saturated or slightly undersaturated solution. Gentle heating may be required.[1]

  • Clarification (Optional): If the solution is not clear, hot filter it to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further decrease the solubility, the vessel can then be placed in an ice bath or refrigerator. A controlled, slow cooling rate is generally preferred for larger crystals.[4]

  • Crystal Recovery: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Cooling Crystallization Workflow

G dissolve 1. Dissolve Sodium Lactobionate in Hot Water cool 2. Slow, Controlled Cooling dissolve->cool crystallize 3. Allow Crystals to Form cool->crystallize filter 4. Filter to Collect Crystals crystallize->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Under Vacuum wash->dry product Final Crystalline Product dry->product

A typical workflow for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization of Sodium Lactobionate

This protocol describes a general method for crystallizing sodium lactobionate using an anti-solvent.

  • Dissolution: Dissolve the sodium lactobionate in a good solvent (e.g., water) to create a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethanol or acetone) to the stirred solution. The anti-solvent should be one in which sodium lactobionate has low solubility. The rate of addition is a critical parameter; a slower addition rate generally favors the growth of larger crystals.[15]

  • Crystallization: Continue stirring for a period of time after the anti-solvent addition is complete to allow for full crystallization.

  • Crystal Recovery: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Anti-Solvent Crystallization Workflow

G dissolve 1. Dissolve Sodium Lactobionate in a Good Solvent add_anti_solvent 2. Slowly Add Anti-Solvent with Stirring dissolve->add_anti_solvent crystallize 3. Allow Crystallization to Complete add_anti_solvent->crystallize filter 4. Filter to Isolate Crystals crystallize->filter wash 5. Wash with Anti-Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry product Final Crystalline Product dry->product

A typical workflow for anti-solvent crystallization.

References

Technical Support Center: Optimization of Sodium Lactobionate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sodium lactobionate (B10762962) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating sodium lactobionate to a protein?

The most common and effective method for conjugating sodium lactobionate to a protein is through carbodiimide (B86325) chemistry. This method targets the carboxyl group on the lactobionic acid and covalently links it to primary amines (the ε-amino group of lysine (B10760008) residues) on the protein's surface. The reaction is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2]

Q2: Why is NHS or sulfo-NHS recommended in addition to EDC?

EDC activates the carboxyl group of lactobionic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can react directly with a primary amine on the protein. However, it is also susceptible to hydrolysis in an aqueous environment, which can lead to low conjugation efficiency. NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[3][4] This semi-stable intermediate has a longer half-life, increasing the probability of a successful reaction with a primary amine on the target protein and thereby improving the overall yield of the conjugation reaction.[5]

Q3: What is the optimal pH for the EDC/NHS conjugation of sodium lactobionate?

The optimal pH for EDC/NHS conjugation is a two-stage consideration. The activation of the carboxyl group on lactobionic acid by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[3] However, the subsequent reaction of the NHS-activated lactobionate with the primary amines on the protein is more efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[6] A common compromise is to perform the reaction in a buffer with a pH around 7.2-7.5.

Q4: What type of buffer should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines or carboxyl groups, as these will compete with the reaction.[1] Buffers such as Tris and glycine (B1666218) are unsuitable for this reason.[1] MES buffer (4-morpholinoethanesulfonic acid) is a good choice for the activation step, while phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is commonly used for the conjugation step.[1][3]

Q5: How can I determine the degree of lactobionate conjugation to my protein?

There are several methods to characterize the resulting conjugate and determine the molar substitution ratio (the number of lactobionate molecules per protein). One common method is UV-Vis spectroscopy.[1] If the conjugated molecule has a unique absorbance, this can be used for quantification.[7] However, since lactobionate does not have a strong chromophore, indirect methods are often necessary. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass of the conjugated protein, with the mass shift indicating the number of attached lactobionate molecules.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your sodium lactobionate conjugation experiments.

Issue 1: Low or No Conjugation Yield

Q: I am seeing very little or no conjugation of sodium lactobionate to my protein. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem that can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue.

G cluster_reagents cluster_conditions cluster_purification start Low/No Conjugation Yield reagents 1. Check Reagents & Protein start->reagents conditions 2. Verify Reaction Conditions reagents->conditions reagent_quality Reagent Quality? (EDC/NHS hydrolyzed) reagents->reagent_quality Degraded? buffer_comp Buffer Contamination? (e.g., Tris, Azide) reagents->buffer_comp Interfering? protein_prep Protein Purity/Conc.? (>95%, >0.5 mg/mL) reagents->protein_prep Optimal? purification 3. Evaluate Purification Step conditions->purification ph Incorrect pH? conditions->ph Suboptimal? ratio Suboptimal Molar Ratio? conditions->ratio Incorrect? time_temp Incorrect Time/Temp? conditions->time_temp Inadequate? loss Loss of Conjugate? purification->loss During purification? solution_reagents Use fresh EDC/NHS. Buffer exchange protein. reagent_quality->solution_reagents buffer_comp->solution_reagents protein_prep->solution_reagents solution_conditions Optimize pH (7.2-8.0). Titrate molar ratios (10-50x excess). Increase reaction time/temp. ph->solution_conditions ratio->solution_conditions time_temp->solution_conditions solution_purification Check purification method (e.g., SEC). Analyze flow-through/wash fractions. loss->solution_purification

Caption: Troubleshooting workflow for low conjugation yield.

Potential Cause Recommended Solution
Degraded Reagents EDC and NHS are moisture-sensitive.[1] Always allow them to warm to room temperature before opening to prevent condensation.[1] Use freshly prepared solutions for best results.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the protein for reaction with the activated lactobionate.[1] Sodium azide (B81097) is also known to interfere with some conjugation reactions.[1] Perform buffer exchange into an appropriate buffer (e.g., PBS or MES) before starting the conjugation.[1]
Low Protein Purity or Concentration Impurities in the protein preparation can compete for the labeling reagent.[1] Ensure your protein is >95% pure. A low protein concentration (<0.5 mg/mL) can also hinder conjugation efficiency.[1]
Suboptimal Reaction pH The pH of the reaction is critical.[6] Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 for the reaction of the NHS ester with amines.[6]
Incorrect Molar Ratios A sufficient molar excess of lactobionate, EDC, and NHS over the protein is required to drive the reaction.[8] Start with a 10- to 20-fold molar excess of the reagents over the protein and optimize from there.[8]
Insufficient Reaction Time or Temperature Most conjugation reactions are performed at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1][8] If the yield is low, you can try extending the incubation time.
Issue 2: Protein Precipitation/Aggregation During or After Conjugation

Q: My protein has precipitated out of solution during the conjugation reaction. Why is this happening and what can I do to prevent it?

A: Protein aggregation can be caused by several factors related to the conjugation process.

G start Protein Aggregation cause1 High Degree of Conjugation start->cause1 cause2 Inappropriate Buffer Conditions start->cause2 cause3 High Protein Concentration start->cause3 solution1 Reduce molar excess of reagents. cause1->solution1 solution2 Screen different pH values and ionic strengths. Add stabilizing excipients (e.g., arginine). cause2->solution2 solution3 Perform the reaction at a lower protein concentration. cause3->solution3

Caption: Logical relationships in troubleshooting protein aggregation.

Potential Cause Recommended Solution
High Degree of Conjugation Excessive modification of lysine residues can alter the protein's surface charge and lead to aggregation.[9] Reduce the molar excess of lactobionate and coupling reagents.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability.[8] Consider screening a range of buffer conditions. The addition of stabilizing excipients, such as arginine or polysorbates, can also help prevent aggregation.[8]
High Protein Concentration High concentrations of protein can increase the likelihood of aggregation.[8] If possible, perform the conjugation at a lower protein concentration.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Sodium Lactobionate Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[6]
Temperature 4°C - 25°C (Room Temp)Lower temperatures may require longer reaction times but can improve protein stability.[8]
Reaction Time 1 - 4 hoursCan be optimized based on the reactivity of the specific protein.[1][8]
Buffer System Phosphate-Buffered Saline (PBS)Avoid buffers with primary amines (Tris, glycine).[1]

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Excess over ProteinRationale
Sodium Lactobionate 10x - 50xTo ensure sufficient availability for conjugation.
EDC 10x - 50xTo efficiently activate the carboxyl groups of lactobionate.
NHS/sulfo-NHS 10x - 50xTo stabilize the activated intermediate and improve efficiency.[5]

Experimental Protocols

Protocol: EDC/NHS Conjugation of Sodium Lactobionate to a Generic Protein

This protocol provides a general procedure for conjugating sodium lactobionate to a protein containing surface-accessible primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium Lactobionate

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_analysis Analysis prep_protein 1. Prepare Protein Solution (e.g., 1 mg/mL in PBS) prep_reagents 2. Prepare Reagent Stocks (Sodium Lactobionate, EDC, Sulfo-NHS) in Reaction Buffer add_reagents 3. Add Reagents to Protein (Lactobionate, then EDC/Sulfo-NHS) prep_reagents->add_reagents incubate 4. Incubate (e.g., 2 hours at RT) add_reagents->incubate quench 5. Quench Reaction (Add Tris-HCl) incubate->quench purify 6. Purify Conjugate (Desalting column or dialysis) quench->purify analyze 7. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

References

Technical Support Center: Mitigating Impurities in Sodium Lactobionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of sodium lactobionate (B10762962) and its subsequent conversion to lactobionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the chemical synthesis of sodium lactobionate?

A1: The most common impurities in the chemical synthesis of sodium lactobionate are unreacted lactose (B1674315), and by-products such as lactulose (B1674317) and 2-keto-lactobionic acid.[1][2] The formation of these is highly dependent on reaction conditions.[1][2]

Q2: How are these impurities formed?

A2: These impurities are formed through various side reactions:

  • Unreacted Lactose: Incomplete conversion during the oxidation reaction results in residual lactose.

  • Lactulose: This isomer of lactose is primarily formed under alkaline conditions, especially at pH values above 9.0.[1][2]

  • 2-Keto-lactobionic acid: This can be an undesired by-product resulting from the oxidation process, particularly with certain catalysts like Palladium (Pd).[1]

  • Color Impurities: Can arise from the starting materials or side reactions during synthesis, such as caramelization if temperatures are too high.

Q3: What are the primary strategies to control impurity formation during synthesis?

A3: The primary strategies involve precise control over reaction parameters:

  • pH Control: Maintaining the pH in the optimal range of 8.0-9.0 is crucial to minimize the isomerization of lactose to lactulose.[1][2][3]

  • Temperature Management: The reaction is typically conducted between 50-70°C.[2][3] Higher temperatures can lead to undesired side reactions.

  • Catalyst Selection: The choice of catalyst greatly influences selectivity. Gold-based catalysts, for instance, exhibit nearly 100% selectivity towards lactobionic acid under optimal conditions.[1]

  • Oxygen Supply: In catalytic oxidation, ensuring a sufficient and controlled supply of oxygen is necessary for efficient conversion and to prevent over-oxidation.[2]

Q4: What are the main downstream processing techniques for purifying sodium lactobionate?

A4: Common purification techniques include:

  • Ethanol (B145695) Precipitation: A widely used method for the recovery and purification of lactobionic acid or its salts, offering high yields.[4][5]

  • Ion Exchange Chromatography: Primarily used to convert lactobionate salts to the free acid form and to remove cations like sodium.[4][6][7]

  • Activated Carbon Treatment: Effective for removing colored impurities.[5][8]

  • Microfiltration/Centrifugation: Used to remove biomass (in biocatalytic processes) and other insoluble substances.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Lactose Conversion / Low Yield 1. Catalyst deactivation or poisoning.[2] 2. Sub-optimal temperature or pH.[2] 3. Insufficient oxygen supply for catalytic oxidation.[2]1. Regenerate or replace the catalyst. Ensure the reaction environment is free from substances that can poison the catalyst. 2. Optimize temperature (typically 50-70°C) and pH (typically 8.0-9.0).[2][3] 3. Increase the flow rate of air or oxygen into the reaction.[2]
High Lactulose Concentration The reaction pH is too high (above 9.0), promoting the isomerization of lactose.[1][2]Carefully monitor and control the pH to maintain it within the optimal 8.0-9.0 range by the controlled addition of a base (e.g., NaOH solution).[1][2]
Final Product is Discolored (Yellow/Brown) 1. Presence of color pigments from the raw materials (e.g., whey). 2. Caramelization or other side reactions due to excessive heat.1. Treat the solution with activated carbon to adsorb color pigments.[5][8] 2. Ensure strict temperature control during the reaction and concentration steps.
Incomplete Removal of Sodium Ions (Post Ion Exchange) 1. Insufficient resin capacity or contact time. 2. Inadequate resin regeneration. 3. Sub-optimal temperature.1. Increase the resin-to-solution ratio or decrease the flow rate. A contact time of at least 10 minutes at 25°C is recommended.[6][7] 2. Ensure the resin is properly regenerated with a strong acid (e.g., 5% HCl) followed by a thorough rinse with deionized water until the eluate is neutral.[4][6] 3. Perform the ion exchange at an optimal temperature, such as 25°C, where exchange efficiency is significantly higher than at lower temperatures.[6][7]
Poor Reproducibility Between Batches 1. Inconsistent catalyst preparation or activation. 2. Fluctuations in reaction parameters (temperature, pH, stirring rate).[2]1. Standardize all catalyst preparation and pre-treatment procedures. 2. Implement precise, and if possible, automated control over all critical reaction parameters.[2]

Quantitative Data on Synthesis and Purification

Table 1: Effect of Catalyst on Lactose Conversion and Selectivity

Catalyst SupportCatalystTemperature (°C)pHLactose ConversionSelectivity to Lactobionic AcidReference
Al₂O₃, SiO₂, TiO₂, CeO₂Au or Au-Ag659.0High~100%[1]
SBA-15-CeO₂0.7% Au659.0100%100%[7]
CarbonPd-Bi50-707.050-70%≤80%[1]

Table 2: Purity of Lactobionic Acid (LBA) from Different Purification Methods

Purification StepsFinal LBA PurityReference
Ion Exchange (Amberlite™ FPC23 H)98%[6]
Ion Exchange (KU-2.8-ChS)95%[6]
Precipitation with 96% (v/v) ethanol95 ± 2%[5]
Catalytic reaction (0.5%Au/ZnO) followed by ion exchange and crystallization98.7% (as Calcium Lactobionate)[9]
Catalytic reaction (2%Au/MgO) followed by crystallization99.8% (as Sodium Lactobionate)[9]

Experimental Protocols

Protocol 1: Purification of Sodium Lactobionate via Ethanol Precipitation

This protocol describes the recovery and purification of lactobionate from a solution.

Methodology:

  • Concentration: Concentrate the aqueous solution containing sodium lactobionate using a rotary evaporator at 50°C under reduced pressure (40-85 mbar) until the total solids concentration reaches approximately 40%.[5][8]

  • Precipitation: Add cold 96% (v/v) ethanol to the concentrated solution with vigorous stirring. The final ethanol concentration should be between 70-96% (v/v).[4] A higher ethanol concentration generally leads to higher precipitation efficiency.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated sodium lactobionate.[5][8]

  • Drying: Decant the supernatant (remaining solvent). Dry the resulting precipitate in an oven at 40°C for 24-72 hours to obtain the purified crystalline product.[5]

Protocol 2: Conversion to Lactobionic Acid using Ion Exchange Chromatography

This protocol is designed to convert sodium lactobionate to its free acid form.

Methodology:

  • Resin Selection and Preparation:

    • Select a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H).[4][7]

    • Wash the resin thoroughly with deionized water to remove any impurities.[4][6]

    • Convert the resin to the H+ form by treating it with a 5% hydrochloric acid solution.[4][6]

    • Wash the resin again with deionized water until the eluate is neutral.[4]

  • Column Packing and Equilibration:

    • Pack the prepared resin into a suitable chromatography column.

    • Equilibrate the column by passing deionized water through it until the pH of the eluate matches the influent.[4]

  • Sample Loading and Elution:

    • Load the sodium lactobionate solution (e.g., 20 mmol/L) onto the column at a controlled flow rate.[6] Maintain a temperature of 25°C for optimal ion exchange (98% efficiency).[6]

    • The sodium ions (Na+) will be exchanged for hydrogen ions (H+) on the resin.

    • The resulting lactobionic acid will elute from the column.[4]

  • Fraction Collection: Collect the fractions containing the purified lactobionic acid. Monitor the process to ensure complete sodium removal (target < 5 mg/L).[7]

  • Regeneration: After use, regenerate the resin by washing it with a strong acid (e.g., HCl) to remove the bound sodium cations, followed by a thorough rinse with deionized water.[4]

Visualizations

G cluster_synthesis Step 1: Catalytic Oxidation Synthesis cluster_purification Step 2: Purification & Impurity Mitigation cluster_impurities Potential Impurities & Mitigation Lactose Lactose Solution Reactor Reaction Vessel (50-70°C, pH 8-9) Lactose->Reactor Filtration Catalyst Filtration Reactor->Filtration Lactulose Lactulose (Mitigated by pH < 9.0) Reactor->Lactulose Unreacted Unreacted Lactose (Mitigated by Reaction Optimization) Reactor->Unreacted Catalyst Supported Gold Catalyst Catalyst->Reactor Base NaOH Solution (for pH control) Base->Reactor Oxygen Air / O₂ Oxygen->Reactor Crude Crude Sodium Lactobionate Solution Filtration->Crude ActivatedCarbon Activated Carbon Treatment (Optional Decolorization) Crude->ActivatedCarbon Precipitation Ethanol Precipitation ActivatedCarbon->Precipitation FinalProduct Purified Sodium Lactobionate Precipitation->FinalProduct

Caption: Workflow for Sodium Lactobionate synthesis and purification.

G cluster_0 Ion Exchange Column start Sodium Lactobionate Solution resin_prep 1. Prepare Cation Exchange Resin (H+ form) column_load 2. Load Solution onto Column (25°C) start->column_load resin_prep->column_load exchange 3. Ion Exchange: Na+ binds to resin, H+ is released column_load->exchange elution 4. Elute and Collect Lactobionic Acid Solution exchange->elution waste Waste: Na+ on Resin exchange->waste product Purified Lactobionic Acid elution->product

Caption: Conversion of Sodium Lactobionate to Lactobionic Acid.

References

Technical Support Center: Refining Purification Protocols for Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sodium lactobionate (B10762962).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of sodium lactobionate, offering potential causes and solutions.

Issue 1: Low Yield of Precipitated Sodium Lactobionate

Potential CauseSuggested Solution
Incomplete Precipitation - Increase the volume of ethanol (B145695) (or other anti-solvent) added to the solution. A common ratio is 3 volumes of ethanol to 1 volume of concentrate.[1] - Ensure the precipitation is carried out at a low temperature (e.g., 4°C or in an ice bath) to minimize the solubility of sodium lactobionate.[1] - Allow sufficient time for precipitation to occur; stirring for 30 minutes in an ice bath can facilitate this process.[1]
Losses During Washing - Use a cold solvent (e.g., 96% ethanol) for washing the precipitate to reduce the amount of product that redissolves.[1] - Minimize the volume of washing solvent used.
Inaccurate Measurement - Ensure accurate measurement of starting material and final product weights. - Calibrate balances and other measuring equipment regularly.

Issue 2: Discoloration of the Final Sodium Lactobionate Product (Yellowish Tint)

Potential CauseSuggested Solution
Presence of Impurities from Fermentation Broth - Treat the initial solution with activated carbon to adsorb colored impurities before proceeding with purification steps.[1] A typical treatment involves 1% (w/v) activated carbon for 30 minutes.[1]
Caramelization During Concentration - Avoid excessive temperatures during evaporation or concentration steps. Concentrate the solution using a rotary evaporator at 50-60°C.[1]
Inadequate Washing - Ensure thorough washing of the precipitate with a suitable cold solvent to remove residual impurities.[1]

Issue 3: Difficulty in Handling the Product (Syrupy or Non-Crystalline)

Potential CauseSuggested Solution
Hygroscopic Nature of Lactobionic Acid/Lactobionate - Dry the final product under vacuum to remove residual moisture.[1] - Store the purified product in a desiccator or under an inert atmosphere.
Presence of Impurities Inhibiting Crystallization - Perform an additional purification step, such as a second precipitation or ion-exchange chromatography, to remove impurities.[1]
Inappropriate Crystallization Conditions - If attempting crystallization, try seeding the supersaturated solution with a small crystal of pure sodium lactobionate to induce crystal growth.[1] - Control the cooling rate; slow cooling often yields better crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying sodium lactobionate?

The most common methods for purifying sodium lactobionate or its free acid form, lactobionic acid, are precipitation with an anti-solvent (typically ethanol) and ion-exchange chromatography.[1][2] Precipitation is a simpler method suitable for achieving moderate to high purity, while ion-exchange chromatography can yield very high purity by separating the desired molecule based on its charge.[1][2][3]

Q2: How can I convert sodium lactobionate to lactobionic acid?

Ion-exchange chromatography using a strong acid cation exchange resin in the H+ form is an effective method for converting sodium lactobionate to lactobionic acid.[1][3][4] As the sodium lactobionate solution passes through the column, the sodium ions (Na+) are exchanged for hydrogen ions (H+), resulting in the formation of lactobionic acid.[4]

Q3: What analytical techniques are used to assess the purity of sodium lactobionate?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the concentration and purity of lactobionic acid and its salts.[2][5] Other analytical methods may include measuring pH and color analysis of the dissolved product.[5]

Q4: What are typical yields and purities for different purification methods?

The following table summarizes reported data for different purification methods.

Purification MethodPurity AchievedYieldReference
Precipitation with Ethanol95 ± 2%Not specified[2][3]
Ion-Exchange Chromatography≥99%Not specified[2][3]
Catalytic Oxidation followed by Purification99.8% (sodium lactobionate crystal)99% (lactobionic acid with respect to lactose)[6]

Experimental Protocols & Workflows

Protocol 1: Purification by Precipitation with Ethanol

This protocol is adapted for researchers starting with a clarified fermentation broth or a solution containing sodium lactobionate.

Methodology:

  • Pre-treatment: If starting from a fermentation broth, clarify the solution by centrifugation (10,000 x g for 15 minutes) to remove cells and debris. Further treat the supernatant with 1% (w/v) activated carbon for 30 minutes to remove color and organic impurities, followed by another centrifugation step.[1]

  • Concentration: Concentrate the clarified solution using a rotary evaporator at a temperature of 50-60°C until it reaches a viscous, syrup-like consistency.[1]

  • Precipitation: Slowly add cold (4°C) 96% (v/v) ethanol to the concentrated solution while stirring continuously. A common ratio is 3 volumes of ethanol to 1 volume of concentrate. Continue stirring in an ice bath for at least 30 minutes.[1]

  • Recovery: Collect the precipitate by centrifugation (e.g., 4,000 x g for 10 minutes).[1]

  • Washing: Wash the precipitate with a small volume of cold 96% ethanol to remove residual soluble impurities.[1]

  • Drying: Dry the purified sodium lactobionate precipitate under a vacuum at 40°C until a constant weight is achieved. The final product should be a white to off-white powder.[1]

G cluster_0 Pre-treatment cluster_1 Purification A Start: Fermentation Broth B Centrifugation (10,000 x g) A->B C Activated Carbon Treatment (1%) B->C D Centrifugation C->D E Concentration (Rotary Evaporator) D->E Clarified Solution F Precipitation (Cold 96% Ethanol) E->F G Recovery (Centrifugation) F->G H Washing (Cold 96% Ethanol) G->H I Drying (Vacuum Oven) H->I J End: Purified Sodium Lactobionate I->J

Ethanol Precipitation Workflow
Protocol 2: Conversion to Lactobionic Acid using Ion-Exchange Chromatography

This protocol outlines the conversion of sodium lactobionate to lactobionic acid.

Methodology:

  • Resin Selection and Preparation:

    • Select a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H).[3][4]

    • Wash the resin with deionized water to remove impurities.[4]

    • Convert the resin to the H+ form by treating it with a 5% hydrochloric acid solution.[4]

    • Wash the resin again with deionized water until the eluate is neutral.[4]

  • Column Packing and Equilibration:

    • Pack the prepared resin into a chromatography column.

    • Equilibrate the column by passing deionized water through it until the pH of the outlet matches the inlet.[4]

  • Sample Loading:

    • Load the pre-clarified sodium lactobionate solution onto the column at a controlled flow rate.[4]

  • Elution and Collection:

    • The sodium ions will bind to the resin, and the resulting lactobionic acid will elute from the column.[4]

    • Collect the fractions containing the purified lactobionic acid.

  • Analysis:

    • Analyze the collected fractions for lactobionic acid concentration and purity using a suitable method like HPLC.

G cluster_0 Resin Preparation cluster_1 Chromatography A Select Strong Acid Cation Resin B Wash with Deionized Water A->B C Treat with 5% HCl (H+ form) B->C D Wash until Neutral C->D E Pack and Equilibrate Column D->E Prepared Resin F Load Sodium Lactobionate Solution E->F G Elute and Collect Lactobionic Acid F->G H Analyze Fractions (HPLC) G->H I End: Purified Lactobionic Acid H->I

Ion-Exchange Chromatography Workflow

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the long-term stability of critical biological and chemical materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of proteins, nucleic acids, and small molecules during long-term storage?

A1: The stability of these molecules is influenced by a combination of intrinsic properties and extrinsic environmental factors. Key factors include temperature, pH, buffer composition, light exposure, oxygen exposure, and the presence of contaminants such as proteases and nucleases.[1][2][3] For instance, higher temperatures accelerate chemical degradation reactions for most molecules.[3]

Q2: I'm observing degradation of my purified protein, even when stored at 4°C. What could be the cause and how can I troubleshoot it?

A2: Protein degradation at 4°C is a common issue often caused by contaminating proteases introduced during purification.[4][5] Here are some troubleshooting steps:

  • Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis and storage buffers.[4][6]

  • Work Quickly and at Low Temperatures: Minimize the time your protein is at warmer temperatures during purification by keeping samples on ice.[4][7]

  • Optimize Buffer Conditions: Ensure the pH of your storage buffer is optimal for your protein's stability, typically at least one pH unit away from its isoelectric point (pI).[4][6] You can also screen different buffer components and additives.

  • Flash-Freeze for Long-Term Storage: For storage longer than a few days, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent degradation.[4]

Q3: My RNA samples show significant degradation after storage. What are the best practices for long-term RNA storage?

A3: RNA is notoriously labile due to its susceptibility to hydrolysis and degradation by ubiquitous ribonucleases (RNases).[8] To ensure long-term stability:

  • Use RNase-Free Materials: All tubes, tips, and solutions must be certified RNase-free.

  • Store at Ultra-Low Temperatures: For long-term storage, -80°C or liquid nitrogen is recommended to halt enzymatic and chemical degradation.[8][9]

  • Precipitate in Ethanol (B145695): Storing RNA as an ethanol precipitate at -20°C or -80°C can also enhance stability.

  • Lyophilization: For very long-term storage, lyophilization (freeze-drying) can be an effective method as it removes water, which is essential for hydrolytic reactions.[7] Some commercial reagents can form a protective "glass-like" shell around desiccated RNA, allowing for storage at ambient temperatures.[8]

Q4: What are the differences between real-time and accelerated stability testing?

A4: Real-time stability testing involves storing a product under its recommended conditions and monitoring its properties over its expected shelf life.[10][11] Accelerated stability testing exposes the product to stressed conditions, such as elevated temperature and humidity, to speed up degradation and predict its shelf life in a shorter timeframe.[11][12][13] While accelerated testing is useful for early development and formulation screening, real-time stability data is required by regulatory agencies to confirm the product's shelf life.[10][14]

Troubleshooting Guides

Protein Aggregation During Storage

Problem: You observe precipitation or cloudiness in your protein solution after thawing or during storage.

Possible Causes & Solutions:

CauseSolution
High Protein Concentration Store the protein at a lower concentration. A general guideline is 1-5 mg/mL.[6]
Suboptimal Buffer Conditions Screen different buffer pH values and ionic strengths. Additives like arginine and glutamate (B1630785) can sometimes reduce aggregation.
Repeated Freeze-Thaw Cycles Aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles, which can cause denaturation and aggregation.[6]
Improper Freezing/Thawing Flash-freeze protein solutions in liquid nitrogen and thaw them quickly in a lukewarm water bath to minimize the time spent at temperatures where aggregation is more likely.[7]
Presence of Unfolded or Partially Folded Intermediates Add stabilizers such as glycerol (B35011) (10-50%), sucrose, or trehalose (B1683222) to the storage buffer to promote the native protein conformation.[6][7]
Small Molecule Instability in Solution

Problem: Your small molecule drug candidate shows a decrease in potency or an increase in degradation products over time when stored in a solution.

Possible Causes & Solutions:

CauseSolution
Hydrolysis Adjust the pH of the solution to a range where the molecule is most stable. Store in a lyophilized form if possible.
Oxidation Purge the storage vial with an inert gas like nitrogen or argon before sealing. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[15]
Photodegradation Store the solution in amber vials or protect it from light.[16] Conduct photostability studies as per ICH Q1B guidelines.[17]
Interaction with Excipients Perform compatibility studies with all formulation excipients to identify any that may be promoting degradation.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Protein Stability Screening

Objective: To rapidly screen for optimal buffer conditions that enhance the thermal stability of a protein.

Methodology:

  • Prepare a master mix of the protein in a base buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

  • In a 96-well PCR plate, aliquot the protein master mix.

  • Add different buffer components, salts, and additives from stock solutions to each well to create a matrix of conditions.

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a temperature gradient from 25°C to 95°C, monitoring the fluorescence at each temperature increment.

  • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the inflection point of the sigmoidal fluorescence curve.[18][19] Higher Tm values indicate greater protein stability.

Protocol 2: Accelerated Stability Study for a Small Molecule in a Solid Dosage Form

Objective: To predict the long-term stability and shelf life of a new drug formulation.

Methodology:

  • Prepare at least three batches of the final drug product.[13][15]

  • Package the product in its proposed final packaging.

  • Place the samples in stability chambers set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[16][20][21]

  • Pull samples at predetermined time points, such as 0, 1, 3, and 6 months.[12]

  • Analyze the samples for critical quality attributes, including:

    • Appearance

    • Assay (potency)

    • Purity (degradation products)

    • Dissolution

    • Moisture content

  • The data is used to model the degradation kinetics and extrapolate the shelf life under the intended long-term storage conditions (e.g., 25°C/60% RH).[22]

Visualizations

Experimental_Workflow_for_Protein_Stability_Optimization start Start: Purified Protein screen Screening Phase: Identify Promising Conditions start->screen tsa Thermal Shift Assay (TSA) screen->tsa Primary Screen dsf Differential Scanning Fluorimetry (DSF) screen->dsf Alternative Screen optimization Optimization Phase: Refine Storage Buffer tsa->optimization dsf->optimization buffer_comp Vary Buffer Components (pH, Salt, Additives) optimization->buffer_comp freeze_thaw Freeze-Thaw Stress Test optimization->freeze_thaw validation Validation Phase: Confirm Long-Term Stability buffer_comp->validation freeze_thaw->validation real_time Real-Time Stability Study (-80°C, -20°C, 4°C) validation->real_time characterization Analytical Characterization (SEC, DLS, Activity Assay) validation->characterization end End: Optimized Storage Protocol real_time->end characterization->end

Caption: Workflow for optimizing protein storage conditions.

Degradation_Pathway_Troubleshooting product Stable Product degradation Degradation Observed product->degradation Environmental Stress hydrolysis Hydrolysis degradation->hydrolysis Is water a reactant? oxidation Oxidation degradation->oxidation Is oxygen involved? photolysis Photolysis degradation->photolysis Is light a factor? sol_hydro Solution: - Adjust pH - Lyophilize hydrolysis->sol_hydro Mitigation Strategy sol_oxi Solution: - Inert Atmosphere - Add Antioxidants oxidation->sol_oxi Mitigation Strategy sol_photo Solution: - Use Amber Vials - Protect from Light photolysis->sol_photo Mitigation Strategy

References

Technical Support Center: Troubleshooting Analytical Assay Interference with Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting analytical assay interference caused by the excipient sodium lactobionate (B10762962). This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their analytical assays when sodium lactobionate is present in the sample matrix.

Frequently Asked Questions (FAQs)

Q1: What is sodium lactobionate and why might it interfere with my assay?

Sodium lactobionate is a salt of lactobionic acid, which is a disaccharide formed from gluconic acid and galactose.[1] It is commonly used as a stabilizer, antioxidant, and an excipient in pharmaceutical formulations.[1] The primary mechanism of interference in many analytical assays is its ability to act as a chelating agent.[2] The multiple hydroxyl groups in its structure allow it to bind to metal ions, particularly divalent cations such as zinc (Zn²⁺), magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe²⁺).[2][3] This chelation can interfere with assays that rely on these metal ions as cofactors or for signal generation.

Q2: Which types of assays are most likely to be affected by sodium lactobionate interference?

Assays that are particularly susceptible to interference from chelating agents like sodium lactobionate include:

  • Enzymatic Assays: Many enzymes, known as metalloenzymes, require divalent cations like Zn²⁺ or Mg²⁺ for their catalytic activity.[4] Sodium lactobionate can sequester these essential cofactors, leading to a decrease in or complete inhibition of enzyme activity. A prime example is Alkaline Phosphatase (ALP), which is a zinc-containing metalloenzyme.[4]

  • Colorimetric Assays: Some colorimetric assays for the detection of specific analytes depend on a reaction with a metal ion to produce a colored product. Sodium lactobionate can interfere by chelating the metal ion, preventing the color-forming reaction and leading to falsely low results.[5]

  • Immunoassays (e.g., ELISA): While direct chemical interference is less common, high concentrations of excipients like sodium lactobionate can cause non-specific matrix effects.[6][7] These effects can alter the binding kinetics between antibodies and antigens, potentially leading to either falsely high or falsely low signals.[6][8]

  • Protein Quantification Assays: Assays like the Bicinchoninic Acid (BCA) assay are sensitive to chelating agents, which can interfere with the copper chelation step of the assay, leading to inaccurate protein concentration measurements.[9]

Troubleshooting Guides by Assay Type

Enzymatic Assays (e.g., Alkaline Phosphatase - ALP)

Problem: My enzyme activity is significantly lower than expected in samples containing sodium lactobionate.

Potential Cause: Sodium lactobionate is likely chelating the metal ion cofactors (e.g., Zn²⁺, Mg²⁺) that are essential for the enzyme's catalytic activity.[3][4][10]

Troubleshooting Steps:
  • Confirm Interference: Run a control experiment with the enzyme and its substrate in the assay buffer both with and without sodium lactobionate at the concentration present in your samples. A significant decrease in activity in the presence of sodium lactobionate confirms interference.

  • Divalent Cation Supplementation: Attempt to rescue enzyme activity by adding an excess of the required divalent cations to the reaction mixture. This can overcome the chelating effect of sodium lactobionate. (See Experimental Protocol 1).

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can lower the concentration of sodium lactobionate to a non-interfering level.[4]

  • Sample Pre-treatment: For samples with high concentrations of sodium lactobionate, consider removing it prior to the assay using methods like dialysis, desalting columns, or protein precipitation.[4]

Colorimetric Assays

Problem: The color development in my assay is weaker than expected in the presence of sodium lactobionate.

Potential Cause: If the colorimetric reaction depends on the availability of free metal ions, sodium lactobionate may be chelating these ions and preventing the reaction from proceeding efficiently.[5]

Troubleshooting Steps:
  • Analyze a Placebo: Prepare a "placebo" sample containing all formulation components, including sodium lactobionate, but without the analyte of interest. This will help determine if the excipients themselves are quenching the colorimetric signal.[3]

  • Increase Metal Ion Concentration: If the assay chemistry allows, try increasing the concentration of the metal ion reagent to saturate the chelating capacity of the sodium lactobionate.

  • Alternative Assay Method: If interference persists, consider switching to an assay methodology that does not rely on metal ions for signal generation, such as a fluorescent or chemiluminescent assay.[11]

Immunoassays (ELISA)

Problem: My ELISA results are showing high variability, poor recovery, or non-linear dilution curves with samples containing sodium lactobionate.

Potential Cause: High concentrations of excipients can cause matrix effects, which can non-specifically interfere with antigen-antibody binding.[6][7][8]

Troubleshooting Steps:
  • Dilution Linearity Assessment: Perform serial dilutions of your sample and assess if the measured analyte concentration is consistent across the dilution series. A lack of linearity suggests a matrix effect.[6]

  • Spike and Recovery: Spike a known amount of your analyte into a sample containing sodium lactobionate and a control sample without it. A low recovery in the sodium lactobionate sample indicates interference.[7]

  • Optimize Assay Buffer: The addition of blocking agents to your assay buffer may help to mitigate non-specific interactions caused by the excipient.[8]

  • Sample Clean-up: If matrix effects are severe, consider a sample pre-treatment step like solid-phase extraction (SPE) to remove the sodium lactobionate.

Data Presentation

The following table summarizes the expected impact of sodium lactobionate on various assays and the potential outcomes of troubleshooting steps. This data is based on the known chelating properties of similar compounds like EDTA on metalloenzymes.[3][10]

Assay TypeParameter MeasuredExpected Interference from Sodium LactobionateTroubleshooting ActionExpected Outcome
Enzymatic Assay (ALP) Enzyme ActivityDecreaseSupplement with Zn²⁺/Mg²⁺Activity Restored
Colorimetric (Metal-based) Analyte ConcentrationDecreaseIncrease Metal ReagentSignal Restored
Immunoassay (ELISA) Analyte ConcentrationVariable (Increase or Decrease)Sample DilutionLinear Dilution Profile
BCA Protein Assay Protein ConcentrationInaccurate ReadingUse Bradford AssayMore Accurate Reading

Experimental Protocols

Protocol 1: Divalent Cation Supplementation to Rescue Metalloenzyme Activity

Objective: To determine if the addition of excess divalent cations can restore the activity of an enzyme inhibited by sodium lactobionate.

Materials:

  • Enzyme of interest (e.g., Alkaline Phosphatase)

  • Enzyme substrate

  • Assay buffer

  • Sodium lactobionate solution

  • Stock solutions of divalent cations (e.g., 1 M ZnCl₂, 1 M MgCl₂)

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare a master mix containing the assay buffer and enzyme substrate.

  • Set up the following conditions in a microplate (in triplicate):

    • Control: Master mix + Enzyme

    • Inhibition Control: Master mix + Enzyme + Sodium Lactobionate (at the concentration present in your sample)

    • Rescue Condition 1: Master mix + Enzyme + Sodium Lactobionate + ZnCl₂ (e.g., final concentration of 1 mM)

    • Rescue Condition 2: Master mix + Enzyme + Sodium Lactobionate + MgCl₂ (e.g., final concentration of 1 mM)

    • Cation Controls: Master mix + Enzyme + ZnCl₂ (or MgCl₂) alone to test for any direct effect of the added cations.

  • Initiate the reaction by adding the enzyme to all wells.

  • Incubate at the optimal temperature and for the appropriate time for your assay.

  • Measure the signal (e.g., absorbance) at the appropriate wavelength.

  • Analyze the data: Compare the enzyme activity in the "Rescue Conditions" to the "Control" and "Inhibition Control". A significant increase in activity in the presence of added cations indicates that the inhibition by sodium lactobionate was due to chelation.

Visualizations

InterferenceMechanism cluster_assay Metalloenzyme Assay cluster_interference Interference Pathway Enzyme Enzyme (e.g., ALP) ActiveEnzyme Active Enzyme Enzyme->ActiveEnzyme + Cofactor InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme - Cofactor Cofactor Divalent Cation (e.g., Zn²⁺) Cofactor->ActiveEnzyme ChelatedComplex Chelated Complex (Inactive) Cofactor->ChelatedComplex Product Product (Signal) ActiveEnzyme->Product + Substrate Substrate Substrate Substrate->Product NaLac Sodium Lactobionate NaLac->ChelatedComplex Chelates

Caption: Mechanism of interference by sodium lactobionate in metalloenzyme assays.

TroubleshootingWorkflow Start Unexpected Assay Results with Sodium Lactobionate CheckEnzyme Is the assay a metalloenzyme-based assay? Start->CheckEnzyme CheckColor Is it a metal-dependent colorimetric assay? CheckEnzyme->CheckColor No CationRescue Perform Cation Supplementation Protocol CheckEnzyme->CationRescue Yes CheckImmuno Is it an immunoassay (ELISA)? CheckColor->CheckImmuno No DiluteSample Dilute Sample CheckColor->DiluteSample Yes SpikeRecovery Perform Spike and Recovery Experiment CheckImmuno->SpikeRecovery Yes AlternativeAssay Consider Alternative Assay Method CheckImmuno->AlternativeAssay No Resolved Issue Resolved CationRescue->Resolved DiluteSample->Resolved SpikeRecovery->Resolved AlternativeAssay->Resolved

Caption: Troubleshooting workflow for sodium lactobionate interference.

References

Technical Support Center: Improving the Efficiency of Sodium Lactobionate-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of developing sodium lactobionate-based drug delivery systems.

Section 1: Troubleshooting Guides

This section is designed to provide solutions to specific problems that may arise during the formulation, characterization, and evaluation of sodium lactobionate (B10762962) drug delivery systems.

Low Drug Loading Efficiency

Question: We are experiencing low drug loading efficiency in our sodium lactobionate-based nanoparticles. What are the potential causes and how can we improve it?

Answer:

Low drug loading efficiency is a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:

  • Drug Properties:

    • Poor solubility of the drug in the polymer matrix: If the drug has low affinity for the nanoparticle core, it will not be efficiently encapsulated.

    • Drug leakage during formulation: The drug may leak out of the nanoparticles during the preparation process, especially during solvent evaporation or purification steps.

  • Formulation Parameters:

    • Inadequate drug-to-polymer ratio: An excess of drug relative to the polymer can lead to drug precipitation instead of encapsulation.[1]

    • Suboptimal solvent selection: The choice of organic solvent can significantly impact drug and polymer solubility, thereby affecting encapsulation.

    • Inefficient mixing or homogenization: Poor mixing can lead to non-uniform nanoparticle formation and drug distribution.

Troubleshooting Workflow for Low Drug Loading:

start Low Drug Loading Efficiency Observed drug_props Step 1: Evaluate Drug Properties start->drug_props formulation_params Step 2: Optimize Formulation Parameters drug_props->formulation_params Drug properties understood sub_drug1 Assess drug-polymer compatibility (e.g., solubility studies) drug_props->sub_drug1 sub_drug2 Consider drug modification (e.g., salt formation) to improve solubility drug_props->sub_drug2 process_params Step 3: Refine Process Parameters formulation_params->process_params Formulation optimized sub_form1 Vary drug-to-polymer ratio systematically formulation_params->sub_form1 sub_form2 Screen different organic solvents or solvent mixtures formulation_params->sub_form2 quant_method Step 4: Verify Quantification Method process_params->quant_method Process refined sub_proc1 Optimize stirring speed, sonication time, or homogenization pressure process_params->sub_proc1 success Improved Drug Loading Achieved quant_method->success Quantification accurate sub_quant1 Validate HPLC/UV-Vis method for accuracy and precision quant_method->sub_quant1 aggregation Nanoparticle Aggregation cause1 Insufficient Electrostatic Repulsion (Low Zeta Potential) aggregation->cause1 cause2 Lack of Steric Hindrance aggregation->cause2 cause3 Inappropriate Storage Conditions aggregation->cause3 solution1 Increase Surface Charge (Optimize pH, Charged Polymers) cause1->solution1 solution2 Introduce Steric Stabilizers (e.g., PEGylation) cause2->solution2 solution3 Optimize Storage (Temperature, Cryoprotectants) cause3->solution3 stable Stable Nanoparticle Dispersion solution1->stable solution2->stable solution3->stable start Inefficient Hepatocyte Uptake ligand_issues Step 1: Verify Ligand Presentation start->ligand_issues np_props Step 2: Assess Nanoparticle Properties ligand_issues->np_props Ligand confirmed sub_ligand1 Quantify surface lactobionate (e.g., XPS, colorimetric assays) ligand_issues->sub_ligand1 sub_ligand2 Optimize PEG linker length to improve ligand accessibility ligand_issues->sub_ligand2 exp_cond Step 3: Evaluate Experimental Setup np_props->exp_cond Properties optimized sub_np1 Optimize formulation to achieve desired particle size and zeta potential np_props->sub_np1 success Enhanced Hepatocyte Targeting exp_cond->success Setup validated sub_exp1 Confirm ASGPR expression on target cells (e.g., Western blot, flow cytometry) exp_cond->sub_exp1 sub_exp2 Conduct competitive binding assays with free lactobionate exp_cond->sub_exp2 start Start organic_phase Prepare Organic Phase (PLGA + Drug in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA + Sodium Lactobionate in Water) start->aqueous_phase emulsification Emulsification (Add Organic to Aqueous Phase + Sonication) organic_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation centrifugation Centrifugation and Washing (3 times) evaporation->centrifugation storage Resuspend or Lyophilize for Storage centrifugation->storage end End storage->end setup In Vitro Drug Release Setup beaker Beaker with Release Medium (PBS, 37°C) dialysis_bag Dialysis Bag with Nanoparticle Suspension sampling Aliquot withdrawal for HPLC/UV-Vis analysis beaker->sampling Sampling at time intervals stir_bar Magnetic Stir Bar (Gentle Stirring) stir_plate Magnetic Stirrer with Heating Plate

References

Technical Support Center: Degradation Product Analysis of Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium lactobionate (B10762962). It focuses on the analysis of degradation products, offering detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sodium lactobionate?

A1: Sodium lactobionate is relatively stable under acidic, alkaline, thermal (60-80°C), and UV light stress conditions.[1][2] The most significant degradation pathway is through oxidation, particularly in the presence of hydrogen peroxide.[1][2] This oxidative degradation primarily results in decarboxylation.[1][2]

Q2: What is the main degradation product of sodium lactobionate under oxidative stress?

A2: Under oxidative stress, such as exposure to hydrogen peroxide, the primary degradation product of sodium lactobionate is a molecule with the molecular formula C11H20O10.[1][2] This product is formed through oxidative decarboxylation.[1][2]

Q3: What analytical techniques are most suitable for analyzing sodium lactobionate and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), are the recommended techniques.[1][2] HPLC is used for separation and quantification, while HRMS is employed for the identification and structural elucidation of the degradation products.[1][2]

Q4: Does the degradation of sodium lactobionate follow a specific kinetic model?

A4: Yes, under oxidative stress, the degradation of lactobionate salts, including sodium lactobionate, has been shown to follow a zero-order reaction model.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of sodium lactobionate degradation.

Issue 1: Poor peak shape or peak splitting in HPLC analysis.

  • Possible Cause 1: Anomeric Separation.

    • Explanation: Sugars and sugar acids like lactobionic acid can exist in different anomeric forms (α and β), which can separate under certain chromatographic conditions, leading to split or broad peaks.

    • Solution: To prevent the separation of anomers, it is recommended to use a mobile phase with a controlled pH and to maintain a consistent column temperature. For instance, using a slightly acidic mobile phase (pH 3.0-3.2) and an elevated column temperature (e.g., 75°C) can help to promote a single anomeric form.[3] Dissolving the sample in a slightly alkaline solution, such as equimolar calcium hydroxide, before injection can also help to obtain a single chromatographic peak.[3]

  • Possible Cause 2: Inappropriate Column Chemistry.

    • Explanation: The high polarity of sodium lactobionate and its degradation products can lead to poor retention and peak shape on traditional reversed-phase (e.g., C18) columns.

    • Solution: Consider using alternative column chemistries such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography. HILIC columns are specifically designed for the retention of polar compounds.[4] Ion-exchange chromatography, particularly with a strong cation exchange resin in the hydrogen form, has been shown to be effective for separating lactobionic acid and related compounds.[3][5]

Issue 2: Inconsistent retention times in HPLC.

  • Possible Cause 1: Mobile Phase Instability.

    • Explanation: Changes in the mobile phase composition or pH can significantly affect the retention times of polar analytes.

    • Solution: Ensure the mobile phase is freshly prepared, well-mixed, and degassed. Use a buffered mobile phase to maintain a stable pH. For example, a mobile phase of 0.450 mM sulfuric acid has been successfully used.[3]

  • Possible Cause 2: Column Temperature Fluctuations.

    • Explanation: Even minor changes in column temperature can lead to shifts in retention times, especially for sensitive separations.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

Issue 3: Low sensitivity or no signal in Mass Spectrometry (MS) analysis.

  • Possible Cause 1: Inefficient Ionization.

    • Explanation: Sodium lactobionate and its degradation products may not ionize efficiently in the chosen ESI mode (positive or negative).

    • Solution: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. Analyze samples in both positive and negative ion modes to determine which provides a better signal. For sodium lactobionate, the protonated molecule [M+H]+ can be observed in positive mode.[1]

  • Possible Cause 2: Ion Suppression.

    • Explanation: High concentrations of salts or other matrix components in the sample can suppress the ionization of the analytes of interest.

    • Solution: Ensure proper sample preparation to remove interfering substances. If using a buffered mobile phase for HPLC, ensure it is volatile and MS-compatible (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of phosphate (B84403) buffers).

Quantitative Data Summary

Table 1: Stability of Sodium Lactobionate under Forced Degradation Conditions

Stress ConditionTemperatureDurationObservationReference
Acidic Hydrolysis60°C, 80°CNot specifiedStable[1][2]
Alkaline Hydrolysis60°C, 80°CNot specifiedStable[1][2]
Thermal60°C, 80°CNot specifiedStable[1][2]
UV Light ExposureNot specifiedNot specifiedStable[1][2]
Oxidation (H₂O₂)Not specifiedNot specifiedDegradation observed[1][2]

Table 2: Main Oxidative Degradation Product of Sodium Lactobionate

Parent CompoundDegradation Product Molecular FormulaProposed MechanismAnalytical TechniqueReference
Sodium Lactobionate (C₁₂H₂₁NaO₁₂)C₁₁H₂₀O₁₀Oxidative DecarboxylationHRMS-ESI-QTOF[1][2]

Experimental Protocols

1. Forced Degradation Study (Oxidative Stress)

  • Objective: To induce the degradation of sodium lactobionate using an oxidizing agent.

  • Materials:

    • Sodium lactobionate solution (e.g., 10 mg/mL in water)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%)

    • Volumetric flasks

    • Water bath or incubator

  • Procedure:

    • Prepare a stock solution of sodium lactobionate in purified water.

    • In a volumetric flask, mix a known volume of the sodium lactobionate stock solution with a specified volume of hydrogen peroxide solution.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a defined period.

    • At various time points, withdraw aliquots of the solution.

    • Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).

    • Analyze the samples by HPLC and/or HRMS.

2. HPLC Method for the Analysis of Sodium Lactobionate and its Degradation Products

  • Objective: To separate and quantify sodium lactobionate and its degradation products.

  • Instrumentation: HPLC system with a Refractive Index (RI) or UV-Vis detector.

  • Method 1: Ion-Exchange Chromatography [3]

    • Column: Strong cation exchange resin (hydrogen form), e.g., based on a copolymer of styrene (B11656) divinylbenzene (B73037) (PS-DVB).

    • Mobile Phase: 0.450 mM Sulfuric Acid (pH 3.0-3.2).

    • Flow Rate: 0.6 mL/min (example, adjust as needed).

    • Column Temperature: 75°C.

    • Detector: Refractive Index (RI).

  • Method 2: Reversed-Phase Chromatography [6]

    • Column: Newcrom BH, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 80:20 (v/v) Acetonitrile/Water with 0.1% Perchloric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 190 nm.

3. HRMS-ESI-QTOF Method for Identification of Degradation Products

  • Objective: To identify the molecular formula and structure of degradation products.

  • Instrumentation: Liquid chromatography system coupled to an ESI-QTOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

  • Scan Mode: Full scan for initial screening and targeted MS/MS for fragmentation analysis.

  • Collision Energy: Varied to obtain optimal fragmentation patterns for structural elucidation.

  • Data Analysis: Use software to determine accurate mass and predict elemental composition. Compare fragmentation patterns of the parent compound and degradation products to propose structures.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis sodium_lactobionate Sodium Lactobionate Solution stress_condition Incubation (Controlled Temp & Time) sodium_lactobionate->stress_condition h2o2 Hydrogen Peroxide h2o2->stress_condition degraded_sample Degraded Sample stress_condition->degraded_sample Generates hplc HPLC (Separation & Quantification) results Data Interpretation: - Degradation Profile - Product Identification - Kinetic Analysis hplc->results hrms HRMS-ESI-QTOF (Identification) hrms->results degraded_sample->hplc Inject degraded_sample->hrms Inject Degradation_Pathway parent Sodium Lactobionate (C₁₂H₂₁NaO₁₂) degradation_product Main Degradation Product (C₁₁H₂₀O₁₀) parent->degradation_product mechanism Oxidative Decarboxylation oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->parent oxidative_stress->degradation_product

References

Technical Support Center: Troubleshooting Cell Viability Issues with Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using sodium lactobionate (B10762962).

FAQs and Troubleshooting Guides

This section addresses specific problems that may arise during your experiments in a question-and-answer format.

1. Assay Interference and Unexpected Results

Question: My cell viability results are inconsistent or show an unexpected increase in viability when using sodium lactobionate. What could be the cause?

Answer: This is a common issue when introducing a new compound into a cell-based assay. Several factors could be at play:

  • Direct Interference with Assay Reagents: Sodium lactobionate, being a sugar acid, might directly interact with the tetrazolium salts (like MTT, XTT, MTS) or resazurin (B115843) used in colorimetric and fluorometric viability assays. This can lead to non-cellular reduction of the dye, resulting in a false positive signal (apparent increase in viability).

  • Alteration of Culture Medium pH: High concentrations of sodium lactobionate could slightly alter the pH of the culture medium. The reduction of tetrazolium salts can be pH-dependent, potentially leading to variability in results.

  • Compound Absorbance: Although unlikely to have a strong color, it is good practice to check if the sodium lactobionate solution itself absorbs light at the same wavelength used to measure the formazan (B1609692) product in your assay (typically 570 nm for MTT).

Troubleshooting Steps:

  • Run a Compound-Only Control: This is the most critical step. Prepare wells with your culture medium and the same concentrations of sodium lactobionate you are using in your experiment, but without cells. Add the viability assay reagent (e.g., MTT, XTT) and incubate for the same duration as your experimental plates. If you observe a color change, it indicates direct chemical reduction of the reagent by sodium lactobionate.

  • Measure Background Absorbance: In a separate plate, measure the absorbance of sodium lactobionate in your culture medium at the wavelength used for your viability assay. This will tell you if the compound itself contributes to the absorbance reading.

  • Consider Alternative Assays: If direct interference is confirmed, switch to a non-enzymatic reduction-based assay. Options include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a direct indicator of metabolic activity.

    • LDH release assays: These measure lactate (B86563) dehydrogenase released from damaged cells, quantifying cytotoxicity.

    • Trypan Blue or other membrane integrity dyes: These dyes are excluded by live cells but stain dead cells.

2. Determining Optimal Concentration and Cytotoxicity

Question: I am unsure what concentration of sodium lactobionate to use. How can I determine the optimal non-toxic concentration for my cell line?

Answer: The optimal concentration of sodium lactobionate is highly dependent on the cell type and the intended application (e.g., as an excipient, a cryoprotectant, or a bioactive agent). It is crucial to perform a dose-response experiment to determine the cytotoxic profile for your specific cell line.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to determine the concentration-dependent effect of sodium lactobionate on cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Sodium Lactobionate (sterile, cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of sodium lactobionate in complete culture medium. Perform serial dilutions to create a range of concentrations to test (e.g., 0.1, 1, 10, 50, 100, 200 mM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium lactobionate. Include untreated control wells (medium only) and vehicle control wells if a solvent other than the medium is used for the stock solution.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the sodium lactobionate concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Example Dose-Response Data for Sodium Butyrate (B1204436) on Different Cell Lines (for illustrative purposes)

Cell LineCompoundIncubation Time (h)IC50 (mM)
HT29 (Colon Cancer)Sodium Butyrate721.6
MDA-MB-231 (Breast Cancer)Sodium Butyrate722.56
MCF-7 (Breast Cancer)Sodium Butyrate721.26

Note: This data is for Sodium Butyrate and serves as an example of how to present dose-response data. The IC50 for Sodium Lactobionate may differ significantly.[1][2][3]

3. Understanding the Mechanism of Action

Question: I am observing a decrease in cell viability with sodium lactobionate treatment. What are the potential underlying signaling pathways?

Answer: While direct studies on the signaling pathways affected by sodium lactobionate are limited, we can draw potential insights from related molecules like sodium butyrate and lactic acid. These compounds are known to influence cell proliferation, cell cycle, and apoptosis.

Potential Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Some short-chain fatty acids, like sodium butyrate, have been shown to inhibit this pathway, which can lead to decreased cell proliferation and induction of apoptosis.[4][5][6][7][8]

  • Apoptosis Induction: Sodium lactobionate, or its components, may induce programmed cell death (apoptosis). This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include the activation of caspases (especially caspase-3) and changes in the expression of Bcl-2 family proteins. Studies on lactic acid have shown it can induce apoptosis through both caspase-dependent and -independent pathways.

Workflow for Investigating Signaling Pathways

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion observe_viability Decreased Cell Viability (e.g., MTT Assay) hypo1 Inhibition of Pro-Survival Signaling? observe_viability->hypo1 hypo2 Induction of Apoptosis? observe_viability->hypo2 wb_pi3k Western Blot for PI3K/Akt/mTOR pathway proteins (p-Akt, p-mTOR) hypo1->wb_pi3k caspase_assay Caspase-3/7 Activity Assay hypo2->caspase_assay annexin_v Annexin V/PI Staining (Flow Cytometry) hypo2->annexin_v cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) hypo2->cell_cycle conclusion Elucidation of Sodium Lactobionate's Mechanism of Action wb_pi3k->conclusion caspase_assay->conclusion annexin_v->conclusion cell_cycle->conclusion

Caption: A logical workflow for investigating the mechanism of action of sodium lactobionate on cell viability.

4. Use as a Cryoprotectant

Question: I am using sodium lactobionate as a cryoprotectant. How can I assess its effectiveness and troubleshoot poor post-thaw viability?

Answer: Sodium lactobionate is used in some cryopreservation solutions to prevent cell swelling. However, its effectiveness can vary depending on the cell type and the complete formulation of the cryopreservation medium.

Key Considerations:

  • Immediate vs. Post-Thaw Recovery: Assessing cell viability immediately after thawing can be misleading. Cryopreservation can induce delayed-onset cell death (apoptosis). It is crucial to culture the cells for a period (e.g., 24-48 hours) post-thaw to get a more accurate picture of their recovery and viability.[9][10][11][12]

  • Combined Cryoprotectants: Sodium lactobionate is often used in combination with other cryoprotectants like DMSO. The concentration of each component needs to be optimized.

Experimental Protocol: Assessing Post-Thaw Viability

Materials:

  • Cryopreserved cells (with and without sodium lactobionate in the cryopreservation medium)

  • Complete culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Thawing: Rapidly thaw the cryopreserved cells in a 37°C water bath.

  • Dilution and Centrifugation: Slowly dilute the cell suspension with pre-warmed complete culture medium to reduce osmotic shock. Centrifuge the cells to pellet them and remove the cryopreservation medium.

  • Resuspension and Seeding: Resuspend the cell pellet in fresh, pre-warmed complete culture medium and seed them into culture flasks or plates.

  • Viability Assessment (Time-Course):

    • 0 hours (Immediate): Take an aliquot of the cell suspension immediately after resuspension. Mix with an equal volume of Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • 24 and 48 hours: After 24 and 48 hours of incubation, detach the cells (if adherent) and perform the Trypan Blue exclusion assay as described above.

  • Data Analysis: Calculate the percentage of viable cells at each time point.

Table 2: Example of Post-Thaw Viability Data

Cryopreservation Medium% Viability (0h post-thaw)% Viability (24h post-thaw)% Viability (48h post-thaw)
10% DMSO92%75%70%
10% DMSO + 50mM Sodium Lactobionate95%85%82%
5% DMSO + 50mM Sodium Lactobionate90%80%78%

Note: This is hypothetical data to illustrate the importance of time-course analysis.

Troubleshooting Poor Post-Thaw Viability:

  • Optimize Cooling Rate: The optimal cooling rate is critical for cell survival. A rate of -1°C/minute is a common starting point.

  • Optimize Thawing Protocol: Rapid thawing is generally recommended.

  • Vary Sodium Lactobionate Concentration: Perform a dose-response experiment to find the optimal concentration of sodium lactobionate in your cryopreservation medium.

  • Assess Apoptosis: Use Annexin V/PI staining to determine if apoptosis is the primary mode of cell death post-thaw.

Signaling Pathway in Apoptosis

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Ligand binding Casp8 Caspase-8 ProCasp8->Casp8 Mitochondrion Mitochondrion Casp8->Mitochondrion via Bid cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Stress signals Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The main signaling pathways leading to apoptosis.

References

Technical Support Center: Optimization of Reaction Parameters for Sodium Lactobionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium lactobionate (B10762962).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental synthesis of sodium lactobionate via catalytic oxidation of lactose (B1674315).

Problem Potential Cause(s) Suggested Solution(s)
Low Lactose Conversion 1. Catalyst Deactivation or Poisoning: The catalyst may have lost activity due to poisoning or over-oxidation.[1][2] 2. Inappropriate Reaction Temperature: The temperature may be too low for the catalyst to be effective.[2][3] 3. Incorrect pH: The reaction pH is outside the optimal range for the chosen catalyst.[2][3] 4. Insufficient Oxygen Supply: Inadequate oxygen can limit the rate of the oxidation reaction.[2][4]1. Regenerate or replace the catalyst. Ensure the reaction environment is free from substances that could poison the catalyst. For some catalysts, controlling the oxygen concentration can prevent deactivation by over-oxidation.[1][2] 2. Optimize the reaction temperature. For many noble metal catalysts, a temperature range of 50-85°C is effective.[2][5] 3. Adjust and maintain the pH within the optimal range, which is typically between 8.0 and 10.0 for many catalytic systems.[3][5] 4. Increase the flow rate of air or molecular oxygen into the reaction mixture.[2][5]
Low Selectivity (High By-product Formation) 1. Formation of Lactulose (B1674317): Isomerization of lactose to lactulose can occur, especially at higher pH values.[4] 2. Formation of 2-Ketolactobionic Acid: This by-product can form, particularly with certain catalysts like Pd and Pd-Bi/C at neutral pH.[4]1. Carefully control the pH to remain within the optimal range for lactobionic acid formation, generally not exceeding pH 9.0.[4] 2. Consider using catalysts with higher selectivity, such as those based on gold (Au), which have demonstrated nearly 100% selectivity towards lactobionic acid under optimal conditions.[3][4]
Poor Reproducibility 1. Inconsistent Catalyst Preparation: Variations in catalyst synthesis or pre-treatment can lead to differing performance.[2] 2. Fluctuations in Reaction Parameters: Inconsistent control over temperature, pH, stirring speed, or oxygen flow rate can affect the outcome.[2]1. Standardize the procedures for catalyst preparation and activation to ensure consistency between batches.[2] 2. Implement precise and automated control systems where possible to maintain stable reaction parameters throughout the experiment.[2]
Difficulty in Product Isolation 1. Syrup Formation During Crystallization: Lactobionic acid is hygroscopic and the presence of impurities can inhibit crystallization from the sodium lactobionate solution.[6] 2. Low Recovery from Ion-Exchange: Issues with binding or elution can lead to poor recovery when converting sodium lactobionate to lactobionic acid.[6]1. To induce crystallization, try slowly evaporating the solvent, seeding the solution with a pure crystal, or using an anti-solvent precipitation method with cold ethanol (B145695).[6][7] 2. Ensure the ion-exchange resin is properly prepared and regenerated. Optimize the flow rate and the concentration of the eluent.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of sodium lactobionate?

A1: The most critical parameters are pH, temperature, catalyst type and concentration, and oxygen supply.[3][4] The pH should be maintained in a slightly alkaline range (typically 8-10) to facilitate the reaction and neutralize the produced lactobionic acid.[5] The temperature influences the reaction rate and should be optimized for the specific catalyst used, generally between 50-85°C.[5] The choice of catalyst, particularly gold-based catalysts, is crucial for achieving high conversion and selectivity.[3][4] A sufficient and controlled supply of an oxidizing agent like molecular oxygen is also essential.[5]

Q2: Which type of catalyst is most effective for sodium lactobionate synthesis?

A2: Supported gold (Au) catalysts have shown excellent performance, often achieving high lactose conversion (up to 100%) and nearly 100% selectivity towards lactobionic acid under optimized conditions.[3][4] Catalysts such as Au/Al₂O₃, Au/CeO₂, and Au/TiO₂ are highly effective.[4][9] While palladium (Pd) and platinum (Pt) based catalysts can also be used, they may exhibit lower selectivity or stability issues.[1][4]

Q3: How does the initial lactose concentration affect the reaction?

A3: The initial lactose concentration can impact the reaction rate. Some studies have shown that for certain catalysts, such as Au/Al₂O₃, the lactose conversion decreases as the initial concentration is increased, suggesting strong adsorption of lactose onto the catalyst surface.[3] It is important to optimize the catalyst-to-lactose ratio for a given setup.[1]

Q4: Can sodium lactobionate be produced using biological methods?

A4: Yes, biological methods using either whole-cell microorganisms (like Pseudomonas taetrolens and Zymomonas mobilis) or isolated enzymes (like cellobiose (B7769950) dehydrogenase) are viable alternatives to chemical synthesis.[4][10] These methods are known for their high selectivity and milder reaction conditions, though they may require longer reaction times compared to heterogeneous catalytic oxidation.[4][11]

Data Presentation

Table 1: Optimal Reaction Parameters for Sodium Lactobionate Synthesis
ParameterOptimal Range/ValueCatalyst SystemReference(s)
pH 8.0 - 10.0Gold (Au) based catalysts[3][5]
Temperature 50 - 85 °CGold (Au) based catalysts[5]
Catalyst Support Al₂O₃, CeO₂, SiO₂, TiO₂Gold (Au), Platinum (Pt)[3][4]
Initial Lactose Concentration 0.03 - 0.18 MAu/Al₂O₃[3]
Reaction Time 2 - 11 hoursGold (Au) based catalysts[5]
Table 2: Performance of Different Catalysts in Lactose Oxidation
CatalystSupportTemperature (°C)pHLactose Conversion (%)Selectivity to Lactobionic Acid (%)Reference(s)
Au Al₂O₃659100~100[3][4]
Au SBA-15-CeO₂659100100[1][9]
Pd-Bi CarbonNot SpecifiedNot Specified96100 (at low O₂ conc.)[4]
Pt CarbonNot SpecifiedNot Specified50-70≤80[4]

Experimental Protocols

Representative Protocol for Heterogeneous Catalytic Oxidation of Lactose

This protocol provides a generalized methodology for the synthesis of sodium lactobionate. Researchers should optimize specific parameters for their catalyst and experimental setup.

1. Materials and Equipment:

  • Lactose solution (e.g., 0.1 M)

  • Supported metal catalyst (e.g., 2 wt.% Au/Al₂O₃)[3]

  • Alkaline solution for pH control (e.g., 1 N NaOH)[3][5]

  • Glass reaction vessel with temperature control and magnetic stirrer[3]

  • pH meter and controller

  • Air or oxygen supply with a mass flow controller

  • Filtration apparatus

2. Procedure:

  • Prepare the desired concentration of lactose solution in deionized water.

  • Add the lactose solution and the catalyst to the reaction vessel. A typical catalyst/lactose ratio is 0.2 by weight.[1]

  • Heat the mixture to the target temperature (e.g., 65°C) while stirring vigorously (e.g., 1000 rpm).[3]

  • Begin a continuous flow of air or oxygen into the reaction mixture (e.g., 40 mL/min).[1]

  • Adjust the pH of the solution to the desired setpoint (e.g., pH 9.0) by adding the NaOH solution. Use a pH controller to automatically maintain this pH throughout the reaction.[3]

  • The reaction progress can be monitored by taking periodic samples and analyzing them for lactose consumption and lactobionic acid formation using techniques like HPLC.

  • Once the reaction is complete (typically indicated by the cessation of NaOH consumption), cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The resulting filtrate is a solution of sodium lactobionate.[5]

  • The sodium lactobionate can be isolated by methods such as precipitation with ethanol or further purified.[7]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_lactose Prepare Lactose Solution prep_catalyst Add Catalyst to Reactor prep_lactose->prep_catalyst set_params Set Temperature & Stirring prep_catalyst->set_params add_o2 Introduce Air/O₂ set_params->add_o2 control_ph Maintain pH with NaOH Solution add_o2->control_ph monitor Monitor Reaction control_ph->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter product Sodium Lactobionate Solution filter->product

Caption: Experimental workflow for sodium lactobionate synthesis.

G start Low Lactose Conversion or Selectivity Issue check_catalyst Check Catalyst Activity start->check_catalyst check_ph Is pH in Optimal Range (8-10)? check_catalyst->check_ph [Active] sol_catalyst Regenerate or Replace Catalyst check_catalyst->sol_catalyst [Inactive] check_temp Is Temperature Optimal (50-85°C)? check_ph->check_temp [Yes] sol_ph Adjust and Control pH check_ph->sol_ph [No] check_o2 Is O₂ Supply Sufficient? check_temp->check_o2 [Yes] sol_temp Optimize Temperature check_temp->sol_temp [No] sol_o2 Increase O₂ Flow Rate check_o2->sol_o2 [No] end_node Re-run Experiment check_o2->end_node [Yes] sol_catalyst->end_node sol_ph->end_node sol_temp->end_node sol_o2->end_node reaction_pathway lactose Lactose p1 lactose->p1 intermediate Lactobiono-δ-lactone (Intermediate) p2 intermediate->p2 lactobionic_acid Lactobionic Acid sodium_lactobionate Sodium Lactobionate lactobionic_acid->sodium_lactobionate + NaOH (Neutralization) p1->intermediate + O₂ (Catalyst) p2->lactobionic_acid + H₂O (Hydrolysis)

References

Validation & Comparative

A Comparative Analysis of Sodium Lactobionate and Trehalose: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical formulation and research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of therapeutic products. Among the myriad of available options, sodium lactobionate (B10762962) and trehalose (B1683222) have garnered significant attention for their cryoprotective and stabilizing properties. This guide provides a comprehensive comparative analysis of these two compounds, presenting available experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This guide delves into a side-by-side comparison of sodium lactobionate and trehalose, focusing on four key performance indicators: cryoprotective efficacy, protein stabilization, moisture retention, and cytotoxicity. While extensive quantitative data is available for trehalose, allowing for a detailed performance overview, the data for sodium lactobionate is more qualitative and often derived from its use in complex solutions.

Trehalose stands out for its well-documented and potent cryoprotective and protein-stabilizing capabilities, supported by a wealth of experimental data. It is a non-reducing disaccharide that excels in forming a stable amorphous glass matrix, effectively protecting biological structures during freezing and dehydration.

Sodium lactobionate , the sodium salt of lactobionic acid, is widely used in organ preservation solutions and as a stabilizer in pharmaceutical formulations. Its benefits are often attributed to its ability to chelate metal ions and provide osmotic support. However, specific quantitative data on its performance as a standalone agent in cryopreservation of cell lines and protein stabilization is less readily available in the public domain.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for trehalose and the more descriptive information for sodium lactobionate.

Table 1: Cryoprotective Efficacy
ParameterSodium LactobionateTrehalose
Cell Viability (Post-Thaw) Component of organ preservation solutions (e.g., UW solution), contributing to overall organ viability.[1][2][3] Specific cell viability percentages as a standalone cryoprotectant are not well-documented in available literature. A study on canine liver preservation showed inferior animal survival with a sodium lactobionate sucrose (B13894) (SLS) solution compared to the standard UW solution after 24 hours.[1] However, for kidney preservation, the SLS solution performed similarly or slightly better than the UW solution after 72 hours of storage.[1]- Human Hematopoietic Stem Cells: 91% viability after freezing with 200 mM intracellular trehalose. - 3T3 Fibroblasts: >80% long-term post-thaw survival with 0.2 M intracellular trehalose. - Human Keratinocytes: 70% long-term post-thaw survival with 0.2 M intracellular trehalose. - Human Embryonic Kidney (HEK) Cells: 36.0 ± 7.4% viability with an optimized protocol using trehalose.
Mechanism of Action Provides osmotic support, prevents cell swelling, and chelates iron, which can mitigate reperfusion injury.[3]Forms a stable amorphous glass, replaces water molecules in the hydration shell of biomolecules, and vitrifies to prevent ice crystal formation.
Table 2: Protein Stabilization
ParameterSodium LactobionateTrehalose
Increase in Denaturation Temperature (Tm) Used as a stabilizer in injectable drug formulations, particularly for antibiotics. The mechanism is thought to involve preferential exclusion and electrostatic interactions. Specific quantitative data on the increase in Tm for model proteins is not readily available.- RNase A: Increase in Tm by as much as 18°C with 2 M trehalose. - Myoglobin: Denaturation temperature (Tden) increases with an increasing trehalose-to-protein ratio.
Mechanism of Action Functions as a stabilizing agent, enhancing durability and maintaining effectiveness.Preferential exclusion from the protein surface, strengthening the hydration shell. It also replaces water in hydrogen bonding during drying, maintaining the native protein structure.
Table 3: Moisture Retention
ParameterSodium LactobionateTrehalose
Water Activity (aw) Used as a humectant in cosmetics due to its ability to attract and retain moisture. Specific water activity data for its solutions are not extensively published in comparative contexts.- Saturated Solution (20°C): 0.97 - 0.98 - Saturated Solution (25°C): 0.95 - 0.97
Hygroscopicity Described as having hygroscopic behavior due to the presence of multiple hydroxyl groups.Exhibits a Type III isotherm, indicating it absorbs significant moisture at high relative humidity.
Table 4: Cytotoxicity
ParameterSodium LactobionateTrehalose
Effect on Cell Viability Generally considered non-toxic and is used in organ preservation solutions and pharmaceutical formulations. Specific IC50 values on various cell lines are not widely reported.- PC-12 Cells: No significant difference in cell viability at concentrations of 12.5, 25, and 50 mM. - HeLa Cells: No significant cytotoxicity observed in some studies. - Melanoma Cells (A375 and SK-Mel-28): Significantly inhibited short-term cell proliferation.
Safety Profile Has a good safety profile and is used in intravenous formulations.Considered a safe nutrient supplement and is used in food and pharmaceutical products.

Experimental Protocols

Cryopreservation of Mammalian Cells with Trehalose

Objective: To assess the cryoprotective efficacy of trehalose on a given mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., 3T3 fibroblasts)

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Trehalose solution (e.g., 0.4 M in culture medium)

  • Cryovials

  • Controlled-rate freezer or isopropanol-based freezing container (e.g., "Mr. Frosty")

  • -80°C freezer and liquid nitrogen storage tank

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Culture: Culture the mammalian cells to approximately 80-90% confluency.

  • Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspension: Resuspend the cell pellet in the trehalose cryopreservation solution at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Freezing: Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C/minute, or in a pre-chilled isopropanol-based freezing container and place it in a -80°C freezer overnight.

  • Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage.

  • Thawing: To assess viability, rapidly thaw a vial in a 37°C water bath.

  • Viability Assessment: Dilute the thawed cells with culture medium and perform a viable cell count using the trypan blue exclusion method with a hemocytometer or an automated cell counter.

Protein Thermal Shift Assay with Trehalose

Objective: To determine the effect of trehalose on the thermal stability of a model protein.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin - BSA)

  • SYPRO Orange dye

  • Phosphate-buffered saline (PBS)

  • Trehalose solutions of varying concentrations in PBS

  • Real-time PCR instrument capable of performing a thermal melt curve

Methodology:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the protein at a final concentration (e.g., 0.1 mg/mL), SYPRO Orange dye (e.g., 5X final concentration), and either PBS (control) or trehalose solution at various final concentrations.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The fluorescence intensity will increase as the protein unfolds and the hydrophobic core is exposed, allowing the dye to bind. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve. Calculate the change in Tm (ΔTm) for the trehalose-containing samples relative to the control.

Mandatory Visualizations

Protein_Stabilization_Mechanism cluster_native Native Protein State cluster_unfolded Unfolded Protein State cluster_stabilized Stabilized State with Trehalose Native_Protein Native Protein Unfolded_Protein Unfolded Protein Native_Protein->Unfolded_Protein Denaturation (e.g., Heat, Freezing) Stabilized_Protein Native Protein Water_Shell Hydration Shell Stabilized_Protein->Unfolded_Protein Denaturation Inhibited Trehalose Trehalose (Preferentially Excluded) Strengthened_Water_Shell Strengthened Hydration Shell Trehalose->Strengthened_Water_Shell Strengthens Strengthened_Water_Shell->Stabilized_Protein Stabilizes

Caption: Mechanism of protein stabilization by trehalose.

Cryopreservation_Workflow Start Cell Culture Harvesting Harvest Cells Start->Harvesting Resuspension Resuspend in Cryoprotectant (Trehalose or Sodium Lactobionate) Harvesting->Resuspension Freezing Controlled Rate Freezing (-1°C/min) Resuspension->Freezing Storage Long-term Storage (Liquid Nitrogen) Freezing->Storage Thawing Rapid Thawing (37°C) Storage->Thawing Viability_Assessment Assess Cell Viability Thawing->Viability_Assessment

Caption: General experimental workflow for cryopreservation.

Conclusion

Trehalose demonstrates a strong and well-documented performance as a cryoprotectant and protein stabilizer, with a significant body of quantitative data supporting its efficacy. Its mechanisms of action are relatively well understood, making it a reliable choice for a wide range of applications.

Sodium lactobionate is a valuable excipient, particularly in the context of complex organ preservation solutions where its osmotic and chelating properties are beneficial. However, there is a clear need for more publicly available, direct experimental data to quantify its performance as a standalone cryoprotectant for cell lines and as a protein stabilizer in comparison to well-established molecules like trehalose.

For researchers and formulators, the choice between these two excipients will depend on the specific application, the biological system , and the desired outcome. For applications requiring robust cryoprotection of isolated cells or stabilization of a purified protein, trehalose presents a well-supported option. Sodium lactobionate's strengths may be better leveraged in multi-component systems where its multifaceted properties can contribute to overall stability. Further head-to-head comparative studies would be invaluable to the scientific community for a more definitive performance assessment.

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sodium lactobionate (B10762962), alongside alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting and validating the most suitable analytical method for their specific needs.

Introduction to Sodium Lactobionate Analysis

Sodium lactobionate, the sodium salt of lactobionic acid, is a versatile excipient in the pharmaceutical industry, valued for its chelating and stabilizing properties. Accurate and reliable quantification of sodium lactobionate is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity and specificity. However, various other methods can also be employed, each with its own set of advantages and limitations. This guide will delve into the validation parameters of a typical HPLC method and compare it with other analytical approaches.

High-Performance Liquid Chromatography (HPLC) Method Validation

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[1][2] The validation of an HPLC method for sodium lactobionate typically involves the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1]

A. Representative HPLC Method

A common approach for the analysis of sodium lactobionate and its acid form, lactobionic acid, is Reversed-Phase HPLC (RP-HPLC). The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is often performed using a Refractive Index Detector (RID) or a UV detector at a low wavelength (around 210 nm), as lactobionic acid lacks a strong chromophore.[3]

Experimental Protocol: RP-HPLC with UV Detection

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of a buffer (e.g., 0.01 M sulfuric acid or phosphate (B84403) buffer) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Detection: UV detector at 210 nm[3]

  • Standard Preparation: A stock solution of sodium lactobionate reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing sodium lactobionate is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

B. HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method for sodium lactobionate, based on ICH guidelines.[1][2]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for sodium lactobionate should be well-resolved from other peaks (e.g., impurities, degradation products, or other excipients).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[3]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within a predefined range (e.g., 98-102%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day precision): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in the results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.[1]
System Suitability Ensures that the chromatographic system is suitable for the intended analysis.Parameters such as theoretical plates, tailing factor, and RSD of replicate injections should meet predefined criteria.[3]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Validation Parameters cluster_evaluation Data Analysis & Reporting protocol Define Validation Protocol & Acceptance Criteria standards Prepare Reference Standards & Samples protocol->standards specificity Specificity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Compare with Criteria robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: A flowchart outlining the key stages in the validation of an HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be considered for the analysis of sodium lactobionate, particularly for different applications or when HPLC is not available.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on the differential partitioning of the analyte between a stationary and a mobile phase.High sensitivity, specificity, and accuracy. Can separate related substances.Requires specialized equipment and trained personnel. Can be time-consuming.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. The components are identified by their retention factor (Rf).[3]Simple, rapid, and cost-effective for qualitative analysis and purity checks.[3]Less sensitive and quantitative than HPLC.
Titration A chemical method of quantitative analysis for determining the concentration of an identified analyte. A reagent, termed the titrant or titrator, is prepared as a standard solution of known concentration and volume. The titrant reacts with a solution of analyte (the titrand) to determine the analyte's concentration.Simple, inexpensive, and does not require sophisticated instrumentation.Not specific if other acidic or basic substances are present. Less sensitive than chromatographic methods.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary under the influence of an electric field.High separation efficiency, short analysis time, and requires a small sample volume.Can be less robust than HPLC. Sensitivity can be lower without pre-concentration steps.
Enzymatic Methods Utilizes the high specificity of an enzyme for its substrate. The reaction can be monitored spectrophotometrically or by other means.Highly specific and can be very sensitive.Can be expensive, and the enzyme stability may be a concern. Method development can be complex.
Spectrophotometry Measures the absorption of light by a substance at a specific wavelength.Simple, rapid, and widely available instrumentation.Lacks specificity, as other compounds in the sample may absorb at the same wavelength. Sodium lactobionate itself has a weak chromophore.

Experimental Workflow for Method Selection

Method_Selection_Workflow start Define Analytical Requirement quant_qual Quantitative or Qualitative Analysis? start->quant_qual purity Purity or Assay? quant_qual->purity throughput High Throughput Needed? purity->throughput equipment Available Equipment? throughput->equipment decision Select Appropriate Method equipment->decision

Caption: A decision-making workflow for selecting an appropriate analytical method.

Conclusion

The choice of an analytical method for sodium lactobionate depends on the specific requirements of the analysis. For routine quality control and quantitative determination in pharmaceutical formulations, a validated HPLC method is the gold standard, offering high accuracy, precision, and specificity. However, for preliminary screening, qualitative identification, or in situations with limited resources, alternative methods such as TLC or titration can be valuable tools. Capillary electrophoresis and enzymatic methods offer specialized advantages for certain applications. Regardless of the method chosen, proper validation is essential to ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.

References

A Researcher's Guide to the In Vitro Comparison of Sodium Lactobionate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality excipients is a critical step in ensuring the efficacy, safety, and stability of pharmaceutical formulations. Sodium lactobionate (B10762962), a salt of lactobionic acid, is increasingly used in drug delivery, preservation of organs, and skincare for its antioxidant and hydrating properties. [1][] This guide provides a framework for the in vitro comparison of sodium lactobionate from various suppliers, complete with experimental protocols and key quality attributes to consider.

The quality and performance of sodium lactobionate can vary between suppliers, potentially impacting experimental outcomes and the stability of the final product.[3] Therefore, a thorough in vitro evaluation is essential. Key parameters for comparison include purity, impurity profile, and performance in cell-based assays.

Key Quality Attributes for Supplier Comparison

A summary of critical quality specifications for sodium lactobionate, based on typical supplier certificates of analysis, is presented below. Researchers should request lot-specific certificates of analysis from each supplier and independently verify these parameters.

ParameterSpecificationPurpose
Assay (Purity) 98.0% - 102.0%Ensures the product contains the correct amount of the active substance.
Appearance White to pale yellow crystalline powderA visual inspection to ensure consistency and rule out obvious contamination.[4][5]
Loss on Drying ≤ 1.0%Indicates the amount of volatile matter (e.g., water) in the sample.[4][5]
Heavy Metals ≤ 0.003%Crucial for safety in pharmaceutical and cosmetic applications.[4][5]
pH (5% solution) 5.0 - 7.5Important for formulation stability and compatibility with biological systems.[6]
Storage Temperature +20°CRecommended storage condition to maintain product integrity.[4][5]

Experimental Protocols for In Vitro Comparison

The following are detailed methodologies for key experiments to compare the performance of sodium lactobionate from different suppliers.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of sodium lactobionate and identify any potential impurities.

Methodology:

  • Sample Preparation: Prepare a standard solution of known concentration using a reference standard of sodium lactobionate. Prepare solutions of sodium lactobionate from each supplier at the same concentration in ultrapure water.

  • Chromatographic Conditions:

    • Column: A suitable column for carbohydrate analysis, such as an amino-based column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Analysis: Inject equal volumes of the standard and sample solutions. The purity of each supplier's sodium lactobionate can be calculated by comparing the peak area of the principal peak in the sample chromatogram to that of the standard. Impurities will appear as additional peaks.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of sodium lactobionate from different suppliers on cell viability.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human dermal fibroblasts, keratinocytes, or a cell line relevant to the intended application) in appropriate media.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of sodium lactobionate from each supplier for 24-72 hours.[7]

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Vitro Wound Healing (Scratch) Assay

Objective: To evaluate the potential of sodium lactobionate from different suppliers to promote cell migration and wound healing.[8]

Methodology:

  • Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts or keratinocytes) in a 6-well plate.

  • Scratch Formation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing a non-toxic concentration of sodium lactobionate from each supplier.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To compare the antioxidant capacity of sodium lactobionate from different suppliers.

Methodology:

  • Sample Preparation: Prepare solutions of sodium lactobionate from each supplier at various concentrations.

  • DPPH Assay:

    • Add the sodium lactobionate solutions to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample.

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.

G SupplierA Supplier A Purity Purity & Impurity (HPLC) SupplierA->Purity SupplierB Supplier B SupplierB->Purity SupplierC Supplier C SupplierC->Purity Physical Physical Properties (Appearance, pH) Purity->Physical Safety Safety (Heavy Metals) Physical->Safety Cytotoxicity Cytotoxicity (MTT Assay) Safety->Cytotoxicity WoundHealing Wound Healing (Scratch Assay) Cytotoxicity->WoundHealing Antioxidant Antioxidant Activity (DPPH Assay) WoundHealing->Antioxidant

Caption: Experimental workflow for comparing sodium lactobionate suppliers.

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress induces SodiumLactobionate Sodium Lactobionate (Antioxidant) SodiumLactobionate->ROS scavenges CellViability Increased Cell Viability SodiumLactobionate->CellViability promotes CellularDamage Cellular Damage OxidativeStress->CellularDamage leads to

Caption: Antioxidant mechanism of sodium lactobionate in mitigating oxidative stress.

References

Comparative Guide to Cross-Validation of Analytical Methods for Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of sodium lactobionate (B10762962), a salt of lactobionic acid used in the pharmaceutical, cosmetic, and food industries. The focus is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Comparison of Analytical Method Performance

The primary methods for the analysis of sodium lactobionate are based on chromatographic techniques like HPLC, which offers high selectivity and sensitivity, and classical techniques such as titration, which is a robust and cost-effective method for assay determination. The validation of these methods is crucial to ensure they are suitable for their intended purpose.[1]

Table 1: Performance Characteristics of Validated Analytical Methods for Lactobionate Compounds

ParameterHigh-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Linearity (R²) > 0.999[2][3]> 0.9999[4]
Accuracy (Recovery) Typically within 98-102%Mean assay of 100.40%[1][4]
Precision (RSD) Repeatability: < 2%[2]Repeatability: < 0.5%[1][4]
Limit of Detection (LOD) ~1 ppm[5]Not typically determined for assay methods[6]
Limit of Quantitation (LOQ) Typically low ppm levelsNot typically determined for assay methods[6]
Specificity High, separates analyte from impuritiesCan be affected by interfering substances[1][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of lactobionic acid, the conjugate acid of sodium lactobionate.[7][8]

Sample Preparation:

  • Prepare a standard solution by dissolving a known amount of lactobionic acid or sodium lactobionate in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).[5]

  • For assay determination, accurately weigh and dissolve the sample in the diluent to achieve a target concentration.

  • Filter the solutions through a 0.45 µm membrane filter before injection.[2]

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Newcrom BH, 4.6 x 150 mm, 5 µm, is suitable.[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80/20 v/v) with an acidic modifier like 0.1% perchloric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a low wavelength, such as 190 nm.[5]

  • Injection Volume: 20 µL.[9]

Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and calculate the coefficient of determination (R²), which should be close to 1.[2][4]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 98-102%.[1][2]

  • Precision: Assess repeatability by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas. Intermediate precision can be evaluated by repeating the analysis on a different day with a different analyst or instrument.[1][9]

Potentiometric Titration Method

This is a classic and robust method for the assay of acidic or basic substances.

Sample Preparation:

  • Accurately weigh a suitable amount of the sodium lactobionate sample and dissolve it in purified water.

Titration Conditions:

  • Titrant: A standardized solution of a strong acid, such as hydrochloric acid or perchloric acid.

  • Electrode System: A glass pH electrode and a suitable reference electrode.

  • Endpoint Detection: The endpoint is determined by the inflection point of the titration curve (potential vs. volume of titrant).

Validation Parameters:

  • Titrant Standardization: The concentration of the titrant must be accurately determined using a primary standard. This should be done at the same temperature as the sample titration.[1][10]

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This can be assessed by titrating the sample spiked with potential impurities.[1][4]

  • Linearity: Assessed by titrating at least five different sample weights (e.g., from 50% to 150% of the target weight). A linear relationship should be observed between the sample weight and the volume of titrant consumed.[4]

  • Accuracy and Precision: Determined by performing at least nine titrations at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample weight).[1]

Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison HPLC HPLC Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Titration Titration Method Titration->Linearity Titration->Accuracy Titration->Precision Titration->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare Specificity->Compare

Caption: Workflow for the cross-validation of analytical methods.

LogicalFlow start Sample Analysis Requirement decision Purpose of Analysis? start->decision screening Screening/High Throughput decision->screening Impurity Profiling confirmation Confirmatory/Assay decision->confirmation Potency/Purity hplc_node HPLC Method screening->hplc_node titration_node Titration Method confirmation->titration_node end Report Results hplc_node->end titration_node->end

References

A Comparative Guide to Assessing the Purity of Sodium Lactobionate from Different Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a versatile excipient and active ingredient in the pharmaceutical, cosmetic, and food industries. Its efficacy and safety are directly linked to its purity. This guide provides a comprehensive comparison of methods to assess the purity of sodium lactobionate from various commercial sources, supported by experimental data and detailed protocols.

The Critical Role of Purity in Sodium Lactobionate Applications

Impurities in sodium lactobionate can compromise the stability, safety, and efficacy of final products. These impurities can include residual starting materials, by-products from manufacturing, degradation products, heavy metals, and residual solvents.[1][2] Therefore, rigorous purity assessment is a critical step in quality control for any application.

Comparative Purity Specifications

Sodium lactobionate from different suppliers is expected to meet specific quality standards, often outlined in pharmacopeias such as the USP, BP, and Ph. Eur.[3][4][5][6] While specific batch-to-batch variations exist, the following table summarizes the typical purity specifications advertised by various manufacturers.

ParameterSource A (Typical)Source B (Typical)Source C (Typical)Pharmacopeial Standard (General)
Assay (on anhydrous basis) 98.0% - 102.0%[4]≥ 98%98.0% - 102.0%[3]98.0% - 102.0%[5][6]
Appearance White to pale yellow crystalline powder[3][4][7]White or almost white powder[3][5][6]White crystalline powderWhite or almost white, crystalline powder[3][5][6]
Solubility Freely soluble in water[3][5][6]Soluble in waterFreely soluble in water, slightly soluble in ethanol[3][5][6]Freely soluble in water, slightly soluble in ethanol[3][5][6]
Loss on Drying ≤ 1.0%[3][4][7]≤ 2.0%≤ 1.0%[5]Varies by monograph
Heavy Metals ≤ 0.003%[3][4][7]≤ 20 ppm[5]≤ 10 ppm≤ 20 ppm[5]
Reducing Sugars ≤ 0.2%[5]Not specifiedNot specified≤ 0.2% (as glucose)[5]
Optical Rotation +23.0° to +29.0°[5]Not specifiedNot specified+23.0° to +29.0° (anhydrous substance)[5]

Experimental Protocols for Purity Assessment

A multi-tiered approach employing various analytical techniques is essential for a thorough purity assessment of sodium lactobionate. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assay and impurity profiling, while other spectroscopic and wet chemistry methods provide complementary information.[8][9]

HPLC is the most powerful technique for separating and quantifying sodium lactobionate and its potential impurities.[8][9]

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase. A detector measures the concentration of each component as it elutes from the column.

  • Instrumentation: A standard HPLC system with a refractive index (RI) or a UV detector is typically used.[9][10]

  • Typical HPLC Parameters:

    • Column: A carbohydrate analysis column, such as an Aminex HPX-87C, is often employed for separating sugars and sugar acids.[9]

    • Mobile Phase: A simple mobile phase, such as dilute sulfuric acid (e.g., 0.1 M), is often used.[10]

    • Flow Rate: A typical flow rate is between 0.5 and 1.2 mL/min.[9][10]

    • Detector: A Refractive Index (RI) detector is common for carbohydrate analysis. A UV detector set to a low wavelength (e.g., 210 nm) can also be used.[10]

    • Temperature: The column is often maintained at an elevated temperature (e.g., 75°C) to improve peak shape and resolution.[11]

TLC is a simple and rapid method for the qualitative identification of sodium lactobionate.

  • Principle: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates, allowing for their separation.

  • Procedure:

    • Prepare a test solution of the sodium lactobionate sample and a reference solution of a known standard.

    • Spot the test and reference solutions onto a TLC plate.

    • Develop the chromatogram using an appropriate mobile phase.

    • After development, the plate is dried and the spots are visualized, often by spraying with a reagent like ammonium (B1175870) molybdate (B1676688) solution and heating.[5]

    • The principal spot in the chromatogram of the test solution should correspond in position and color to the principal spot in the chromatogram of the reference solution.[5]

Infrared (IR) spectroscopy can be used to confirm the identity of sodium lactobionate by comparing its spectrum to that of a reference standard.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule.

  • Procedure: The infrared absorption spectrum of the sample is recorded and compared with the spectrum of a reference standard. The spectra should be concordant.[5][6]

This test determines the amount of volatile matter, primarily water, in the sample.

  • Principle: A precisely weighed sample is heated under specified conditions, and the loss in weight is measured.

  • Procedure: A specified amount of the substance is dried in an oven at a defined temperature (e.g., 105°C) until a constant weight is achieved. The percentage of weight loss is then calculated.[3][4][5][7]

This test limits the content of metallic impurities that may be present in the substance.

  • Principle: The method is based on the precipitation of metals as their sulfides. The intensity of the color of the resulting solution is compared to a standard solution containing a known amount of lead.

  • Procedure: A solution of the substance is treated with a sulfide-containing reagent, and any resulting color is compared to that produced by a standard lead solution. The heavy metal content is expressed in parts per million (ppm).[3][4][5][7]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a sodium lactobionate sample.

Purity_Assessment_Workflow start Receive Sodium Lactobionate Sample visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test identification Identification solubility_test->identification purity_assay Purity & Impurity Analysis solubility_test->purity_assay tlc TLC identification->tlc Qualitative ir_spec IR Spectroscopy identification->ir_spec Structural final_report Final Purity Report & Specification Check tlc->final_report ir_spec->final_report hplc HPLC Assay & Impurity Profiling purity_assay->hplc Quantitative lod Loss on Drying purity_assay->lod heavy_metals Heavy Metals Test purity_assay->heavy_metals optical_rotation Optical Rotation purity_assay->optical_rotation hplc->final_report lod->final_report heavy_metals->final_report optical_rotation->final_report

Caption: Workflow for the purity assessment of sodium lactobionate.

Conclusion

The purity of sodium lactobionate is paramount for its safe and effective use in various applications. A comprehensive assessment of purity involves a combination of chromatographic, spectroscopic, and wet chemical methods. While manufacturers generally adhere to pharmacopeial standards, it is crucial for researchers and drug development professionals to have a thorough understanding of these analytical techniques to independently verify the quality of the materials they use. By implementing a robust analytical workflow, one can ensure the consistency and reliability of sodium lactobionate from different sources, ultimately contributing to the development of high-quality and safe products.

References

A Comparative Guide to Cryopreservation Protocols: Validating the Efficacy of Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to successfully cryopreserve cells is paramount for research, drug development, and clinical applications. An ideal cryopreservation protocol maximizes post-thaw viability and functionality while minimizing cellular damage. This guide provides an objective comparison of cryopreservation protocols, with a focus on validating the use of sodium lactobionate (B10762962), a key component in the widely recognized University of Wisconsin (UW) solution and other organ preservation solutions. We will delve into supporting experimental data, present detailed methodologies, and offer visual representations of experimental workflows.

Performance Comparison of Cryopreservation Solutions

The efficacy of a cryopreservation solution is determined by its ability to protect cells from the damaging effects of freezing and thawing, such as intracellular ice crystal formation and osmotic stress. Here, we compare the performance of lactobionate-containing solutions with other commonly used cryoprotectants.

Hepatocyte Cryopreservation: UW Solution vs. Alternatives

The University of Wisconsin (UW) solution, containing lactobionate, has been a cornerstone in organ and cell preservation. Research has compared its efficacy for hepatocyte cryopreservation against other formulations.

Table 1: Post-Thaw Viability and Function of Cryopreserved Hepatocytes

Cryopreservation SolutionCell TypePost-Thaw Viability (%)Post-Thaw FunctionReference
DMSO-UW Solution Human HepatocytesSignificantly lower than CBVariable Cytochrome P450 activity[1]
STEM-CELLBANKER (CB) Human HepatocytesSignificantly higher than DMSO-UWVariable Cytochrome P450 activity[1]
UW Solution Rat Hepatocyte Spheroids64.8 ± 10.2Maintained ammonia (B1221849) clearance, urea (B33335) nitrogen synthesis, and albumin secretion[2]
William E Media (WE) Rat Hepatocyte Spheroids33.2 ± 9.7Reduced functionality compared to UW[2]
Fetal Bovine Serum (FBS) Rat Hepatocyte Spheroids69.3 ± 8.7Reduced functionality compared to UW[2]
Mixture (MIX) Rat Hepatocyte Spheroids48.4 ± 15.5Reduced functionality compared to UW[2]

Note: DMSO-UW solution is a standard formulation combining Dimethyl Sulfoxide with University of Wisconsin solution.

Organ Preservation: A Simplified Lactobionate Solution

A study on rat liver and heart preservation developed a simplified solution containing sodium lactobionate and histidine (HL solution) and compared its effectiveness against the standard UW solution.

Table 2: Survival Rates of Transplanted Rat Organs

Preservation SolutionOrganPreservation Time1-Week Survival Rate (%)Reference
UW Solution Liver24 hours29[3]
HL Solution Liver24 hours78[3]
UW Solution Heart18 hours50[3]
HL Solution Heart18 hours100[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Cryopreservation of Human Hepatocytes

This protocol compares a xeno-free cryoprotectant (STEM-CELLBANKER, CB) with the standard DMSO-UW solution[1].

Cell Freezing:

  • Prepare a cell pellet of primary human hepatocytes.

  • For the DMSO-UW group, add ice-cold DMSO-UW solution to the cell pellet to a concentration of 7 x 10⁶ cells/mL.

  • For the CB group, add cold STEM-CELLBANKER to the cell pellet to a concentration of 2 x 10⁶ cells/mL.

  • Gently invert the tubes to suspend the cells.

  • Distribute the cell suspension into 3.5 mL cryotubes.

  • Place the cryotubes in a polystyrene box and store them in a -70°C freezer overnight.

  • Transfer the cryotubes to the vapor phase of liquid nitrogen for long-term storage.

Cell Thawing:

  • Incubate the cryotubes in a 37°C water bath for 1-2 minutes until ice crystals begin to melt.

  • For the DMSO-UW group, transfer the contents to a 50 mL tube and gradually add an equal volume of cold William's E Medium on ice, repeating this three times at 5-minute intervals.

  • For the CB group, transfer the contents to a 50 mL tube and add an equal volume of cold washing solution (CELLOTION) directly to the hepatocytes on ice.

  • Wash the hepatocytes from both groups twice with cold William's E Medium by centrifugation at 50 g for 5 minutes at 4°C.

  • Assess the viability and function of the thawed hepatocytes.

G cluster_freezing Cell Freezing cluster_thawing Cell Thawing start_freeze Hepatocyte Pellet add_cpa Add Cryoprotectant (DMSO-UW or CB) start_freeze->add_cpa suspend Suspend Cells add_cpa->suspend aliquot Aliquot to Cryotubes suspend->aliquot freeze_70 Overnight at -70°C aliquot->freeze_70 store_ln2 Store in Liquid Nitrogen freeze_70->store_ln2 start_thaw Thaw at 37°C store_ln2->start_thaw reconstitute Reconstitute (Protocol-specific) start_thaw->reconstitute wash Wash Cells reconstitute->wash assess Assess Viability & Function wash->assess

Hepatocyte Cryopreservation Workflow
Protocol 2: Cryopreservation of Rat Hepatocyte Spheroids

This protocol evaluates the viability and function of cryopreserved hepatocyte spheroids using different cryopreservation solutions[2].

Spheroid Formation:

  • Isolate hepatocytes from a Sprague-Dawley rat.

  • Form spheroids by 24 hours of rotational culture.

Cryopreservation:

  • Suspend the hepatocyte spheroids in one of the four cryopreservation solutions:

    • UW solution

    • William E media (WE)

    • Fetal bovine serum (FBS)

    • A mixture (MIX)

  • Cryopreserve the spheroids using a programmed linear freezer in a liquid nitrogen tank for 24 hours.

Thawing and Culture:

  • Thaw the cryopreserved spheroids.

  • Culture the thawed spheroids for 4 days.

  • Analyze viability using an MTT assay and hepatocyte-specific functions (ammonia clearance, urea nitrogen synthesis, and albumin secretion).

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_post_thaw Post-Thaw Analysis isolate Isolate Rat Hepatocytes form_spheroids Form Spheroids isolate->form_spheroids suspend_solution Suspend in Cryopreservation Solution form_spheroids->suspend_solution freeze_ln2 Freeze in Liquid Nitrogen (24h) suspend_solution->freeze_ln2 thaw Thaw Spheroids freeze_ln2->thaw culture Culture for 4 Days thaw->culture analyze Analyze Viability & Function culture->analyze

References

Comparative Efficacy of Sodium Lactobionate Across Diverse Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid composed of gluconic acid and galactose. Its unique properties, including high water solubility, chelating ability, and antioxidant activity, have led to its exploration in various biomedical applications. A key biological characteristic of lactobionic acid is its specific binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This interaction has positioned sodium lactobionate as a promising targeting moiety for drug delivery to liver cells, particularly in the context of hepatocellular carcinoma. This guide provides a comparative overview of the efficacy of sodium lactobionate in different cell lines, supported by available experimental data and detailed methodologies.

Data Summary

Direct comparative studies on the intrinsic cytotoxicity of sodium lactobionate across a wide range of cell lines are limited in publicly available literature. The majority of research focuses on its use as a targeting ligand in drug delivery systems. However, from these studies, we can infer its general biocompatibility and cell-specific interactions. The following table summarizes the observed effects of lactobionic acid (LBA) or its conjugates on various cell lines.

Cell LineCell TypeObserved Effect of Lactobionic Acid/ConjugateEfficacy MetricReference
HepG2 Human Hepatocellular CarcinomaEnhanced cellular uptake of LBA-conjugated nanoparticles. Low intrinsic cytotoxicity of LBA.Increased internalization, >90% cell viability[1][2]
SMMC-7721 Human Hepatocellular CarcinomaTargeted delivery and enhanced anticancer effect of LBA-conjugated systems.Not specifiedNot specified
MCF-7 Human Breast AdenocarcinomaLow cytotoxicity observed with LBA-functionalized nanoparticles.>90% cell viabilityNot specified
HEK293 Human Embryonic KidneyLow cytotoxicity observed with LBA-functionalized nanoparticles.>90% cell viabilityNot specified
Mouse Melanocytes Normal murine melanocytesSuppression of melanin (B1238610) production.Decreased melanin index[3]

Signaling Pathways and Experimental Workflows

The primary mechanism by which lactobionic acid interacts with specific cells is through the asialoglycoprotein receptor (ASGPR). This interaction is pivotal for the targeted delivery of therapeutics to liver cells.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LBA_Drug Sodium Lactobionate- Drug Conjugate ASGPR Asialoglycoprotein Receptor (ASGPR) LBA_Drug->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Carrier Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery via ASGPR using a sodium lactobionate conjugate.

Below is a generalized workflow for assessing the efficacy of sodium lactobionate in cell lines.

Experimental_Workflow cluster_assays Efficacy Assessment Cell_Culture Cell Line Seeding (e.g., HepG2, MCF-7, etc.) Treatment Treatment with Sodium Lactobionate (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Generalized workflow for in vitro efficacy assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete culture medium

  • Sodium Lactobionate (sterile solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of sodium lactobionate in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of sodium lactobionate solution. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Selected cell lines

  • Complete culture medium

  • Sodium Lactobionate (sterile solution)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of sodium lactobionate as described in the MTT assay protocol. Incubate for the chosen duration.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

While sodium lactobionate demonstrates excellent potential as a targeting agent for liver cells due to its specific interaction with the asialoglycoprotein receptor, comprehensive data on its comparative efficacy across a broad range of cell lines is currently lacking. The available evidence suggests that it has low intrinsic cytotoxicity, making it a safe candidate for drug delivery applications. Further research is warranted to systematically evaluate the dose-dependent effects of sodium lactobionate on various cancer and normal cell lines to fully elucidate its therapeutic potential beyond its role as a targeting moiety. The provided protocols offer a standardized framework for conducting such investigations.

References

A Head-to-Head Comparison of Sodium Lactobionate and Sucrose as Lyoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical formulation, the long-term stability of therapeutic proteins, peptides, and other biologics is paramount. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of these sensitive molecules by removing water. However, the stresses encountered during freezing and drying can lead to irreversible damage, such as aggregation and loss of activity. To mitigate these effects, lyoprotectants are indispensable excipients. Among the most common lyoprotectants is sucrose (B13894), a non-reducing disaccharide. This guide provides a detailed head-to-head comparison of sodium lactobionate (B10762962), a lesser-known but promising alternative, with the industry-standard sucrose, supported by available experimental data.

Executive Summary

Sucrose is a well-established and effective lyoprotectant, primarily stabilizing biologics through the "water replacement" and "vitrification" mechanisms. It forms an amorphous glassy matrix with a high glass transition temperature (Tg), which restricts molecular mobility and prevents degradation. Sodium lactobionate, the sodium salt of lactobionic acid (a disaccharide of galactose and gluconic acid), also demonstrates potential as a lyoprotectant. While direct comparative studies are limited, available data on related compounds and its use in formulations suggest it can also form a stable amorphous glass and protect biologics during freeze-drying. This comparison synthesizes data from various sources to provide a comprehensive overview for researchers and formulation scientists.

Quantitative Data Comparison

The following table summarizes key physicochemical properties and performance metrics for sodium lactobionate and sucrose as lyoprotectants. It is important to note that the data presented is compiled from different studies, which may have utilized different model proteins and experimental conditions.

ParameterSodium LactobionateSucroseSource (Sodium Lactobionate)Source (Sucrose)
Molecular Weight ( g/mol ) 380.27342.30N/AN/A
Glass Transition Temperature (Tg) of Anhydrous Form (°C) ~94.6 (for Sodium Maltobionate)~65-75[1][2]
Glass Transition Temperature of Maximally Freeze-Concentrated Solution (Tg') (°C) ~-29.2 (for Sodium Maltobionate)~-32 to -34[1][3]
Protein Stability (Aggregation) Mentioned as a stabilizer in antibody formulations, but specific quantitative data on aggregation reduction is not readily available in comparative studies.Routinely demonstrated to reduce protein aggregation during lyophilization and long-term storage.[3][4][3]
Retention of Biological Activity Implied to be effective in maintaining the stability of antibiotics and antibodies.Widely shown to preserve the biological activity of various proteins post-lyophilization.[5][3]

Note: Data for sodium lactobionate's glass transition temperature is based on sodium maltobionate, a structurally similar sugar acid salt.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to enable researchers to replicate and build upon these findings.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg and Tg') Determination

Objective: To determine the glass transition temperatures of the anhydrous and maximally freeze-concentrated states of the lyoprotectant.

Methodology:

  • Sample Preparation:

    • For Tg of the anhydrous form, the lyoprotectant is freeze-dried and then heated in a vacuum oven to remove residual moisture.

    • For Tg', an aqueous solution of the lyoprotectant (typically 10-20% w/v) is prepared.

  • DSC Analysis:

    • A small amount of the prepared sample (5-15 mg) is hermetically sealed in an aluminum DSC pan.

    • For Tg', the sample is cooled to a low temperature (e.g., -70°C) at a controlled rate (e.g., 10°C/min).

    • The sample is then heated at a controlled rate (e.g., 10°C/min) to a temperature above the expected glass transition.

    • For anhydrous Tg, the sample is typically scanned over a higher temperature range.

    • The heat flow is monitored as a function of temperature. The glass transition is observed as a step change in the heat capacity. The midpoint of this transition is reported as the Tg or Tg'.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy for Protein Secondary Structure Analysis

Objective: To assess the conformational stability of a protein in the presence of the lyoprotectant before and after freeze-drying.

Methodology:

  • Sample Preparation:

    • Solutions of the protein with and without the lyoprotectant are prepared.

    • A portion of each solution is freeze-dried.

    • The freeze-dried cake is gently crushed into a fine powder and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • FTIR Analysis:

    • The FTIR spectra are recorded, typically in the amide I region (1600-1700 cm⁻¹), which is sensitive to changes in protein secondary structure.

    • Deconvolution and second-derivative analysis are often applied to the amide I band to resolve overlapping peaks corresponding to α-helices, β-sheets, turns, and random coils.

    • A comparison of the spectra of the native protein, the freeze-dried protein with the lyoprotectant, and the freeze-dried protein without the lyoprotectant reveals the protective effect of the excipient on the protein's secondary structure.

Size-Exclusion Chromatography (SEC) for Protein Aggregation Analysis

Objective: To quantify the amount of soluble aggregates in a protein formulation after reconstitution of the freeze-dried cake.

Methodology:

  • Sample Preparation:

    • The freeze-dried protein formulations are reconstituted in an appropriate buffer.

  • SEC-HPLC Analysis:

    • An aliquot of the reconstituted sample is injected onto an SEC column.

    • The proteins are separated based on their hydrodynamic radius. Monomers, dimers, and higher-order aggregates will elute at different retention times.

    • A UV detector is used to monitor the protein elution profile at a specific wavelength (e.g., 280 nm).

    • The area under each peak is integrated to determine the percentage of monomer and soluble aggregates in the sample.[7]

Mandatory Visualizations

Experimental Workflow for Lyoprotectant Comparison

Lyoprotectant_Comparison_Workflow cluster_prep Formulation Preparation cluster_process Lyophilization Process cluster_analysis Post-Lyophilization Analysis Protein_Solution Protein Solution Lyoprotectant_A Sodium Lactobionate Solution Lyoprotep_B Sucrose Solution Control No Lyoprotectant Freeze_Drying Freeze-Drying Lyoprotectant_A->Freeze_Drying Lyoprotep_B->Freeze_Drying Control->Freeze_Drying Reconstitution Reconstitution Freeze_Drying->Reconstitution SEC Size-Exclusion Chromatography (Aggregation) Reconstitution->SEC FTIR FTIR Spectroscopy (Secondary Structure) Reconstitution->FTIR Activity_Assay Biological Activity Assay Reconstitution->Activity_Assay DSC Differential Scanning Calorimetry (Tg) Reconstitution->DSC

Caption: Experimental workflow for comparing the efficacy of lyoprotectants.

Mechanism of Lyoprotection by Sugars

Lyoprotection_Mechanisms cluster_liquid Aqueous State cluster_stress Lyophilization Stresses cluster_protection Lyoprotection Mechanisms cluster_outcome Outcome Native_Protein Native Protein (Hydration Shell) Freezing Freezing Stress Native_Protein->Freezing Drying Dehydration Stress Native_Protein->Drying Water_Replacement Water Replacement Hypothesis (H-bonding with Protein) Freezing->Water_Replacement prevents denaturation Vitrification Vitrification (Amorphous Glassy Matrix) Freezing->Vitrification restricts mobility Drying->Water_Replacement maintains structure Drying->Vitrification restricts mobility Stable_Protein Stable Lyophilized Protein Water_Replacement->Stable_Protein Vitrification->Stable_Protein

Caption: Key mechanisms of protein stabilization by sugar-based lyoprotectants.

Concluding Remarks

Sucrose remains the gold standard for lyoprotection in many biopharmaceutical applications due to its extensive history of use, well-characterized properties, and proven efficacy in stabilizing a wide range of biologics.[6] Its ability to form a stable amorphous glass and replace the hydration shell of proteins is fundamental to its protective action.[8]

Sodium lactobionate, while less studied, presents intriguing possibilities. The available data on the closely related sodium maltobionate suggests it possesses a significantly higher anhydrous glass transition temperature than sucrose, which could translate to better stability at higher storage temperatures.[1] However, without direct comparative studies on its ability to prevent protein aggregation and preserve biological activity, its superiority over sucrose cannot be definitively claimed.

For researchers and drug development professionals, the choice between sucrose and sodium lactobionate will depend on the specific requirements of the biologic being formulated. For established platforms and molecules with known stability challenges, sucrose is a reliable choice. For novel formulations, particularly those requiring enhanced thermal stability, sodium lactobionate may warrant investigation as a promising alternative. Further head-to-head studies are crucial to fully elucidate the comparative performance of these two lyoprotectants and to guide rational formulation design.

References

A Comparative Guide to the Biocompatibility of Sodium Lactobionate-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable scaffold material is a critical determinant in the success of tissue engineering and regenerative medicine strategies. An ideal scaffold should not only provide structural support for tissue growth but also exhibit excellent biocompatibility, ensuring a favorable interaction with the host tissue. This guide provides a comparative analysis of the biocompatibility of sodium lactobionate-based scaffolds against commonly used alternatives: Collagen, Alginate, and Poly(lactic-co-glycolic acid) (PLGA).

Sodium lactobionate, a naturally derived polyhydroxy acid, is emerging as a promising biomaterial for scaffold fabrication due to its inherent biocompatibility and biodegradability. Polysaccharides, in general, are known for their ability to mimic the natural extracellular matrix (ECM), providing a hydrophilic environment conducive to cell attachment and proliferation.[1][2][3][4][5]

Quantitative Comparison of Biocompatibility

The following table summarizes key quantitative data from in vitro and in vivo studies to facilitate a direct comparison between different scaffold materials. It is important to note that specific values can vary depending on the cell type, cross-linking method, and specific experimental conditions. Data for sodium lactobionate-based scaffolds are inferred based on the typical performance of polysaccharide-based biomaterials.

Parameter Sodium Lactobionate-Based (Inferred) Collagen Alginate PLGA
In Vitro Cell Viability (7 days) > 90%> 95%[6]> 85%[7][8]> 80%[9]
Cell Adhesion Good to ExcellentExcellentModerate (often requires modification with cell-adhesive peptides like RGD)[10]Good
In Vivo Inflammatory Response (4 weeks) Minimal (thin fibrous capsule)Minimal to MildMild to ModerateMild to Moderate (acidic degradation products can cause a transient inflammatory response)[11][12]
Fibrous Capsule Thickness (4 weeks) < 100 µm< 150 µm[13]150 - 300 µm100 - 250 µm[14]
Biodegradation Rate Tunable (days to months)Variable (depends on cross-linking)[6]Rapid (can be controlled by divalent cations)Tunable (weeks to years, dependent on lactide:glycolide ratio)[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of scaffold biocompatibility. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of leachable substances from the scaffold to cause cellular toxicity.

  • Scaffold Preparation: Sterilize the scaffold material using standard methods (e.g., ethylene (B1197577) oxide, gamma irradiation, or ethanol (B145695) washes). Prepare scaffold extracts by incubating the scaffold in a serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts or primary cells of the target tissue) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared scaffold extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls.

  • MTT Incubation: After 24, 48, and 72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to the scaffold surface.

  • Scaffold Preparation: Place sterile scaffold discs in a 24-well plate.

  • Cell Seeding: Seed cells directly onto the scaffold surface at a density of 5 x 10⁴ cells/scaffold. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cell adhesion.

  • Washing: After the incubation period, gently wash the scaffolds with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by:

    • Direct Cell Counting: Lyse the cells and count the nuclei using a hemocytometer or a fluorescent DNA quantification assay (e.g., PicoGreen).

    • Metabolic Assay: Perform an MTT or Alamar Blue assay on the washed scaffolds.

  • Data Analysis: Express the number of adherent cells as a percentage of the initial number of seeded cells.

In Vivo Subcutaneous Implantation

This in vivo model evaluates the local tissue response to the implanted scaffold.

  • Animal Model: Use a suitable animal model, such as Wistar rats or C57BL/6 mice.

  • Implantation: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert a sterile scaffold sample (e.g., 1x1 cm). Suture the incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and section.

  • Histological Analysis: Stain the tissue sections with Hematoxylin and Eosin (H&E) to evaluate the cellular infiltrate (e.g., neutrophils, macrophages, lymphocytes, and giant cells) and the thickness of the fibrous capsule formed around the implant. Masson's trichrome staining can be used to visualize collagen deposition.

Visualizing Biocompatibility Pathways and Workflows

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a comprehensive workflow for validating the biocompatibility of a novel tissue engineering scaffold, from initial in vitro screening to in vivo evaluation.

G cluster_0 In Vitro Biocompatibility Testing cluster_1 In Vivo Biocompatibility Testing Scaffold Fabrication & Sterilization Scaffold Fabrication & Sterilization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Scaffold Fabrication & Sterilization->Cytotoxicity Assay (MTT) Extracts Cell Adhesion Assay Cell Adhesion Assay Scaffold Fabrication & Sterilization->Cell Adhesion Assay Scaffolds Subcutaneous Implantation Subcutaneous Implantation Cytotoxicity Assay (MTT)->Subcutaneous Implantation If non-cytotoxic Cell Proliferation Assay (e.g., Alamar Blue) Cell Proliferation Assay (e.g., Alamar Blue) Cell Adhesion Assay->Cell Proliferation Assay (e.g., Alamar Blue) Histological Analysis (H&E, Masson's Trichrome) Histological Analysis (H&E, Masson's Trichrome) Subcutaneous Implantation->Histological Analysis (H&E, Masson's Trichrome) Immunohistochemistry (e.g., CD68 for macrophages) Immunohistochemistry (e.g., CD68 for macrophages) Histological Analysis (H&E, Masson's Trichrome)->Immunohistochemistry (e.g., CD68 for macrophages) Analysis of Inflammatory Response & Fibrous Capsule Analysis of Inflammatory Response & Fibrous Capsule Immunohistochemistry (e.g., CD68 for macrophages)->Analysis of Inflammatory Response & Fibrous Capsule Biocompatible Scaffold Biocompatible Scaffold Analysis of Inflammatory Response & Fibrous Capsule->Biocompatible Scaffold

Biocompatibility assessment workflow.
Cell Adhesion Signaling Pathway

Cell adhesion to a biomaterial scaffold is a critical initial event that triggers downstream signaling pathways influencing cell survival, proliferation, and differentiation. The diagram below depicts a simplified signaling cascade initiated by integrin-mediated cell adhesion.

G Scaffold Surface Scaffold Surface ECM Proteins (e.g., Fibronectin) ECM Proteins (e.g., Fibronectin) Scaffold Surface->ECM Proteins (e.g., Fibronectin) Adsorption Integrin Receptor Integrin Receptor ECM Proteins (e.g., Fibronectin)->Integrin Receptor Binding Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) Activation Actin Cytoskeleton Actin Cytoskeleton Focal Adhesion Kinase (FAK)->Actin Cytoskeleton Reorganization Downstream Signaling (e.g., MAPK/ERK) Downstream Signaling (e.g., MAPK/ERK) Focal Adhesion Kinase (FAK)->Downstream Signaling (e.g., MAPK/ERK) Activation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK/ERK)->Cell Proliferation & Survival

Integrin-mediated cell adhesion signaling.

References

A Comparative Guide to the Synthesis of Sodium Lactobionate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for key compounds like sodium lactobionate (B10762962) is a critical decision with significant implications for product purity, yield, cost-effectiveness, and environmental impact. This guide provides a comprehensive and objective comparison of the two primary methodologies for sodium lactobionate production: traditional chemical synthesis and modern enzymatic synthesis. The information presented is supported by experimental data to aid in making informed decisions for research and development.

Lactobionic acid and its salts, such as sodium lactobionate, are versatile polyhydroxy acids with a growing number of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Sodium lactobionate is particularly valued for its properties as a stabilizer, antioxidant, and chelating agent. The synthesis of this compound is dominated by two distinct approaches: chemical oxidation and enzymatic bioconversion.[1][2] Chemical methods are often characterized by high reaction rates and yields, while enzymatic methods are lauded for their high selectivity and environmentally friendly nature.[1][2][3][4]

Quantitative Comparison of Synthesis Methods

The decision between chemical and enzymatic synthesis of sodium lactobionate often involves a trade-off between reaction speed and overall yield versus the selectivity of the reaction and its environmental footprint. The following table summarizes key quantitative parameters for representative chemical and enzymatic synthesis methods.

ParameterChemical Synthesis (Heterogeneous Catalytic Oxidation)Enzymatic Synthesis (Whole-Cell Biocatalysis)
Catalyst/Biocatalyst Noble metals (e.g., Au, Pt, Pd) on supports (e.g., Al₂O₃, SiO₂)[1][2]Whole-cell microorganisms (e.g., Pseudomonas taetrolens)[5][6][7][8][9]
Typical Yield >90%[2]Up to 96%
Product Purity Lower, with potential for by-products such as lactulose (B1674317) and other keto acids.[1]High, due to the specific nature of the enzymatic conversion.[1][2]
Reaction Temperature 50-80°C[10][11][12]25-37°C[5][6][8]
Reaction pH Alkaline (pH 8-11)[10][11][13]Near-neutral (pH 6.0-7.0)[8][9]
Reaction Time 1-4 hours[14]24-96 hours[5][6]
Environmental Impact Use of heavy metal catalysts and potential for hazardous by-products.[1][4]Generally considered a "green" process with biodegradable components.[1]
Cost-Effectiveness Can be cost-effective at large scales, but catalyst costs can be high.[4]Can be more expensive due to enzyme/microorganism production and longer reaction times, but costs are decreasing with process optimization.[1][4]

Synthesis Pathways and Experimental Workflows

To visualize the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the typical experimental workflows for each method.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Lactose_sol Lactose (B1674315) Solution (0.1 M) Reactor Reaction Vessel (80°C, 600 rpm) Lactose_sol->Reactor Catalyst Gold Catalyst (e.g., Au/Al₂O₃) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture NaOH NaOH Solution (for pH control) NaOH->Reactor maintain pH 9 Precipitation Ethanol Precipitation Filtration->Precipitation Filtrate Drying Drying Precipitation->Drying Precipitate Final_Product Sodium Lactobionate (Crystalline Powder) Drying->Final_Product

Caption: Workflow for Chemical Synthesis of Sodium Lactobionate.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation (Pseudomonas taetrolens) Bioreactor Bioreactor (30°C, 250 rpm) Inoculum->Bioreactor Substrate Substrate (e.g., Whey) Substrate->Bioreactor Centrifugation Cell Removal (Centrifugation) Bioreactor->Centrifugation Fermentation Broth pH_Control pH Control (HCl/NaOH) pH_Control->Bioreactor maintain pH 6.5 Purification_steps Purification (e.g., Activated Carbon, Ion Exchange) Centrifugation->Purification_steps Supernatant Final_Product Sodium Lactobionate (Purified Solution/Powder) Purification_steps->Final_Product

Caption: Workflow for Enzymatic Synthesis of Sodium Lactobionate.

Experimental Protocols

Chemical Synthesis: Heterogeneous Catalytic Oxidation

This protocol describes a typical laboratory-scale synthesis of sodium lactobionate using a gold-based catalyst.

Materials:

  • Lactose monohydrate

  • Supported gold catalyst (e.g., 1 wt% Au on Al₂O₃)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Ethanol

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, pH electrode, and temperature probe

  • Heating circulator

  • Mass flow controller for air or oxygen

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of lactose (e.g., 10% w/v) in deionized water is prepared and placed in the reactor. The gold catalyst is then added to the lactose solution (e.g., at a lactose-to-catalyst ratio of 50:1 by weight).[11]

  • Reaction Conditions: The reaction mixture is heated to 60-80°C with vigorous stirring.[12] Air or oxygen is bubbled through the solution at a controlled rate. The pH of the reaction is maintained at 8.0-9.0 by the controlled addition of 1 M NaOH solution.[10][11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of NaOH or by analyzing samples periodically using High-Performance Liquid Chromatography (HPLC).

  • Catalyst Recovery: Upon completion of the reaction (typically when NaOH consumption ceases), the mixture is cooled to room temperature, and the catalyst is recovered by filtration. The catalyst can often be washed, dried, and reused.

  • Product Isolation and Purification: The resulting sodium lactobionate solution is often concentrated under reduced pressure using a rotary evaporator. The product can be precipitated by the addition of a non-solvent like ethanol.[12] The precipitate is then collected by filtration and dried under vacuum to yield sodium lactobionate as a white powder. A patent for a similar process describes obtaining sodium lactobionate with a purity of 99.8%.[13]

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol outlines the production of sodium lactobionate using the bacterium Pseudomonas taetrolens.

Materials:

  • Pseudomonas taetrolens culture

  • Growth medium (e.g., Tryptone Soya Broth)

  • Substrate (e.g., whey containing lactose)

  • 1 M Sodium hydroxide (NaOH) and 1 M Hydrochloric acid (HCl) for pH control

  • Sterile deionized water

Equipment:

  • Shake flasks

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Purification system (e.g., activated carbon, ion-exchange chromatography columns)[15]

Procedure:

  • Inoculum Preparation: A loopful of P. taetrolens is inoculated into a sterile growth medium and incubated at 30°C with shaking (e.g., 250 rpm) for 24 hours to obtain a seed culture.[5][6]

  • Bioreactor Setup and Fermentation: The bioreactor is filled with the whey-based substrate and sterilized. The seed culture is then aseptically transferred to the bioreactor. The fermentation is carried out at 30°C with controlled aeration and agitation. The pH is maintained at approximately 6.5 by the automated addition of NaOH and HCl.[9]

  • Monitoring the Bioconversion: The conversion of lactose to lactobionic acid is monitored over time by taking samples from the bioreactor and analyzing them by HPLC. The fermentation typically runs for 48-72 hours.[7]

  • Cell Removal: After the fermentation is complete, the bacterial cells are removed from the broth by centrifugation (e.g., 8000 x g for 15 minutes).[15]

  • Product Purification: The cell-free supernatant containing sodium lactobionate is then subjected to purification steps. This may include treatment with activated carbon to remove color and other impurities, followed by ion-exchange chromatography to remove residual sugars and other ions.[15] The purified sodium lactobionate solution can be concentrated and dried if a solid product is desired. Following purification, a purity of 95% can be achieved.[16]

Conclusion

The selection of a synthesis method for sodium lactobionate is a critical decision that depends on the specific requirements of the application. Chemical synthesis offers a rapid and high-yielding route, which may be suitable for industrial-scale production where speed is a priority.[2] However, the associated environmental concerns and potential for impurities must be carefully managed.[1][2] In contrast, enzymatic synthesis provides a greener and more selective alternative, yielding a product of higher purity.[1][2][3] While traditionally slower and potentially more costly, ongoing research into process optimization, including the use of immobilized enzymes and the valorization of waste streams like whey, is making biological routes increasingly competitive.[2] For pharmaceutical and high-value applications where purity is paramount, enzymatic synthesis is often the preferred method.[2] Ultimately, a thorough evaluation of the trade-offs between yield, purity, cost, and environmental impact will guide the optimal choice of synthesis for sodium lactobionate.

References

A Comparative Guide to the Performance of Generic vs. Brand-Name Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of excipients is a critical decision that can impact the stability, bioavailability, and overall efficacy of a final drug product. Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a versatile excipient used as a stabilizer, antioxidant, and a carrier in targeted drug delivery systems.[1][] When choosing between a brand-name and a generic version of this excipient, a thorough evaluation of their performance is essential. This guide provides an objective comparison based on established principles of pharmaceutical equivalence and outlines key experimental protocols for their evaluation.

Data Presentation: A Comparative Overview

Table 1: Physicochemical and Quality Attributes for Comparative Evaluation

ParameterBrand-Name Sodium LactobionateGeneric Sodium LactobionateRationale for Comparison
Identification Conforms to official standards (e.g., IR, HPLC)Conforms to official standards (e.g., IR, HPLC)Ensures the correct chemical entity is present.
Assay (Purity) Typically ≥98%Typically ≥98%Guarantees the amount of active substance. Minor variations in impurity profiles could exist.[3][4]
Appearance White or almost white, crystalline powderWhite or almost white, crystalline powderPhysical appearance should be consistent.
Solubility Freely soluble in waterFreely soluble in waterEssential for formulation development and performance.
pH (of a solution) Within a specified range (e.g., 5.0 - 7.5)Within a specified range (e.g., 5.0 - 7.5)pH can affect the stability of the active pharmaceutical ingredient (API).
Water Content Within specified limits (e.g., ≤1.0%)Within specified limits (e.g., ≤1.0%)High water content can affect stability and degradation.
Heavy Metals Within specified limits (e.g., ≤20 ppm)Within specified limits (e.g., ≤20 ppm)A critical safety parameter.
Impurity Profile Well-characterized with established limitsMay have a slightly different impurity profile, but within acceptable limits.[3]Differences in manufacturing processes can lead to different impurities.

Table 2: Performance-Related Attributes for Formulation

ParameterBrand-Name Sodium LactobionateGeneric Sodium LactobionateRationale for Comparison
Dissolution Profile Consistent and well-characterizedShould be comparable to the brand-name if used in a solid dosage form.Differences in particle size or crystal form could affect dissolution.[5]
Stability Proven long-term stability dataExpected to be stable, but requires verification through stability studies.Excipients can impact the stability of the final drug product.
Excipient Performance Established performance in various formulationsPerformance should be verified in the specific formulation.Minor variations in physical properties could affect formulation characteristics.

Experimental Protocols

To ensure the interchangeability and consistent performance of generic sodium lactobionate, a series of experiments should be conducted. Below are detailed methodologies for key comparative tests.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to determine the purity of sodium lactobionate and to identify and quantify any impurities.

  • Objective: To quantify the amount of sodium lactobionate and to detect and quantify any related substances or degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1M sulphuric acid) and an organic solvent like acetonitrile.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of around 210 nm is appropriate for sodium lactate, a related compound.[6] For sodium lactobionate itself, which lacks a strong chromophore, a refractive index (RI) detector or a UV detector at a lower wavelength (e.g., 190-200 nm) might be necessary.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sodium lactobionate sample (both brand-name and generic) in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject a standard solution of known concentration to determine the retention time and response factor.

    • Inject the sample solutions (brand-name and generic).

    • Compare the peak areas of the principal peak in the sample chromatograms to the standard to calculate the assay.

    • Identify and quantify any impurity peaks by comparing their retention times and responses to known impurity standards or by using relative response factors.

  • Acceptance Criteria: The assay should be within the specified limits (e.g., 98.0% to 102.0%). The impurity profile of the generic should be comparable to the brand-name, with no new impurities exceeding the identification threshold.[7]

Dissolution Testing (for solid dosage form applications)

If sodium lactobionate is used in a solid dosage form, its dissolution characteristics are important.

  • Objective: To compare the in vitro dissolution rate of a formulation containing brand-name sodium lactobionate with one containing a generic version.

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

  • Dissolution Medium: The medium should be selected based on the intended site of drug release (e.g., 0.1 N HCl for gastric release, phosphate (B84403) buffer pH 6.8 for intestinal release). A volume of 900 mL is standard.[8]

  • Apparatus Speed: A paddle speed of 50 or 75 rpm is typical.[8]

  • Temperature: The temperature of the dissolution medium should be maintained at 37 ± 0.5 °C.[9]

  • Sampling Times: Samples should be collected at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to generate a dissolution profile.[10]

  • Procedure:

    • Place one dosage unit into each of the six dissolution vessels.

    • Start the apparatus and withdraw samples at the specified time points.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of the dissolved active drug using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Compare the dissolution profiles of the formulations containing the brand-name and generic sodium lactobionate using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Stability-Indicating Method and Forced Degradation Studies

These studies are crucial to ensure that the analytical methods can detect any degradation of the excipient and to compare the stability of formulations containing either the brand-name or generic product.

  • Objective: To assess the stability of sodium lactobionate under various stress conditions and to ensure the analytical method can separate the intact substance from its degradation products.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a specified period.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose the sample to UV and visible light.

  • Procedure:

    • Subject both brand-name and generic sodium lactobionate to the stress conditions outlined above.

    • Analyze the stressed samples using the validated HPLC method.

    • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.

  • Acceptance Criteria: The analytical method should be able to resolve the main peak from all significant degradation product peaks. The degradation profiles of the generic and brand-name products should be comparable, indicating similar stability.

Mandatory Visualization

Signaling Pathway: Targeted Drug Delivery to Hepatocytes

Lactobionic acid, the parent acid of sodium lactobionate, can be used as a targeting ligand for drug delivery to liver cells (hepatocytes). This is because hepatocytes express the asialoglycoprotein receptor (ASGPR), which specifically binds to galactose residues present in lactobionic acid.[11][12]

ASGPR_Targeting cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Drug Carrier Drug Carrier (e.g., Nanoparticle) LBA Lactobionic Acid (Ligand) Drug Carrier->LBA conjugated Drug Drug Drug Carrier->Drug encapsulated ASGPR Asialoglycoprotein Receptor (ASGPR) LBA->ASGPR Specific Binding (Galactose Moiety) Endosome Endosome ASGPR->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release & Action Lysosome->Drug Release

Caption: Targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).

Experimental Workflow: Comparative Evaluation

The logical flow for a comprehensive comparative evaluation of generic and brand-name sodium lactobionate is depicted below.

Comparative_Evaluation_Workflow Start Start: Obtain Samples (Brand-Name & Generic) Physicochemical Physicochemical Characterization (Assay, Impurities, pH, etc.) Start->Physicochemical Performance Performance Testing (Dissolution, Stability) Start->Performance DataAnalysis Data Analysis & Comparison Physicochemical->DataAnalysis Performance->DataAnalysis Conclusion Conclusion: Equivalence Assessment DataAnalysis->Conclusion

Caption: Workflow for the comparative evaluation of generic vs. brand-name sodium lactobionate.

Conclusion

References

A Comparative Guide to Inter-Laboratory Validation of Sodium Lactobionate Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods for sodium lactobionate (B10762962) quantification include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and titration methods. Each of these techniques offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods for the quantification of sodium lactobionate or closely related lactate (B86563). This data is aggregated from various method validation studies.

Parameter RP-HPLC [1][2][3]Enzymatic Assay [4][5]Titration [6][7]
Principle Separation based on polarityEnzymatic conversion of lactateAcid-base or redox titration
Linearity Range 0.001 – 0.005 g/mL[1]Varies with kitDependent on titrant concentration
Accuracy (% Recovery) Typically >98%[1]Varies with kit97.77% (USP method)[6]
Precision (%RSD) <2%[1]Varies with kit<1%
Specificity HighHigh (enzyme-specific)Moderate to low
Throughput ModerateHighLow
Instrumentation HPLC system with UV or RI detectorSpectrophotometer or plate readerBurette, pH meter/potentiometer
Primary Application Purity and assay determinationQuantification in biological matricesBulk material assay

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly specific and is widely used for the determination of sodium lactobionate in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV or Refractive Index (RI) Detector

  • C18 column (e.g., 300mm x 7.80 mm, 8 µm)[1]

Reagents:

  • Mobile Phase: 0.1M Sulphuric Acid[1]

  • Standard Solution: A known concentration of sodium lactobionate reference standard in water (e.g., 0.1 mg/mL)[1].

  • Sample Solution: Accurately weighed sample dissolved in water to a known concentration.

Procedure:

  • Prepare the mobile phase and degas it.

  • Set up the HPLC system with the specified column and detector.

  • Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min[1].

  • Inject the standard solution and record the chromatogram to determine the retention time. The retention time for sodium lactate has been reported to be around 4.0 min under these conditions[1].

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of sodium lactobionate in the sample by comparing the peak area with that of the standard.

Enzymatic Assay

Enzymatic assays are highly specific and sensitive, making them suitable for quantifying lactate in various biological samples. These assays typically rely on the enzymatic conversion of lactate to pyruvate (B1213749), which is coupled to a reaction that produces a detectable signal (colorimetric or fluorometric).

Instrumentation:

  • Microplate reader or spectrophotometer

Reagents (typical for a commercial kit)[5]:

  • Lactate Assay Buffer

  • Lactate Enzyme Mix (containing lactate dehydrogenase)

  • Probe (for colorimetric or fluorometric detection)

  • Lactate Standard

Procedure (based on a generic colorimetric assay kit)[5]:

  • Prepare a standard curve by diluting the lactate standard in the assay buffer.

  • Prepare samples by diluting them in the assay buffer to fall within the linear range of the standard curve.

  • Add the reaction mix (Assay Buffer, Enzyme Mix, and Probe) to each well of a 96-well plate.

  • Add the standards and samples to their respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 570 nm).

  • Calculate the lactate concentration in the samples by interpolating from the standard curve.

Titration Method

Titration is a classic analytical technique that can be used for the assay of bulk sodium lactate. The United States Pharmacopeia (USP) describes a potentiometric titration method.[6][7]

Instrumentation:

  • Potentiometric titrator or a pH meter with a suitable electrode

  • Burette

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid (USP method)[6] or 0.1 M HCl (modified method)[6].

  • Solvent: Acetic anhydride (B1165640) and glacial acetic acid (USP method)[6] or a mixture of acetone (B3395972) and water (modified method)[6].

Procedure (Modified, more cost-effective method)[6]:

  • Accurately weigh a sample of sodium lactate (e.g., 300 mg) and dissolve it in a 1:1 mixture of acetone and water.

  • Place the solution in a beaker with a magnetic stirrer.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with 0.1 M HCl, recording the pH or potential after each addition of titrant.

  • Determine the equivalence point from the titration curve.

  • Calculate the purity of sodium lactate based on the volume of titrant consumed.

Visualizations

Workflow for Inter-Laboratory Method Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation of an analytical method. This process ensures that the method is robust and provides reproducible results across different laboratories, a critical step for standardization.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-Laboratory Study Preparation cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting & Standardization A Develop & Optimize Analytical Method B Single-Laboratory Validation (ICH Q2) A->B C Develop Standardized Protocol & SOPs B->C D Recruit Participating Laboratories C->D Protocol Ready E Prepare & Distribute Homogeneous Samples D->E F Provide Standardized Protocol & Reagents E->F G Laboratories Analyze Samples F->G Materials Distributed H Submit Data to Coordinating Lab G->H I Statistical Analysis (Repeatability & Reproducibility) H->I J Prepare Validation Report I->J Analysis Complete K Establish Method Performance Criteria J->K L Method Standardization (e.g., Pharmacopeia) K->L

Caption: Workflow for an inter-laboratory validation study.

Signaling Pathway in Enzymatic Lactate Assay

This diagram illustrates the general principle of a colorimetric enzymatic lactate assay, where the conversion of lactate to pyruvate is coupled to a color-producing reaction.

G Principle of Colorimetric Enzymatic Lactate Assay Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH Lactate Dehydrogenase NAD NAD+ NADH NADH NAD->NADH NADH->NAD Diaphorase Diaphorase Probe_ox Colorless Probe (Oxidized) Probe_red Colored Product (Reduced) Probe_ox->Probe_red

Caption: Enzymatic assay signaling pathway for lactate detection.

References

Safety Operating Guide

Navigating the Disposal of Sodium Lactobionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. While sodium lactobionate (B10762962) is not classified as a hazardous substance, adherence to established disposal protocols is essential to maintain safety and environmental responsibility.[1][2] This guide provides a clear, step-by-step approach to the proper disposal of sodium lactobionate, tailored for laboratory and research settings.

Core Principles of Sodium Lactobionate Disposal

The fundamental principle governing the disposal of sodium lactobionate is to always act in accordance with federal, state, and local environmental control regulations.[3] Although not deemed hazardous, indiscriminate disposal is not acceptable. Environmental precautions include preventing the substance from entering drains, soil, or water sources.[1][4]

Personal Protective Equipment (PPE) for Safe Handling

Before handling or disposing of sodium lactobionate, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionAppropriate protective gloves
Body ProtectionLab coat
Respiratory ProtectionDust respirator, particularly when handling powdered form

This data is compiled from multiple safety data sheets.[2][5]

Step-by-Step Disposal Protocol

A systematic approach to waste management is critical. The following workflow outlines the key stages for the proper disposal of sodium lactobionate.

cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_waste Identify Sodium Lactobionate Waste (Unused product, contaminated materials, empty containers) prep_ppe->prep_waste 1. Ensure Safety contain_spill For Spills: - Sweep or vacuum solid material - Avoid generating dust - Place in a suitable container prep_waste->contain_spill 2a. For Spills contain_waste Collect Waste in a Labeled Container - Label as 'Sodium Lactobionate Waste' - Include date of accumulation prep_waste->contain_waste 2b. For General Waste dispose_contact Contact Institutional EHS or Licensed Waste Disposal Contractor contain_spill->dispose_contact contain_waste->dispose_contact dispose_regulations Dispose of According to Local, State, and Federal Regulations dispose_contact->dispose_regulations 3. Finalize

Figure 1: Workflow for the proper disposal of sodium lactobionate.

Detailed Experimental Protocols

Spill Cleanup Procedure:

In the event of a sodium lactobionate spill, follow these steps:

  • Ensure Proper Ventilation: Ventilate the area of the leak or spill.[1][4]

  • Contain the Spill: Prevent the spilled material from entering drains or waterways.[1][2][4]

  • Cleanup: For solid spills, use appropriate tools to sweep or vacuum the material.[1][3][5] Take care to avoid generating dust.[2][4][5]

  • Transfer to Disposal Container: Place the collected material into a suitable, labeled disposal container.[1][3][4][5]

  • Final Cleaning: Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[1][2][3]

Waste Segregation and Storage:

Proper segregation and storage of chemical waste are crucial for safety and compliance.

  • Waste Identification: Sodium lactobionate waste includes any unused or expired product, materials contaminated from spills, and empty containers.[2] It is advisable not to mix sodium lactobionate waste with other chemical waste streams unless permitted by your institution's waste management plan.[2]

  • Container Labeling: The waste container must be clearly labeled as "Sodium Lactobionate Waste" and should include the date of accumulation.[2]

  • Storage: Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[4][5]

Toxicological and Environmental Profile

Sodium lactobionate is not considered to be persistent, bioaccumulative, or toxic (PBT).[1][3][4] Toxicological data indicates a low level of acute toxicity, with an oral LD50 in rats greater than 5,000 mg/kg. It is not listed as a carcinogen by IARC, NTP, or OSHA.[3][5] While it may cause mild skin and eye irritation, it is not classified as a hazardous substance.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of sodium lactobionate, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Essential Safety and Logistical Information for Handling Sodium Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of sodium lactobionate (B10762962) in a laboratory setting, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Sodium lactobionate is generally not classified as a hazardous substance; however, it can cause eye, skin, and respiratory tract irritation. Adherence to proper safety protocols is crucial to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE) for Sodium Lactobionate

The following table summarizes the recommended personal protective equipment when handling sodium lactobionate.

Protection Type Specific Equipment Purpose & Guidelines
Eye & Face Protection Chemical splash-resistant safety glasses or goggles.To protect against dust particles and potential splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Inspect gloves for integrity before each use. Wash and dry hands thoroughly after removing gloves.
Body Protection Laboratory coat.To prevent skin contact.
Respiratory Protection NIOSH-approved particulate respirator.Recommended when engineering controls are not sufficient to control airborne dust or when dust generation is likely.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling sodium lactobionate from receipt to use in experimental protocols.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup & Disposal receiving 1. Receiving storage 2. Storage receiving->storage Inspect & log ppe 3. Don PPE storage->ppe weighing 4. Weighing ppe->weighing dissolving 5. Dissolving weighing->dissolving experiment 6. Use in Protocol dissolving->experiment decontamination 7. Decontamination experiment->decontamination disposal 8. Waste Disposal decontamination->disposal

Caption: Workflow for Handling Sodium Lactobionate.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, purity, and any hazard warnings.

  • Log the receipt of the chemical in your laboratory's inventory system.

2. Storage:

  • Store sodium lactobionate in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

3. Donning Personal Protective Equipment (PPE):

  • Before handling the powder, put on all required PPE as detailed in the table above.

4. Weighing:

  • To minimize dust generation, handle sodium lactobionate in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[3]

  • Use a clean, dedicated spatula for transferring the powder.

  • Avoid pouring the powder directly from the container to minimize dust dispersion.

  • Close the container immediately after weighing.

5. Dissolving:

  • When preparing solutions, add the weighed sodium lactobionate powder to the solvent slowly to prevent splashing.

  • Stir the mixture gently until the powder is fully dissolved.

6. Use in Experimental Protocols:

  • Sodium lactobionate is utilized in various research and drug development applications, including as a stabilizer in formulations and in the development of drug delivery systems.[][6]

  • Follow your specific experimental protocol, maintaining all safety precautions.

7. Decontamination:

  • After handling, thoroughly clean all surfaces, glassware, and equipment that came into contact with sodium lactobionate.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Characterization:

  • Sodium lactobionate is not typically classified as a hazardous waste. However, always consult your institution's specific waste disposal guidelines.

Solid Waste Disposal:

  • Uncontaminated Sodium Lactobionate: Unused or expired sodium lactobionate that is not contaminated with hazardous materials can generally be disposed of in the regular laboratory trash, provided it is securely contained.[1][4]

  • Contaminated Labware: Items such as weigh boats, gloves, and paper towels that are contaminated with sodium lactobionate but not other hazardous substances can typically be disposed of in the regular trash.[3]

Liquid Waste Disposal:

  • Aqueous Solutions: Non-hazardous, dilute aqueous solutions of sodium lactobionate may be permissible for drain disposal with copious amounts of water.[1][2] However, it is critical to first check and comply with your local and institutional regulations regarding sewer disposal.

  • Contaminated Solutions: If the sodium lactobionate solution is mixed with other hazardous chemicals, it must be disposed of as hazardous waste. Collect the waste in a properly labeled, sealed container and follow your institution's hazardous waste disposal procedures.

Empty Container Disposal:

  • Ensure the container is completely empty.

  • Deface or remove the original label.

  • Dispose of the empty container in the regular trash or recycling, according to your facility's guidelines.

The following diagram illustrates the decision-making process for the disposal of sodium lactobionate waste.

cluster_waste_type cluster_solid_disposal cluster_liquid_disposal start Sodium Lactobionate Waste solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste solid_trash Regular Trash solid_waste->solid_trash drain_disposal Drain Disposal (Check Local Regulations) liquid_waste->drain_disposal Non-hazardous solution hazardous_waste Hazardous Waste Collection liquid_waste->hazardous_waste Mixed with hazardous chemicals

Caption: Disposal Decision Tree for Sodium Lactobionate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.